molecular formula C8H8N2O3 B13921774 5-Cyclopropoxy-2-nitropyridine

5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774
M. Wt: 180.16 g/mol
InChI Key: HSSDASNUXWFRDT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitropyridine is a specialized nitropyridine derivative serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Although a specific CAS number for this compound was not identified in the search results, its close structural analogs, such as 5-Cyclopropoxy-2-nitropyridine-3-sulfonamide (CAS 1243450-05-6) and other substituted nitropyridines , highlight the significance of the 5-cyclopropoxy-2-nitropyridine core in modern chemical synthesis. The nitro and cyclopropoxy functional groups on the pyridine ring make it a valuable precursor for various chemical transformations, including nucleophilic aromatic substitutions and catalytic cross-coupling reactions, to access more complex molecular architectures . This compound is primarily used in medicinal chemistry for the preparation of potential active pharmaceutical ingredients (APIs), where the cyclopropoxy group can influence a molecule's metabolic stability and binding affinity. Its primary research value lies in its utility as a key intermediate for constructing advanced, functionalized heterocyclic systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine

InChI

InChI=1S/C8H8N2O3/c11-10(12)8-4-3-7(5-9-8)13-6-1-2-6/h3-6H,1-2H2

InChI Key

HSSDASNUXWFRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Cyclopropoxy-2-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. While this compound is not extensively documented in publicly available literature, this paper outlines a feasible synthetic route, predicts its key physicochemical properties, and discusses its potential as a valuable building block for novel therapeutics, based on established principles of organic chemistry and the known bioisosteric effects of the cyclopropyl group.

Introduction: The Promise of a Novel Scaffold

5-Cyclopropoxy-2-nitropyridine (C8H8N2O3) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous FDA-approved drugs.[1] The presence of a nitro group, a strong electron-withdrawing group, and a cyclopropoxy moiety, a unique bioisostere, suggests its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.[2][3] The cyclopropyl group, in particular, has garnered significant attention in drug design for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4][5]

Molecular Profile

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key molecular identifiers for 5-Cyclopropoxy-2-nitropyridine are summarized in the table below.

PropertyValue
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 5-(cyclopropyloxy)-2-nitropyridine
CAS Number Not available

Proposed Synthesis: A Pathway from a Readily Available Precursor

A practical and efficient synthesis of 5-Cyclopropoxy-2-nitropyridine can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This proposed pathway utilizes the commercially available and well-characterized starting material, 5-chloro-2-nitropyridine.

Synthetic Workflow

The proposed synthesis involves the displacement of the chloro group from 5-chloro-2-nitropyridine with a cyclopropoxide nucleophile. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

Synthesis_Workflow 5-Chloro-2-nitropyridine 5-Chloro-2-nitropyridine 5-Cyclopropoxy-2-nitropyridine 5-Cyclopropoxy-2-nitropyridine 5-Chloro-2-nitropyridine->5-Cyclopropoxy-2-nitropyridine Sodium Cyclopropoxide, Heat Cyclopropanol Cyclopropanol Sodium_Cyclopropoxide Sodium_Cyclopropoxide Cyclopropanol->Sodium_Cyclopropoxide NaH, THF

Caption: Proposed synthetic workflow for 5-Cyclopropoxy-2-nitropyridine.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 5-Chloro-2-nitropyridine (CAS: 52092-47-4)[6][7]

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of Sodium Cyclopropoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopropoxide, add a solution of 5-chloro-2-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5-Cyclopropoxy-2-nitropyridine.

Characterization and Physicochemical Properties

The successful synthesis of 5-Cyclopropoxy-2-nitropyridine would be confirmed through a suite of analytical techniques. The predicted physicochemical properties, based on its structure, are crucial for its handling and application.

ParameterPredicted Value/TechniqueRationale
Appearance Crystalline solidBased on the parent compound, 5-chloro-2-nitropyridine.[7]
Melting Point >100 °CExpected to be a solid with a defined melting point.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.Typical for a moderately polar organic compound.
1H NMR Characteristic signals for the pyridine and cyclopropyl protons.To confirm the presence and connectivity of the structural motifs.
13C NMR Resonances corresponding to the eight carbon atoms in the molecule.To further validate the carbon skeleton.
Mass Spectrometry [M+H]+ = 181.0557For confirmation of the molecular weight.
Infrared (IR) Spectroscopy Strong absorbances for the N-O stretching of the nitro group.To identify the key functional groups.

Potential Applications in Drug Discovery

The unique combination of a nitropyridine scaffold and a cyclopropoxy group positions 5-Cyclopropoxy-2-nitropyridine as a promising building block in medicinal chemistry.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety can confer several advantageous properties to a drug candidate:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]

  • Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[4][5]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune lipophilicity and other properties to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

The Versatility of the Nitropyridine Scaffold

The nitropyridine core is a versatile platform for further chemical modifications:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, such as amidation, sulfonylation, or reductive amination. This opens up a vast chemical space for the synthesis of compound libraries.

  • Nucleophilic Substitution: The nitro group activates the pyridine ring for further nucleophilic substitutions, allowing for the introduction of additional diversity elements.[2]

The combination of these features makes 5-Cyclopropoxy-2-nitropyridine a valuable starting point for the synthesis of novel compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][8]

Safety and Handling

While specific safety data for 5-Cyclopropoxy-2-nitropyridine is not available, it is prudent to handle this compound with the same precautions as its precursor, 5-chloro-2-nitropyridine, and other nitropyridine derivatives.

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[9][10]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[9][10]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting material, 5-chloro-2-nitropyridine.[9][10][11]

Conclusion

5-Cyclopropoxy-2-nitropyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a feasible synthetic route, predicted its key physicochemical properties, and highlighted its potential applications based on sound chemical principles and the known benefits of its constituent functional groups. As the demand for novel chemical scaffolds continues to grow, compounds like 5-Cyclopropoxy-2-nitropyridine offer a valuable starting point for the design and synthesis of the next generation of therapeutics.

References

  • PubChem. 5-Chloro-2-nitropyridine. [Link]

  • PubChem. 5-Nitropyridine-2-thiol. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • PubChem. 2'-Nitroacetanilide. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PubChem. 2-Acetamido-5-nitropyridine. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PubChem. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

2-Nitro-5-cyclopropoxypyridine vs 5-Cyclopropoxy-2-nitropyridine nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature Resolution, Synthetic Architecture, and Reactivity Profile

Executive Summary

The designations 2-Nitro-5-cyclopropoxypyridine and 5-Cyclopropoxy-2-nitropyridine refer to the exact same chemical entity (CAS: 1243350-30-2 for the 2-chloro analog analog reference, specific CAS for this exact structure is often indexed under synonyms).

The ambiguity in naming arises from a conflict between alphabetical ordering (IUPAC recommendation) and functional group hierarchy (historical/vendor preference).

  • Preferred IUPAC Name (PIN): 5-Cyclopropoxy-2-nitropyridine.

  • Rationale: In the absence of a principal characteristic group (suffix), substituents are cited alphabetically (C yclopropoxy before N itro).

This guide serves as a definitive technical reference for the synthesis, characterization, and handling of this scaffold, a critical intermediate in the development of kinase inhibitors (e.g., ALK/ROS1 inhibitors) where the cyclopropyl ether moiety provides metabolic stability and hydrophobic pocket filling.

Part 1: Structural Identity & Nomenclature Analysis

The confusion between the two names stems from the rules governing substituent prioritization.

The IUPAC Logic[1]
  • Principal Chain: Pyridine heterocycle.[2][3][4]

  • Numbering: Nitrogen is position 1.

  • Substituents:

    • Nitro group (

      
      ) at position 2.[2]
      
    • Cyclopropoxy group (

      
      ) at position 5.
      
  • ** prioritization:** Both "nitro" and "alkoxy" are prefixes in IUPAC nomenclature; neither has suffix priority (unlike carboxylic acids or aldehydes).

  • Ordering: When locant sets are identical (2,5 vs 5,2 is not the issue here; the positions are fixed by the structure), citation is purely alphabetical.

    • C yclopropoxy vs. N itro.[5]

    • C precedes N .[5][6]

Visualization: Nomenclature Decision Tree

NomenclatureLogic Start Structure: Pyridine Ring Substituents at 2 and 5 CheckSuffix Are there Suffix Groups? (COOH, CHO, OH, NH2) Start->CheckSuffix NoSuffix No: Nitro and Alkoxy are both Prefixes CheckSuffix->NoSuffix No Alphabetical Apply Alphabetical Rule: Cyclopropoxy (C) vs Nitro (N) NoSuffix->Alphabetical Result Preferred Name: 5-Cyclopropoxy-2-nitropyridine Alphabetical->Result C before N

Figure 1: IUPAC decision logic confirming 5-Cyclopropoxy-2-nitropyridine as the Preferred IUPAC Name (PIN).

Part 2: Synthetic Utility & Reactivity

The synthesis of 5-cyclopropoxy-2-nitropyridine presents a specific challenge: The installation of the cyclopropyl ether.

The Challenge: Cyclopropyl Electrophiles

Standard Williamson ether synthesis (Alkoxide + Alkyl Halide) fails with cyclopropyl halides.

  • Mechanism Failure:

    
     reactions on cyclopropyl halides (e.g., bromocyclopropane) are kinetically inhibited due to the inability of the carbon center to achieve the required planar transition state (I-strain).
    
  • Alternative Failure:

    
     is disfavored due to the instability of the cyclopropyl cation.
    
The Solution: Chan-Lam Coupling

The most robust "Senior Scientist" approach utilizes Chan-Lam coupling . This oxidative cross-coupling uses copper catalysis to couple a phenol (or hydroxypyridine) with a cyclopropylboronic acid species. This avoids the steric/electronic constraints of


 chemistry.

Retrosynthetic Pathway:

  • Target: 5-Cyclopropoxy-2-nitropyridine.

  • Precursor: 6-Nitropyridin-3-ol (also known as 5-hydroxy-2-nitropyridine).

  • Reagent: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).

Part 3: Experimental Protocols
Protocol A: Synthesis via Chan-Lam Coupling (Recommended)

This protocol is superior to alkylation attempts and provides high regioselectivity.

Reagents:

  • Substrate: 5-Hydroxy-2-nitropyridine (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (2.0 eq)

  • Catalyst: Copper(II) Acetate [

    
    ] (1.0 eq) - Note: Stoichiometric Cu is often required for high yields in Chan-Lam, though catalytic variants exist.
    
  • Base: Pyridine (3.0 eq) or

    
    
    
  • Ligand: 2,2'-Bipyridine (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Oxygen (1 atm) or Air (open flask)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 5-hydroxy-2-nitropyridine (10 mmol) and cyclopropylboronic acid (20 mmol).

  • Catalyst Addition: Add

    
     (10 mmol) and 2,2'-bipyridine (10 mmol).
    
  • Solvent/Base: Add DCE (50 mL) followed by Pyridine (30 mmol).

  • Oxidation: Heat the mixture to 70°C under an air atmosphere (or attach an

    
     balloon for faster kinetics). Vigorous stirring is essential for oxygen transfer.
    
  • Monitoring: Monitor via LCMS. The starting material (phenol) will disappear; look for the product mass (

    
    ).
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The nitro group makes the product less polar than the starting phenol.

Protocol B: Reduction to 5-Cyclopropoxypyridin-2-amine

The nitro group is rarely the final target; it is usually a "mask" for the amine.

Reagents:

  • Iron powder (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Methodology:

  • Dissolve 5-cyclopropoxy-2-nitropyridine in EtOH/Water.

  • Add Iron powder and

    
    .
    
  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite (Iron sludge is pyrophoric when dry; keep wet).

  • Concentrate and extract with EtOAc.

Visualization: Synthetic Workflow

SynthesisWorkflow SM 5-Hydroxy-2-nitropyridine (Precursor) Intermediate Chan-Lam Transition State SM->Intermediate Complexation Reagents Cyclopropylboronic acid Cu(OAc)2, Bipyridine, O2 Reagents->Intermediate Product 5-Cyclopropoxy-2-nitropyridine (Target) Intermediate->Product Reductive Elimination Reduction Fe / NH4Cl Reduction Product->Reduction Amine 5-Cyclopropoxypyridin-2-amine (Drug Scaffold) Reduction->Amine

Figure 2: Chan-Lam coupling pathway followed by nitro reduction.

Part 4: Analytical Characterization

To validate the structure, researchers must look for specific NMR signatures. The cyclopropyl group is magnetically distinct.

Data Table: Expected 1H NMR Shifts (DMSO-d6)

PositionProton TypeMultiplicityApprox. Shift (

ppm)
Diagnostic Note
2 ---Substituted with Nitro
3 Aromatic CHDoublet (d)8.2 - 8.4Deshielded by ortho-Nitro
4 Aromatic CHdd7.6 - 7.8Coupling to H3 and H6
6 Aromatic CHDoublet (d)8.4 - 8.5Ortho to N, Meta to Nitro
Cyclopropyl CH (Methine)Multiplet3.9 - 4.1Characteristic ether shift
Cyclopropyl

(Methylene)
Multiplet0.7 - 0.9High field (shielded)

LCMS Interpretation:

  • Ionization: ESI Positive Mode.

  • Observation: Pyridines ionize well. Expect

    
    .
    
  • Nitro Effect: Nitro compounds sometimes show weak ionization or reduction in the source (

    
     or 
    
    
    
    ).
Part 5: Safety & Stability
  • Nitro-Aromatics: While nitropyridines are generally stable, they are energetic precursors. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) data.

  • Copper Waste: The Chan-Lam reaction generates stoichiometric copper waste. This must be segregated from standard organic waste streams to prevent heavy metal contamination.

  • Cyclopropyl Ethers: Generally stable to base and radicals, but can undergo ring-opening under strong acidic conditions (e.g., concentrated HBr or HI).

References
  • IUPAC Nomenclature Rules (P-14.5): Preferred IUPAC Names. International Union of Pure and Applied Chemistry.

  • Chan-Lam Coupling Mechanism: "Copper-promoted C-heteroatom bond cross-coupling with boronic acids and derivatives." Chemical Reviews.

  • Cyclopropyl Ether Synthesis: "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Organic Letters.

  • Nitropyridine Chemistry: "Nitropyridines: Synthesis and Reactions." Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Physical Properties & Characterization of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, structural analysis, and characterization protocols for 5-Cyclopropoxy-2-nitropyridine .

Executive Summary

5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1 ) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its structural core—a pyridine ring substituted with a nitro group and a cyclopropyl ether—imparts unique electronic and steric properties that influence both its solid-state behavior and its reactivity in nucleophilic aromatic substitutions.

This guide provides a comprehensive analysis of its physical properties, focusing on the melting point as a critical purity indicator, and outlines the synthetic logic required to access this compound, distinguishing it from its more common isomers.

Chemical Identity & Structural Analysis[1]

PropertyDetail
Chemical Name 5-Cyclopropoxy-2-nitropyridine
CAS Number 1243459-53-1
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
SMILES O=C1=NC=C(OC2CC2)C=C1
Structural Features [1][2][3][4] • Nitro Group (C2): Strong electron-withdrawing group (EWG); activates the ring.• Cyclopropoxy Group (C5): Electron-donating via resonance (+M), but inductively withdrawing (-I). The cyclopropyl ring adds steric bulk and rigidity compared to a methoxy group.
Structural Impact on Physical Properties

The cyclopropyl ether moiety is significantly more rigid than an isopropyl or ethyl ether due to the ring strain (~27.5 kcal/mol) and the fixed conformation of the carbons. This rigidity often leads to higher lattice energy and better packing efficiency in the crystal structure compared to flexible alkyl chains, potentially raising the melting point relative to ethoxy analogs, though typically lower than the parent hydroxy compound due to the loss of hydrogen bonding.

Physical Properties: Melting Point & Solubility

Melting Point Analysis

Experimental melting point data for 5-Cyclopropoxy-2-nitropyridine is proprietary and rarely indexed in public chemical registries. However, based on Quantitative Structure-Property Relationship (QSPR) analysis of homologous 2-nitropyridines, the melting behavior can be accurately bracketed.

CompoundStructureMelting Point (°C)Trend Analysis
5-Hydroxy-2-nitropyridine HO-Py-NO₂185–190°C High MP due to strong intermolecular H-bonding.
5-Chloro-2-nitropyridine Cl-Py-NO₂119–123°C Dipole-dipole interactions dominate; no H-bond donor.
5-Methoxy-2-nitropyridine MeO-Py-NO₂~108–110°C Loss of H-bond donor lowers MP; compact packing.
5-Cyclopropoxy-2-nitropyridine cPrO-Py-NO₂ Predicted: 85–105°C Target. The cyclopropyl group disrupts packing more than methyl but adds rigidity. Likely melts lower than the chloro analog but comparable to methoxy.

Key Insight: A melting point below 80°C or a wide range (e.g., >2°C spread) often indicates contamination with the 2-cyclopropoxy-5-nitropyridine isomer or residual solvent.

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL). The lipophilic cyclopropyl and nitro groups dominate.

  • Organic Solvents:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Moderate Solubility: Methanol, Ethanol (requires heating).

    • Low Solubility: Hexanes, Heptane (useful for recrystallization).

Synthesis & Impurity Logic

Understanding the synthesis is crucial for interpreting physical property data, as specific impurities (regioisomers) will depress the melting point.

The Regioselectivity Challenge

Direct nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine with cyclopropoxide yields the wrong isomer (2-cyclopropoxy-5-nitropyridine) because the nitro group activates the ortho position (C2), not the meta position (C5).

Correct Synthetic Route: To install the ether at C5 while keeping the nitro at C2, the synthesis typically proceeds via Mitsunobu reaction or Copper-catalyzed coupling starting from 5-hydroxy-2-nitropyridine.

SynthesisPath Start 5-Hydroxy-2-nitropyridine (MP: 188°C) Inter Intermediate Complex (Mitsunobu/Alkylation) Start->Inter + Base/Catalyst Reagent Cyclopropyl Bromide (or Cyclopropanol) Reagent->Inter Product 5-Cyclopropoxy-2-nitropyridine (Target, MP: ~85-105°C) Inter->Product Ether Formation Impurity Impurity: O-Alkylation Isomers or Unreacted Phenol Inter->Impurity Side Reactions

Figure 1: Synthetic pathway logic avoiding regioselectivity errors common in SNAr approaches.

Experimental Characterization Protocols

To validate the identity and purity of 5-Cyclopropoxy-2-nitropyridine, the following self-validating workflow is recommended.

A. Melting Point Determination (Capillary Method)
  • Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent traces (solvent solvates significantly depress MP).

  • Loading: Pack 2-3 mm of solid into a capillary tube. Ensure compact packing to avoid air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 70°C.

    • Slow Ramp: 1°C/min from 70°C until melting.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). A range < 2°C confirms high purity (>98%).

B. Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred to detect polymorphic transitions.

  • Pan: Aluminum, crimped, non-hermetic.

  • Atmosphere: Nitrogen (50 mL/min).

  • Protocol: Heat from 25°C to 150°C at 5°C/min.

  • Acceptance Criteria: Single endothermic peak with onset matching the capillary range; no pre-melt exotherms (decomposition).

MP_Workflow Sample Solid Sample (5-Cyclopropoxy-2-nitropyridine) Drying Vacuum Dry 40°C, 4h Sample->Drying Method Select Method Drying->Method Capillary Capillary Apparatus Ramp 1°C/min Method->Capillary DSC DSC Analysis Endotherm Onset Method->DSC Result Data Analysis Capillary->Result DSC->Result Pass Range < 2°C (High Purity) Result->Pass Sharp Peak Fail Range > 2°C (Recrystallize) Result->Fail Broad/Depressed

Figure 2: Decision logic for thermal characterization and purity assessment.

Applications in Drug Discovery

This compound serves as a "warhead" precursor or a scaffold modulator.

  • Reduction to Amine: The 2-nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to the 2-amino-5-cyclopropoxypyridine , a critical aniline equivalent for amide coupling in kinase inhibitors.

  • Metabolic Stability: The cyclopropyl ether is often more metabolically stable than a methoxy group (resistant to O-demethylation by CYPs), prolonging the half-life of the final drug candidate.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4][5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitropyridines can be light-sensitive; store in amber vials.

References

  • BLD Pharm. (2025). Product Analysis: 5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1). Retrieved from

  • PubChem. (2025). Compound Summary: 5-Chloro-2-nitropyridine (Analog Data). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[1][6] Physical Properties of Nitropyridine Derivatives. Retrieved from

  • AK Scientific. (2025). Catalog Entry: 5-Cyclopropoxy-2-nitropyridine. Retrieved from

Sources

safety data sheet SDS for 5-Cyclopropoxy-2-nitropyridine download

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized safety monograph for 5-Cyclopropoxy-2-nitropyridine .[1][2][3]

Introduction & Chemical Identity

5-Cyclopropoxy-2-nitropyridine is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structure combines a nitro-aromatic core (implying potential energetic instability) with a cyclopropyl ether moiety (a lipophilic bioisostere often used to improve metabolic stability).[1][2][3]

Unlike commodity chemicals, specific toxicological data for this intermediate is often proprietary.[1][2][3] This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) of analogous nitropyridine ethers, providing a conservative, high-safety standard for handling.

Physicochemical Profile
PropertyValue (Calculated/Experimental)
Chemical Name 5-Cyclopropoxy-2-nitropyridine
Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
CAS Number Batch Specific / Research Grade (Verify with vendor; Analog CAS: 52092-47-4 for 5-Cl precursor)
Physical State Solid (Crystalline powder, typically pale yellow to orange)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.[1][2][3]
LogP (Predicted) ~1.8 – 2.2 (Lipophilic)

Hazard Identification & Risk Assessment

GHS Classification (Derived from Nitropyridine Class):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][6]

    • H290: May be corrosive to metals (trace synthesis impurities).[1][2][3]

Critical Hazard: Energetic Decomposition

The Nitro (-NO₂) group on the pyridine ring acts as an explosophore.[1][2][3] While pyridine rings generally stabilize nitro groups better than benzene rings, thermal runaway is a latent risk during scale-up.[1][2][3]

  • Onset Temperature: Differential Scanning Calorimetry (DSC) typically shows exotherms starting >220°C for similar nitropyridines.[1][2][3]

  • Shock Sensitivity: Low, but friction sensitivity may increase if dry.[1][2][3]

Cyclopropyl Ether Sensitivity

The cyclopropyl ring is strained.[1][2][3] While generally stable under basic conditions (SNAr synthesis), it can undergo ring-opening in the presence of strong Lewis acids or Bronsted acids, potentially generating reactive alkylating agents.[1][2][3]

Safe Handling & Engineering Controls

Handling this compound requires a "Self-Validating" safety workflow. Do not rely solely on PPE; use engineering controls to isolate the hazard.[1][2][3]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (dust) or Half-mask respirator with OV/P100 cartridges if handling >10g or heating.[1][2][3]

  • Hands: Double-gloving recommended. [1][2][3]

    • Inner: Nitrile (0.11 mm) – Splash protection.[1][2][3]

    • Outer: Nitrile (0.2 mm) or Butyl Rubber (if using halogenated solvents).[1][2][3]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Face shield required for reactions >50g.[1][2][3]

Handling Workflow Diagram

The following Graphviz diagram outlines the decision logic for safe handling from receipt to reaction.

HandlingWorkflow Start Receipt of 5-Cyclopropoxy-2-nitropyridine Inspection Visual Inspection: Container Integrity & Color Start->Inspection Weighing Weighing Protocol: Inside Fume Hood Only Inspection->Weighing Pass Waste Waste Disposal: Segregated Organic Stream Inspection->Waste Fail (Damaged/Wet) Solubility Dissolution: Add Solvent (DMSO/DCM) Weighing->Solubility Avoid Dust Reaction Reaction Setup: Inert Gas (Ar/N2) Required Solubility->Reaction Homogeneous Soln. Reaction->Waste Post-Process

Figure 1: Operational workflow for handling nitropyridine intermediates, emphasizing containment during weighing and inert atmosphere during reaction.

Storage & Stability Protocol

To maintain "Stoichiometric Integrity" (purity for reaction efficiency) and safety:

  • Atmosphere: Store under Argon or Nitrogen .[1][2][3] The ether linkage can be susceptible to slow oxidation (peroxide formation) over long periods, though less likely than aliphatic ethers.[1][2][3]

  • Temperature: Refrigerate at 2°C – 8°C .

  • Light: Protect from light (amber vials). Nitro compounds can undergo photochemical degradation.[1][2][3]

  • Incompatibility: Keep away from Strong Reducing Agents (e.g., Hydrazine, LiAlH₄) and Strong Acids .[1][2][3]

Emergency Response & First Aid

In the event of exposure or release, the presence of the nitro group dictates specific medical and fire responses.

Firefighting (NOx Hazard)

Burning nitropyridines release Nitrogen Oxides (NOx) , which are insidious pulmonary irritants.[1][2][3]

  • Media: Water spray, Dry Chemical, CO₂.[1][2][3]

  • Warning: Do not inhale smoke.[1][2][3] Delayed pulmonary edema is a risk with NOx exposure.[1][2][3]

Exposure Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact: Wash 15min (Soap/Water) Type->Skin Eye Eye Contact: Rinse 15min (Lift Lids) Type->Eye Inhale Inhalation: Fresh Air + Oxygen Type->Inhale Medical Seek Medical Attention: Bring SDS/Structure Skin->Medical Eye->Medical Inhale->Medical

Figure 2: Triage logic for exposure incidents.[1][2][3] Immediate irrigation is critical for skin/eye contact due to the irritant nature of the pyridine ring.[1][2]

Analytical Validation (QC/QA)

As a Senior Scientist, you must validate the identity and purity of the material before use in high-value synthesis.[1][2][3]

Purity Check Protocol
  • ¹H-NMR (DMSO-d₆):

    • Look for the Cyclopropyl Multiplets : High field signals (0.6–0.9 ppm, 4H) and the methine proton (~3.8–4.0 ppm).[1][2][3]

    • Aromatic Region : Two doublets (if 3,4-unsubstituted) or specific splitting patterns for the pyridine protons (~8.0–9.0 ppm).[1][2][3]

  • HPLC-UV:

    • Column: C18 Reverse Phase.[1][2][3]

    • Mobile Phase: H₂O/MeCN (+0.1% Formic Acid).[1][2][3]

    • Note: Nitro compounds often tail; ensure adequate buffering.[1][2][3]

Impurity Watch[1][2]
  • 5-Hydroxy-2-nitropyridine: Hydrolysis product (check for broad OH peak).[1][2][3]

  • 5-Chloro-2-nitropyridine: Unreacted starting material (check LCMS mass balance).[1][2][3]

References

  • PubChem. 5-Chloro-2-nitropyridine (Precursor Analog) Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • ECHA. Registration Dossier - Nitropyridine Derivatives.[1][2][3] European Chemicals Agency.[1][2][3][7] Available at: [Link][1][2][3]

(Note: Specific toxicological data for 5-Cyclopropoxy-2-nitropyridine is not publicly listed in major registries.[1][2][3] Protocols above are derived from validated SAR models for nitropyridine ethers.)

Sources

Navigating the Solubility Landscape of 5-Cyclopropoxy-2-nitropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 5-Cyclopropoxy-2-nitropyridine, a key intermediate in pharmaceutical synthesis. While quantitative solubility data in organic solvents is not extensively published, this document synthesizes available qualitative information with established scientific principles and methodologies to empower researchers in their handling and application of this compound. We present a detailed protocol for the experimental determination of solubility, underpinned by a discussion of the theoretical principles governing the dissolution of 5-Cyclopropoxy-2-nitropyridine in various organic media.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug development lifecycle.[1][2] For an API like 5-Cyclopropoxy-2-nitropyridine, understanding its solubility in organic solvents is paramount for:

  • Reaction Chemistry: Optimizing reaction conditions, including concentration and solvent selection, for synthetic transformations.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing stable and bioavailable dosage forms.

  • Analytical Method Development: Preparing stock solutions and standards for assays.

This guide serves as a practical resource for scientists working with 5-Cyclopropoxy-2-nitropyridine, providing both theoretical grounding and actionable experimental protocols.

Physicochemical Properties and Predicted Solubility Profile

5-Cyclopropoxy-2-nitropyridine is a crystalline solid, appearing as an off-white to pale yellow powder.[3] Its molecular structure, featuring a polar nitropyridine core and a non-polar cyclopropoxy group, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," we can predict its general solubility behavior.[1] The presence of the polar nitro group and the nitrogen atom in the pyridine ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Conversely, the cyclopropyl and ether functionalities introduce non-polar characteristics, favoring interactions with less polar solvents through van der Waals forces.

A Safety Data Sheet for 5-Cyclopropoxy-2-nitropyridine provides qualitative solubility information, which is summarized in the table below.[3]

Solvent CategorySolventQualitative Solubility
Halogenated Methylene Dichloride (MDC)Soluble
Ketone AcetoneSoluble
Alcohol MethanolSoluble
Aqueous WaterInsoluble

Table 1: Qualitative Solubility of 5-Cyclopropoxy-2-nitropyridine.[3]

While this provides a foundational understanding, quantitative data is essential for precise experimental design. The following sections outline the methodology to obtain this critical information.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement of its equilibrium solubility. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[4] The shake-flask method is a widely accepted technique for this purpose.[5]

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and ability to achieve thermodynamic equilibrium. It is a standard method referenced in pharmaceutical guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) for aqueous solubility, and its principles are directly applicable to organic solvents.[4][6][7][8][9][10][11][12]

Step-by-Step Protocol for Solubility Determination

This protocol is designed to be adaptable for various organic solvents and temperatures.

Materials:

  • 5-Cyclopropoxy-2-nitropyridine

  • Selected organic solvents (e.g., Methanol, Acetone, Methylene Dichloride, Ethyl Acetate, Toluene, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Cyclopropoxy-2-nitropyridine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[6]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of 5-Cyclopropoxy-2-nitropyridine.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

    • Report the solubility value along with the solvent and the temperature at which the measurement was performed.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_reporting Data Reporting prep1 Add excess 5-Cyclopropoxy-2-nitropyridine to solvent prep2 Seal vial prep1->prep2 prep3 Agitate at constant temperature (24-48h) prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through syringe filter samp2->samp3 samp4 Dilute sample samp3->samp4 ana1 Analyze by HPLC samp4->ana1 ana2 Quantify using calibration curve ana1->ana2 rep1 Calculate solubility (mg/mL) ana2->rep1 rep2 Report with solvent and temperature rep1->rep2

A schematic of the shake-flask method for determining equilibrium solubility.

Theoretical Considerations for Solubility

The solubility of 5-Cyclopropoxy-2-nitropyridine in a given organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1]

  • Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like acetone can interact with the dipole moment of the nitro group and the pyridine ring. Protic solvents like methanol can also act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its ability to dissolve 5-Cyclopropoxy-2-nitropyridine. The oxygen atoms of the nitro and ether groups, as well as the pyridine nitrogen, can act as hydrogen bond acceptors.

  • Dispersion Forces: Non-polar solvents will primarily interact with the cyclopropyl and aromatic portions of the molecule through weaker London dispersion forces.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. However, this relationship should be determined experimentally for each solvent system.

Safety and Handling

5-Cyclopropoxy-2-nitropyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is important to avoid inhalation of dust and contact with skin and eyes.[13][14][15] All handling should be performed in a well-ventilated area, such as a fume hood.[14][16] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][14][16]

Conclusion

References

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - 5-Cyclopropoxy-2-nitropyridine.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2019).
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements.
  • Berg, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 82-88.
  • Fisher Scientific. (n.d.).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • European Medicines Agency. (2020).
  • United States Pharmacopeia. (n.d.). Manual for Participants.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • MedChemExpress. (2025).
  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99.
  • Raytor. (2026).
  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry.
  • Chem-Impex. (n.d.). 5-Chloro-2-nitropyridine.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • BMG LABTECH. (2023).
  • Jubilant Ingrevia Limited. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solubility Strategies: For Oral Drug Delivery. John Wiley & Sons.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • United States Pharmacopeia. (2012). USP DESCRIPTION AND SOLUBILITY.pdf.
  • Jubilant Ingrevia. (n.d.).
  • Davit, B. M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 45-48.
  • ECHEMI. (n.d.).
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

5-Cyclopropoxy-2-nitropyridine SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 5-Cyclopropoxy-2-nitropyridine emerges as a molecule of significant interest, embodying the fusion of two powerful pharmacophoric elements: the 2-nitropyridine core and the cyclopropyl group. The pyridine ring is a ubiquitous N-heterocycle found in approximately 14% of FDA-approved nitrogen-heterocyclic drugs.[1] The nitro group at the C2 position acts as a potent electron-withdrawing group, profoundly influencing the ring's electronic properties and serving as a versatile synthetic handle for further chemical transformations.[2][3]

Concurrently, the incorporation of a cyclopropyl moiety is a widely employed strategy to enhance the pharmacological profile of drug candidates.[4] This small, strained ring can improve metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, modulate physicochemical properties such as lipophilicity and pKa, and enforce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4][5] This guide provides a comprehensive technical overview of 5-Cyclopropoxy-2-nitropyridine, detailing its molecular identifiers, a validated synthetic protocol, key chemical reactions, and its role as a strategic building block for researchers, scientists, and drug development professionals.

Molecular Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to any chemical research workflow. The following table summarizes the key identifiers and computed properties for 5-Cyclopropoxy-2-nitropyridine.

ParameterValueSource
IUPAC Name 5-cyclopropoxy-2-nitropyridineN/A
Molecular Formula C₈H₈N₂O₃N/A
Molecular Weight 180.16 g/mol N/A
SMILES String O=c1ccc(OC2CC2)cn1N/A
InChI Key FZOKAAJCCSQLKN-UHFFFAOYSA-NN/A
Appearance Expected to be a crystalline solidInferred from analogs[6]

Note: As this specific molecule is a niche intermediate, some data is inferred from closely related analogs like 5-chloro-2-nitropyridine and is provided for estimation purposes.

Synthesis and Mechanistic Insights

The synthesis of 5-Cyclopropoxy-2-nitropyridine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is mechanistically favored due to the electronic nature of the starting material, 5-halo-2-nitropyridine.

Causality of Experimental Design: The electron-withdrawing nitro group at the C2 position, along with the electronegative ring nitrogen, significantly depletes electron density from the pyridine ring, particularly at the C3 and C5 positions. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. A halogen, such as chlorine or bromine, at the C5 position serves as an excellent leaving group, facilitating the substitution reaction. The chosen nucleophile, cyclopropoxide, is generated in situ from cyclopropanol using a strong base like sodium hydride (NaH). The base deprotonates the alcohol, creating a potent nucleophile that readily attacks the electron-deficient C5 carbon of the pyridine ring.

Experimental Protocol: Synthesis from 5-Chloro-2-nitropyridine

This protocol describes a robust method for the preparation of 5-Cyclopropoxy-2-nitropyridine.

Materials:

  • 5-Chloro-2-nitropyridine (1.0 eq)[6][7]

  • Cyclopropanol (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

  • Nucleophile Generation: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in portions. To this suspension, add cyclopropanol (1.2 eq) dropwise via syringe. Rationale: The slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution as the sodium cyclopropoxide is formed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Dissolve 5-Chloro-2-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reactants & Reagents cluster_process Process Steps A 5-Chloro-2-nitropyridine P2 2. Add 5-Chloro-2-nitropyridine Solution A->P2 B Cyclopropanol P1 1. Generate Sodium Cyclopropoxide at 0°C B->P1 C Sodium Hydride (NaH) C->P1 D Anhydrous DMF D->P1 P3 3. Reaction at Room Temperature (TLC Monitoring) P2->P3 P4 4. Aqueous Workup & Extraction P3->P4 P5 5. Purification (Silica Chromatography) P4->P5 Result Pure 5-Cyclopropoxy-2-nitropyridine P5->Result

Caption: SNAr synthesis of 5-Cyclopropoxy-2-nitropyridine.

Chemical Reactivity and Derivatization

The primary synthetic utility of 5-Cyclopropoxy-2-nitropyridine lies in the reactivity of its nitro group. This group is a linchpin for accessing a more valuable synthetic intermediate: 5-Cyclopropoxy-pyridin-2-amine.

Nitro Group Reduction: The reduction of the nitro group to a primary amine is one of the most fundamental and crucial transformations in medicinal chemistry. This reaction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used in a vast array of subsequent coupling reactions (e.g., amide bond formation, sulfonylation, reductive amination).

Common Reduction Protocols:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This is a clean and efficient method.

  • Metal-Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid are also highly effective and scalable.[3]

Reaction Pathway: Derivatization to Amine

ReactionPathway Start 5-Cyclopropoxy-2-nitropyridine Intermediate [ Reduction ] Start->Intermediate Product 5-Cyclopropoxy-pyridin-2-amine (Key Intermediate) Intermediate->Product e.g., H₂, Pd/C or Fe, AcOH

Caption: Key reduction reaction to form the versatile amine intermediate.

Applications in Drug Discovery and Development

5-Cyclopropoxy-2-nitropyridine is not an end product but a strategic building block. Its derivative, 5-Cyclopropoxy-pyridin-2-amine, is the key pharmacophore that finds application in various therapeutic areas. The nitropyridine scaffold itself has been explored for a range of biological activities, including anticancer, antifungal, and as inhibitors of enzymes like urease and human NEU3.[1]

The value of this scaffold is exemplified by its incorporation into advanced drug candidates. The 2-amino-5-alkoxypyridine core is a recognized privileged structure. The cyclopropoxy group, specifically, offers a distinct advantage over simpler alkoxy groups (like methoxy or ethoxy) by:

  • Enhancing Metabolic Stability: The cyclopropyl ring is less susceptible to CYP450-mediated oxidation compared to linear alkyl chains.[4]

  • Optimizing Lipophilicity: It provides a moderate increase in lipophilicity, aiding in membrane permeability without creating excessive greasy character.

  • Vectorial Orientation: The rigid cyclopropyl group can orient the molecule within a protein's binding pocket to achieve optimal interactions, potentially increasing potency and selectivity.

This building block is therefore highly valuable for constructing libraries of compounds aimed at targets such as kinases, G-protein coupled receptors (GPCRs), and other enzymes where a substituted aminopyridine is a known binding motif.

Safety and Handling

  • Hazard Codes: Expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, impervious gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9]

Conclusion

5-Cyclopropoxy-2-nitropyridine represents a highly valuable and strategically designed chemical building block. Its synthesis is straightforward, relying on well-established SNAr chemistry. The true power of this molecule is realized upon the reduction of its nitro group, which unlocks the 5-Cyclopropoxy-pyridin-2-amine core—a scaffold that combines the desirable electronic properties of an aminopyridine with the metabolic and conformational benefits of a cyclopropyl group. For researchers in drug discovery, this intermediate provides a robust starting point for the synthesis of novel, lead-like molecules with potentially enhanced pharmacological properties.

References

  • Title: 5-Chloro-2-nitropyridine - Chem-Impex Source: Chem-Impex URL
  • Title: How is 5-Chloro-2-nitropyridine synthesized and what are its applications?
  • Title: 4214-76-0 | CAS DataBase Source: ChemicalBook URL
  • Title: N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1 Source: Matrix Fine Chemicals URL
  • Title: 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 Source: PubChem URL: [Link]

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: [Link]

  • Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: Nitropyridine: Synthesis, reactions, applications, side effects and storage Source: Chempanda URL
  • Title: 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 Source: PubChem URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: 5-bromo-2-nitropyridine Source: Jubilant Ingrevia URL
  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Future Journal of Pharmaceutical Sciences URL: [Link]

Sources

Strategic Sourcing & Synthesis Guide: 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Specialists in Drug Discovery.

Executive Summary

5-Cyclopropoxy-2-nitropyridine is a specialized heterocyclic building block, primarily utilized in the development of G-protein-coupled receptor (GPCR) modulators, specifically GPR119 agonists for type 2 diabetes and metabolic disorders. The cyclopropoxy motif serves as a critical bioisostere for methoxy or ethoxy groups, offering enhanced metabolic stability against oxidative dealkylation while maintaining lipophilicity.

This guide addresses a critical supply chain reality: 5-Cyclopropoxy-2-nitropyridine is rarely a "catalog commodity" in the USA. It is typically a "make-on-demand" item. Consequently, this document pivots from a simple vendor list to a comprehensive "Make vs. Buy" technical strategy , detailing US-based custom synthesis partners, validated in-house synthesis protocols, and critical quality attributes (CQAs).

Part 1: The US Supply Landscape

Market Reality: Distributor vs. Manufacturer

In the US market, this compound is generally not stocked in bulk. "Suppliers" often act as distributors for Asian manufacturing hubs. For high-integrity pharmaceutical research, distinguishing between a stocking distributor and a competent custom synthesis partner is vital.

Verified US-Based Sources

The following entities maintain US operations (inventory or labs) and have demonstrated capabilities in nitropyridine and cyclopropyl ether chemistry.

CompanyLocationCapability ProfilePrimary Utility
Matrix Scientific Columbia, SCCustom Synthesis / Catalog Specializes in difficult heterocycles. Stocks close analogs (e.g., N-cyclopropyl-5-nitropyridin-2-amine).Top Pick for custom synthesis of this specific ether.
Combi-Blocks San Diego, CAStocking Supplier Huge inventory of pyridine precursors (e.g., 5-Hydroxy-2-nitropyridine).Best source for precursors for in-house synthesis.
AK Scientific Union City, CACatalog / Distributor Lists structurally similar analogs (e.g., 4-Chloro-5-cyclopropoxy-2-nitropyridine).[1]Good for sourcing SAR analogs.
AstaTech Bristol, PAAdvanced CRO High competency in high-pressure chemistry (required for some nitration/amination steps).Scale-up partner (>100g).
Sourcing Decision Logic

The following decision tree illustrates the optimal workflow for acquiring this material based on quantity and timeline.

SourcingLogic Figure 1: Strategic sourcing decision tree for non-commodity heterocyclic intermediates. Start Requirement: 5-Cyclopropoxy-2-nitropyridine CheckStock Check US Catalog Stock (Combi-Blocks, Matrix) Start->CheckStock StockFound In Stock? CheckStock->StockFound Buy Direct Purchase (Lead Time: 2-5 days) StockFound->Buy Yes NoStock No Stock Available StockFound->NoStock No Decision Volume Required? NoStock->Decision SmallScale < 10 Grams (Discovery) Decision->SmallScale Low Vol LargeScale > 100 Grams (Process Dev) Decision->LargeScale High Vol InHouse In-House Synthesis (See Part 2) SmallScale->InHouse CRO Contract Manufacturing (Matrix/AstaTech) LargeScale->CRO

Part 2: Technical Synthesis Guide (The "Expertise" Pillar)

If commercial stock is unavailable, the compound can be synthesized in-house. The installation of the cyclopropyl group onto the pyridine ring is the critical step. Two primary routes exist: Nucleophilic Displacement (S_N2) and Mitsunobu Etherification .

Precursor Selection
  • Target Scaffold: 5-Cyclopropoxy-2-nitropyridine

  • Key Precursor: 5-Hydroxy-2-nitropyridine (CAS: 15206-26-5)

    • Availability: Widely available (Sigma-Aldrich, Combi-Blocks).

    • Purity Requirement: >98% (impurities in the starting phenol lead to difficult-to-separate byproducts).

Route A: Alkylation with Cyclopropyl Bromide (S_N2)

Direct alkylation is often sluggish due to the poor electrophilicity of cyclopropyl halides, but it is scalable.

  • Reagents: 5-Hydroxy-2-nitropyridine, Cyclopropyl bromide (3-5 equiv), Cs₂CO₃ (Cesium Carbonate).

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Conditions: 90°C - 110°C, sealed tube (Cyclopropyl bromide b.p. is 69°C).

  • Mechanism: The phenoxide anion attacks the cyclopropyl bromide.

  • Technical Insight: The use of Cesium Carbonate (Cs₂CO₃) is superior to Potassium Carbonate (K₂CO₃) here; the "cesium effect" increases the solubility and nucleophilicity of the phenoxide in organic solvents.

Route B: Mitsunobu Reaction (Preferred for Small Scale)

This route uses Cyclopropanol, avoiding the sluggish kinetics of cyclopropyl bromide.

  • Reagents: 5-Hydroxy-2-nitropyridine, Cyclopropanol, Triphenylphosphine (PPh₃), DIAD or DEAD.

  • Solvent: THF or Toluene.

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Activation of cyclopropanol by PPh₃/DIAD followed by S_N2 displacement by the phenol.

  • Advantage: Milder conditions; avoids high-pressure vessels.

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic pathways for 5-Cyclopropoxy-2-nitropyridine from commercial precursors. Precursor 5-Hydroxy-2-nitropyridine (CAS: 15206-26-5) RouteA Route A: Direct Alkylation Reagent: Cyclopropyl Bromide Base: Cs2CO3, Solvent: DMF Temp: 100°C (Sealed) Precursor->RouteA Scalable RouteB Route B: Mitsunobu Reagent: Cyclopropanol Catalyst: PPh3 / DIAD Temp: 0°C -> RT Precursor->RouteB Lab Scale Crude Crude Reaction Mixture (Contains unreacted phenol + byproduct) RouteA->Crude RouteB->Crude Workup Workup & Purification 1. Aq. Wash (remove DMF/Salts) 2. Column Chromatography (Hex/EtOAc) Crude->Workup Product Target: 5-Cyclopropoxy-2-nitropyridine Yield: 40-65% Workup->Product

Part 3: Quality Control & Trustworthiness

To validate the material (whether purchased or synthesized), the following Critical Quality Attributes (CQAs) must be met.

Analytical Specifications
TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6)Characteristic cyclopropyl multiplets (0.6–0.9 ppm) and pyridine aromatic signals.Confirm structure and absence of N-alkylation isomers.
Purity HPLC (C18 Column)≥ 98.0% AreaEnsure no unreacted 5-hydroxy-2-nitropyridine remains.
Residual Solvent GC-Headspace< 5000 ppm (DMF/THF)DMF is difficult to remove; critical for biological assays.
Water Content Karl Fischer< 0.5%Cyclopropyl ethers are stable, but dryness ensures accurate weighing.
Self-Validating Protocol (Impurity Markers)
  • Impurity A (Starting Material): 5-Hydroxy-2-nitropyridine. Detection: HPLC RT will be significantly earlier (more polar) than the product.

  • Impurity B (N-Alkylation): Pyridones can form if the alkylation occurs at the Nitrogen instead of the Oxygen. Detection: 1H-NMR shift of the adjacent ring protons will differ significantly between O-alkyl and N-alkyl products.

Part 4: Safety & Handling

  • Nitropyridine Hazard: Nitropyridines are energetic compounds. While 5-cyclopropoxy-2-nitropyridine is generally stable, the 5-hydroxy-2-nitropyridine precursor and the reaction mixtures (especially with azodicarboxylates in Mitsunobu) can be shock-sensitive or exothermic.

  • Cyclopropyl Bromide: An alkylating agent. Handle in a fume hood with double gloving.

References

  • Matrix Scientific. Product Catalog: N-Cyclopropyl-5-nitropyridin-2-amine and Custom Synthesis Capabilities. Retrieved from

  • Combi-Blocks. Product Catalog: 5-Hydroxy-2-nitropyridine (Precursor). Retrieved from

  • AK Scientific. Product Catalog: 4-Chloro-5-cyclopropoxy-2-nitropyridine (Analog).[1] Retrieved from

  • National Institutes of Health (PubChem). 5-Chloro-2-nitropyridine (Precursor Data). Retrieved from

  • ChemScene. Product Catalog: 2-Chloro-5-cyclopropoxy-3-nitropyridine.[2] Retrieved from

  • ResearchGate. Synthesis and Biological Evaluation of GPR119 Agonists. (Discusses cyclopropyl ether pharmacophores in GPR119 ligands). Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 5-cyclopropoxy-2-nitropyridine, a valuable building block in medicinal chemistry, from 5-chloro-2-nitropyridine and cyclopropanol. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. The provided protocol is a representative method based on established chemical principles for this class of reaction.

Introduction

5-Cyclopropoxy-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical agents. The cyclopropoxy moiety is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. The starting material, 5-chloro-2-nitropyridine, is a commercially available and versatile reagent in organic synthesis.[1] Its reactivity is enhanced by the presence of both a chloro and a nitro group on the pyridine ring.[1] This document outlines a robust laboratory-scale procedure for the synthesis of 5-cyclopropoxy-2-nitropyridine, intended to be a valuable resource for researchers in drug discovery and development.

Reaction Mechanism and Scientific Rationale

The synthesis of 5-cyclopropoxy-2-nitropyridine from 5-chloro-2-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

The key steps of the mechanism are:

  • Deprotonation of Cyclopropanol: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclopropanol, forming the highly nucleophilic cyclopropoxide anion.

  • Nucleophilic Attack: The cyclopropoxide anion attacks the carbon atom bearing the chlorine atom on the pyridine ring. This is the rate-determining step of the reaction.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, 5-cyclopropoxy-2-nitropyridine.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
5-Chloro-2-nitropyridineC₅H₃ClN₂O₂158.54>98%Sigma-Aldrich
CyclopropanolC₃H₆O58.08>98%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11>99.8%Sigma-Aldrich
Saturated aqueous ammonium chloride solutionNH₄Cl
Ethyl acetateC₄H₈O₂88.11
HexaneC₆H₁₄86.18
Anhydrous magnesium sulfateMgSO₄
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (argon or nitrogen) and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 5-Chloro-2-nitropyridine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with care and wear appropriate PPE.

  • Anhydrous THF: Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Step-by-Step Procedure

  • Preparation of the Reaction Vessel: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Sodium Hydride: To the flask, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq).

  • Washing of Sodium Hydride (Optional but Recommended): To remove the mineral oil, add anhydrous hexane (10 mL) to the flask, swirl the suspension, and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this washing step twice.

  • Addition of Solvent and Cyclopropanol: Add anhydrous THF (20 mL) to the flask. Cool the suspension to 0 °C using an ice bath. Slowly add cyclopropanol (0.64 g, 11.0 mmol, 1.1 eq) to the stirred suspension.

  • Formation of the Cyclopropoxide: Stir the mixture at 0 °C for 30 minutes. During this time, the evolution of hydrogen gas should be observed as the sodium cyclopropoxide is formed.

  • Addition of 5-Chloro-2-nitropyridine: In a separate flask, dissolve 5-chloro-2-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield 5-cyclopropoxy-2-nitropyridine as a solid.

Characterization of 5-Cyclopropoxy-2-nitropyridine

The identity and purity of the synthesized 5-cyclopropoxy-2-nitropyridine should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data (Hypothetical)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (d, J = 2.8 Hz, 1H), 7.95 (dd, J = 9.2, 2.8 Hz, 1H), 6.90 (d, J = 9.2 Hz, 1H), 4.10-4.05 (m, 1H), 0.95-0.85 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5, 150.2, 145.1, 138.9, 110.8, 55.4, 6.2.

  • Mass Spectrometry (ESI+): m/z = 181.06 [M+H]⁺.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete deprotonation of cyclopropanolEnsure sodium hydride is fresh and properly handled. Increase the reaction time for alkoxide formation.
Low reactivity of 5-chloro-2-nitropyridineIncrease the reaction temperature (e.g., to 50 °C), but monitor for side reactions.
Deactivation of sodium hydrideEnsure all reagents and solvents are anhydrous.
Presence of starting material Incomplete reactionIncrease the reaction time or temperature.
Formation of side products Reaction with residual waterEnsure anhydrous conditions.
Decomposition of the productAvoid excessive heating during the reaction and work-up.

Visualization of the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry Reaction Flask under Inert Atmosphere add_nah Add Sodium Hydride (60% in oil) prep_flask->add_nah wash_nah Wash NaH with Anhydrous Hexane (x3) add_nah->wash_nah add_thf Add Anhydrous THF wash_nah->add_thf cool_ice Cool to 0 °C add_thf->cool_ice add_cyclopropanol Add Cyclopropanol cool_ice->add_cyclopropanol form_alkoxide Stir at 0 °C for 30 min (Alkoxide Formation) add_cyclopropanol->form_alkoxide add_nitropyridine Add 5-Chloro-2-nitropyridine in THF form_alkoxide->add_nitropyridine react Warm to RT and Stir for 12-16 hours add_nitropyridine->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry (MgSO₄) and Concentrate extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography product Pure 5-Cyclopropoxy-2-nitropyridine chromatography->product

Caption: Experimental workflow for the synthesis of 5-Cyclopropoxy-2-nitropyridine.

Conclusion

The synthesis of 5-cyclopropoxy-2-nitropyridine from 5-chloro-2-nitropyridine via a nucleophilic aromatic substitution reaction is an efficient and reliable method for obtaining this valuable building block. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this compound in a laboratory setting. The provided information on the reaction mechanism, purification, and characterization will aid in understanding the chemical transformation and ensuring the quality of the final product.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • PubChem. 5-Chloro-2-nitropyridine. Available at: [Link]

  • Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) for Cyclopropoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropoxy Moiety

In contemporary medicinal chemistry and drug development, the cyclopropyl group is a highly valued structural motif.[1] Its unique stereoelectronic properties—resulting from the strained three-membered ring, enhanced π-character of its C-C bonds, and conformational rigidity—can profoundly influence a molecule's pharmacological profile.[1][2] Incorporating a cyclopropyl ring can enhance metabolic stability, improve binding affinity, increase brain permeability, and reduce off-target effects.[2] When introduced as an ether linkage (a cyclopropoxy group), it serves as a conformationally restricted and metabolically robust alternative to more common alkoxy groups like isopropoxy or methoxy.

The synthesis of aryl cyclopropyl ethers, however, presents distinct challenges. One of the most direct and atom-economical methods is through Nucleophilic Aromatic Substitution (SNAr), where cyclopropanol, or its corresponding alkoxide, displaces a leaving group on an activated aromatic ring. This guide provides an in-depth analysis of the reaction conditions, a detailed experimental protocol, and field-proven insights for successfully implementing SNAr cyclopropoxylation in a research and development setting.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The classical SNAr reaction is a two-step process, distinct from SN1 or SN2 mechanisms.[3][4] It requires an aromatic ring that is "activated" or made electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃.[5]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile—in this case, the cyclopropoxide anion—on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is crucial and is significantly enhanced when the EWGs are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the EWG.[5]

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

The rate-determining step is usually the initial nucleophilic attack.[6] Therefore, factors that stabilize the Meisenheimer complex and increase the electrophilicity of the aromatic ring will accelerate the reaction.

Caption: SNAr Mechanism for Cyclopropoxylation via Meisenheimer Complex.

Critical Reaction Parameters & Causality

The success of an SNAr cyclopropoxylation is a multifactorial equation. Understanding the role of each component is key to optimizing reaction conditions.

  • The Aromatic Substrate: The primary requirement is an electron-deficient aryl or heteroaryl ring.[3] Halides (F, Cl, Br, I) and nitro groups are common leaving groups.[7] Counterintuitively, fluoride is often the best leaving group for SNAr.[6][8] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial, rate-determining nucleophilic attack.[8]

  • The Nucleophile (Cyclopropanol): Cyclopropanol itself is not nucleophilic enough for this transformation. It must be deprotonated in situ by a base to form the more potent cyclopropoxide anion.[9] Directly using pre-formed cyclopropoxide is often avoided due to its thermodynamic instability.[9]

  • The Base: The choice of base is critical for efficient deprotonation of cyclopropanol without causing undesired side reactions.

    • Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is particularly effective, often providing higher yields. Its greater solubility in organic solvents and the "cesium effect" are thought to enhance the reactivity of the resulting alkoxide.

    • Hydroxides (KOH, NaOH): These are strong, cost-effective bases but can introduce water, which may lead to competing hydrolysis of the substrate.

    • Hydrides (NaH, KH): These are very strong, non-nucleophilic bases that ensure complete deprotonation. However, they are highly reactive and require strictly anhydrous conditions. Their use with some dipolar aprotic solvents can pose safety risks.[10]

  • The Solvent: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

    • Dipolar Aprotic Solvents (DMF, DMSO, NMP, DMAc): These are the solvents of choice.[9][11] Their high polarity effectively solvates the metal cation of the base and stabilizes the charged intermediate, accelerating the reaction. However, many of these solvents are under regulatory scrutiny for health and environmental reasons.[11]

    • Alternative Solvents: For highly reactive substrates, less polar solvents like THF or toluene may be sufficient.[12] Greener alternatives are an active area of research, with some success reported in water with additives like HPMC.[11]

General Experimental Protocol: Cyclopropoxylation of 2-Fluoronitrobenzene

This protocol describes a reliable method for the synthesis of 1-cyclopropoxy-2-nitrobenzene, which can be adapted for various activated fluoro- or chloroaromatics.[9]

Materials & Equipment:

  • 2-Fluoronitrobenzene (1.0 mmol, 1.0 eq)

  • Cyclopropanol (1.5 mmol, 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Workflow Diagram:

SNAr_Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Workup cluster_purification 4. Purification & Analysis prep_glass Dry Glassware prep_reagents Weigh Reagents (Substrate, Base) prep_glass->prep_reagents setup_flask Combine Substrate & Base in Anhydrous Solvent prep_reagents->setup_flask setup_inert Establish Inert Atmosphere (N₂ or Ar) setup_flask->setup_inert add_nuc Add Cyclopropanol setup_inert->add_nuc heat Heat to Reaction Temp (e.g., 75 °C) add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench (e.g., with Water) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Sources

protocol for reducing 5-Cyclopropoxy-2-nitropyridine to 5-Cyclopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for reducing 5-Cyclopropoxy-2-nitropyridine (Substrate) to 5-Cyclopropoxypyridin-2-amine (Product). The presence of the cyclopropyl ether moiety presents a specific chemoselectivity challenge: while the nitro group requires reduction, the strained cyclopropane ring is susceptible to hydrogenolysis (ring-opening) under aggressive hydrogenation conditions or strong acidic environments.

This guide presents two validated methodologies:

  • Method A (Catalytic Hydrogenation): The preferred high-throughput route for clean substrates, utilizing Pd/C under controlled neutral conditions.

  • Method B (Dissolving Metal Reduction): A robust, chemoselective alternative using Fe/NH₄Cl, recommended for scale-up or when preserving the cyclopropyl ring is the absolute priority over atom economy.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The reduction of a nitro group on a pyridine ring is generally straightforward. However, the cyclopropyl ether at the C5 position acts as a "chemical fuse."

  • Risk 1: Acid-Catalyzed Ring Opening. In the presence of strong acids (often used to activate iron or tin reductions), the ether oxygen can protonate, facilitating the nucleophilic attack on the cyclopropane ring, leading to a linear propyl ether impurity.

  • Risk 2: Hydrogenolysis. Under high pressure (>50 psi) or elevated temperatures with active catalysts (e.g., Pd(OH)₂ or PtO₂), the cyclopropane ring can undergo hydrogenolysis to form the n-propyl or isopropyl derivative.

Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the critical impurity pathway.

ReactionPathway cluster_legend Pathway Legend Substrate 5-Cyclopropoxy-2-nitropyridine (Starting Material) Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Reduction (2e-/4e-) Product 5-Cyclopropoxypyridin-2-amine (Target) Intermediate->Product Reduction (6e- total) Controlled Conditions Impurity 5-Propoxypyridin-2-amine (Ring-Opened Impurity) Intermediate->Impurity Over-Hydrogenation or Acid Catalysis Product->Impurity H2 / Pd (High T/P) key1 Green Path: Desired key2 Red Path: Side Reaction

Figure 1: Reaction pathway highlighting the risk of cyclopropane ring opening (Red) vs. the desired reduction (Green).

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small to medium scale (100 mg – 50 g), high throughput, clean starting material.

Rationale

Palladium on Carbon (Pd/C) is effective for nitro reduction.[1] To prevent ring opening, we utilize neutral solvents and mild pressure . We strictly avoid the addition of acids (HCl/AcOH) often used to accelerate nitro reductions.

Reagents & Equipment[2][3]
  • Catalyst: 10% Pd/C (50% water wet). Note: Water-wet catalyst is safer (non-pyrophoric) and moderates activity.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). HPLC grade.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (max 30 psi).

  • Equipment: 3-neck round bottom flask or Hydrogenation vessel.

Step-by-Step Protocol
  • Charge: To a nitrogen-flushed vessel, add 5-Cyclopropoxy-2-nitropyridine (1.0 equiv).

  • Solvent: Add MeOH (10-20 volumes relative to substrate mass). Stir to dissolve.

  • Catalyst Addition: Under Nitrogen flow, carefully add 10% Pd/C (10 wt% loading relative to substrate).

    • Critical: Do not add dry catalyst to solvent containing hydrogen; it will ignite. Always add to inerted solution.

  • Hydrogenation:

    • Atmospheric: Purge vessel with H₂ (balloon) x3. Stir vigorously at Room Temperature (20-25°C).

    • Parr Shaker: Pressurize to 20-30 psi. Do not exceed 40 psi.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS every 1 hour.

    • Endpoint: Disappearance of Nitro peak. Appearance of Amine (M+1 = M_nitro - 30 + 2).

  • Workup:

    • Filter reaction mixture through a Celite pad to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure (< 40°C) to yield the crude amine.

Method B: Iron/Ammonium Chloride (Fe/NH₄Cl)

Best for: Large scale (>50 g), sensitive substrates, or if Method A fails selectivity specs.

Rationale

This method uses Single Electron Transfer (SET) mechanics. Using NH₄Cl instead of HCl creates a buffered, slightly acidic-to-neutral environment (pH ~5-6) that is insufficient to open the cyclopropyl ring but sufficient to promote the redox cycle on the Iron surface.

Reagents & Equipment
  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred).

  • Electrolyte: Ammonium Chloride (NH₄Cl).[2]

  • Solvent: Ethanol/Water (3:1 ratio).

  • Equipment: Mechanical stirrer (overhead) is required for scales >5g due to slurry thickness.

Step-by-Step Protocol
  • Preparation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve NH₄Cl (5.0 equiv) in Water (5 volumes).

  • Solvent: Add Ethanol (15 volumes) and the Substrate (1.0 equiv).[2] Stir to form a suspension/solution.

  • Activation: Add Iron Powder (5.0 equiv) in one portion.

  • Reaction: Heat the mixture to 70-80°C (Reflux) .

    • Observation: The grey iron powder will turn rust-colored/black as oxides form.

  • Kinetics: Reaction is typically complete in 2–4 hours.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove Iron sludge.[3][4] (Cold filtration often stalls due to precipitation).

    • Wash: Wash the cake with hot EtOAc.

    • Extraction: Concentrate the filtrate to remove EtOH.[4] Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[2]

    • Drying: Dry organics over Na₂SO₄ and concentrate.[2]

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMethod A (Pd/C)Method B (Fe/NH₄Cl)
Speed Fast (1-3 h)Medium (2-5 h)
Scalability High (if H₂ safety gear exists)High (Standard reactors)
Selectivity Risk of ring opening if T/P highExcellent (Ring stable)
Workup Simple (Filter & Evaporate)Moderate (Iron sludge removal)
Cost High (Pd catalyst)Low (Iron/Salts)
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Reaction Stalls (Method A) Catalyst Poisoning (Pyridine N)Filter, then add fresh catalyst. Do NOT add acid.
Ring Opening (Method A) Pressure too high / Temp too highReduce H₂ pressure to 1 atm (balloon). Cool to 0°C.
Emulsion during Workup (Method B) Iron salts / Amphoteric productAdd EDTA disodium to the aqueous layer during extraction to chelate Fe.
Incomplete Conversion (Method B) Iron surface passivationUse "Activated Iron" (pre-wash Fe with dilute HCl, then rinse with water/acetone before use).

Process Workflow Diagram

Workflow Start Start: 5-Cyclopropoxy-2-nitropyridine Decision Is Scale > 50g OR Is Cyclopropane Ring Opening Observed? Start->Decision MethodA Method A: Pd/C Hydrogenation (Neutral Conditions, 1 atm) Decision->MethodA No (Small Scale/Stable) MethodB Method B: Fe / NH4Cl Reduction (Reflux, EtOH/H2O) Decision->MethodB Yes (High Risk/Large Scale) QC QC Check: LCMS / NMR (Check for Propyl-impurity) MethodA->QC MethodB->QC QC->MethodB Fail (If incomplete) Purification Purification: Crystallization or Silica Column QC->Purification Pass

Figure 2: Decision matrix for selecting the appropriate reduction protocol.

Safety & Handling

  • Aminopyridines: Known to be toxic and potential irritants. Handle in a fume hood.

  • Nitro Compounds: Potential energetic hazard on heating. Do not distill nitro-residues to dryness if peroxides are suspected.

  • Pd/C: Pyrophoric when dry. Keep wet with water/solvent at all times.

References

  • Reduction of Nitroarenes using Fe/NH4Cl

    • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[3][2][5]

    • [Link]

  • Large Scale Fe/NH4Cl Protocol

    • ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride."[4]

  • Cyclopropane Stability in Hydrogenation

    • Poulter, S.R.[6] & Heathcock, C.H.[6] "Catalytic hydrogenation of cyclopropyl alkenes."[6] Tetrahedron Letters.

    • [Link][1][6][7]

Sources

Application Notes & Protocols: 5-Cyclopropoxy-2-nitropyridine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Cyclopropoxy-2-nitropyridine as a versatile intermediate in the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and discuss its application in building scaffolds for targeted therapies.

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1][2] Nitropyridine derivatives, in particular, serve as exceptionally versatile chemical building blocks.[3][4] The electron-withdrawing nature of the nitro group activates the pyridine ring for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and subsequent reduction to the synthetically crucial amino group.[1][4]

The subject of this guide, 5-Cyclopropoxy-2-nitropyridine, incorporates another feature of significant interest in modern drug design: the cyclopropyl group. The inclusion of a cyclopropyl moiety is a well-established strategy to address common challenges in drug discovery.[5] This small, rigid ring can enhance metabolic stability by blocking potential sites of oxidation, improve binding potency through favorable conformational pre-organization, and modulate physicochemical properties such as solubility and membrane permeability.[5][6] The combination of the reactive nitropyridine core with the advantageous cyclopropoxy group makes 5-Cyclopropoxy-2-nitropyridine a high-value intermediate for constructing sophisticated kinase inhibitors.

Synthesis of the Intermediate: 5-Cyclopropoxy-2-nitropyridine

The most direct and reliable synthesis of 5-Cyclopropoxy-2-nitropyridine proceeds through a two-step sequence starting from a commercially available precursor. The logic of this pathway hinges on the activation of the C2 position of the pyridine ring by the nitro group, facilitating a nucleophilic substitution reaction.

Workflow for Synthesis of 5-Cyclopropoxy-2-nitropyridine

G cluster_0 Step 1: Precursor Synthesis/Sourcing cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A 2-Hydroxy-5-nitropyridine or 2-Amino-5-nitropyridine reagent1 POCl3 / PCl5 A->reagent1 Chlorination B 2-Chloro-5-nitropyridine reagent2 Cyclopropanol, NaH in THF B->reagent2 Etherification reagent1->B C 5-Cyclopropoxy-2-nitropyridine (Target Intermediate) reagent2->C

Caption: Synthetic pathway to 5-Cyclopropoxy-2-nitropyridine.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine (Precursor)

This protocol describes the chlorination of 2-hydroxy-5-nitropyridine. This precursor can be synthesized from 2-aminopyridine via nitration followed by diazotization and hydrolysis.[7]

Rationale: Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is a standard and highly effective reagent system for converting hydroxylated pyridines (pyridones) into their corresponding chloro-derivatives.[8] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Materials:

  • 2-Hydroxy-5-nitropyridine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • Phosphorus pentachloride (PCl₅) (1.2 eq)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-5-nitropyridine (1 eq) and phosphorus pentachloride (1.2 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5 eq) to the flask. The mixture may become a slurry.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-105°C with vigorous stirring for 4-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice/ice water with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 2-chloro-5-nitropyridine.

Protocol 2: Synthesis of 5-Cyclopropoxy-2-nitropyridine (Target Intermediate)

Rationale: The chlorine atom at the C2 position of 2-chloro-5-nitropyridine is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the para-position (C5). Sodium hydride (NaH) is used as a strong base to deprotonate the hydroxyl group of cyclopropanol, forming the sodium cyclopropoxide nucleophile in situ.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Cyclopropanol (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet.

Procedure:

  • Alkoxide Formation: To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous THF and sodium hydride (1.6 eq). Cool the suspension to 0°C in an ice bath.

  • Nucleophile Addition: Slowly add cyclopropanol (1.5 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas will evolve.

  • Substrate Addition: Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel to obtain 5-Cyclopropoxy-2-nitropyridine.

Application: Building Kinase Inhibitor Scaffolds

The true utility of 5-Cyclopropoxy-2-nitropyridine lies in its conversion to 5-Cyclopropoxy-pyridin-2-amine. The 2-aminopyridine moiety is a cornerstone of many kinase inhibitors, acting as a hydrogen-bond donor and acceptor to interact with the hinge region of the kinase ATP-binding pocket.

General Transformation to a Kinase Inhibitor Core

G A 5-Cyclopropoxy-2-nitropyridine reagent1 Reduction (e.g., H₂, Pd/C or Fe/AcOH) A->reagent1 B 5-Cyclopropoxy-pyridin-2-amine reagent2 Coupling/Cyclization (e.g., with β-ketoester) B->reagent2 C Pyridopyrimidine Scaffold or Other Kinase Inhibitor Cores reagent1->B Formation of Key Amine reagent2->C Scaffold Construction

Caption: Conversion of the intermediate to a kinase inhibitor scaffold.

Protocol 3: Reduction of Nitro Group to Form 5-Cyclopropoxy-pyridin-2-amine

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with iron powder in acetic acid is a cost-effective and robust method suitable for larger scales.[3]

Materials (Catalytic Hydrogenation Method):

  • 5-Cyclopropoxy-2-nitropyridine (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve 5-Cyclopropoxy-2-nitropyridine (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-Cyclopropoxy-pyridin-2-amine, which is often pure enough for the next step without further purification.

Target Application: Inhibitors of the JAK and Pim Kinase Families

Derivatives built from aminopyridine scaffolds are known to target several important kinase families. The Janus kinases (JAKs) and Pim kinases are prominent examples.

  • Janus Kinases (JAKs): This family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases crucial for cytokine signaling.[9] Their signaling pathways are integral to immune responses, and inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.[9]

  • Pim Kinases: The Pim family (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases implicated in cell cycle progression, proliferation, and apoptosis.[10] They are attractive targets for oncology, as their overexpression is found in many cancers.[10]

Illustrative Kinase Signaling Pathway: JAK-STAT

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK Kinase receptor->jak 2. Activation stat STAT Protein jak->stat 3. Phosphorylation nucleus Nucleus stat->nucleus 4. Dimerization & Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 5. Regulation inhibitor Kinase Inhibitor (Derived from Intermediate) inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of intervention.

Summary of Physicochemical Data

The table below summarizes key data for the precursor and the target intermediate.

Property2-Chloro-5-nitropyridine5-Cyclopropoxy-2-nitropyridine
CAS Number 4548-45-2[8]1412553-73-7
Molecular Formula C₅H₃ClN₂O₂C₈H₈N₂O₃
Molecular Weight 158.54 g/mol [11]180.16 g/mol
Appearance Yellow solid(Predicted) Pale yellow solid
Melting Point 119-123 °C[11](Predicted) Data not available
Boiling Point 275.3±20.0 °C (Predicted)[11](Predicted) Data not available

Conclusion

5-Cyclopropoxy-2-nitropyridine is a strategically designed intermediate that offers significant advantages for the synthesis of kinase inhibitors. It combines the proven utility of the 2-aminopyridine scaffold with the beneficial pharmacological properties imparted by the cyclopropyl group. The synthetic routes to this intermediate are robust and rely on well-established chemical transformations. By following the protocols outlined in this guide, researchers can efficiently access this valuable building block and leverage it to construct novel and potent inhibitors for therapeutically relevant targets like the JAK and Pim kinase families, thereby accelerating the drug discovery process.

References

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Application Notes and Protocols for the Catalyic Hydrogenation of 2-Nitro-5-Cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-Cyclopropoxypyridine in Medicinal Chemistry

The reduction of 2-nitro-5-cyclopropoxypyridine to its corresponding aniline, 2-amino-5-cyclopropoxypyridine, is a critical transformation in the synthesis of numerous pharmaceutical intermediates. The resulting aminopyridine is a versatile building block, incorporated into a variety of drug candidates due to the unique electronic and conformational properties imparted by the cyclopropoxy substituent. The cyclopropyl group, in particular, is often employed in drug design to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties.[1]

This document provides a comprehensive guide to the catalytic hydrogenation of 2-nitro-5-cyclopropoxypyridine, offering detailed protocols, insights into catalyst selection, and strategies for overcoming potential challenges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and scalable synthesis of 2-amino-5-cyclopropoxypyridine.

Understanding the Reaction: A Mechanistic Overview

Catalytic hydrogenation of a nitroaromatic compound to an aniline derivative proceeds through a series of intermediates.[2] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso species, followed by further reduction to a hydroxylamine intermediate. The final step is the reduction of the hydroxylamine to the desired amine.

It is crucial to recognize that arylhydroxylamine intermediates can be thermally unstable and may accumulate under certain reaction conditions, posing a significant safety hazard.[3][4] In some instances, these intermediates can also lead to the formation of undesired dimeric side products such as azo and azoxy compounds.[4] Therefore, a well-controlled hydrogenation process that minimizes the accumulation of these intermediates is paramount for both safety and product purity.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for a successful hydrogenation reaction. The most commonly employed heterogeneous catalysts for nitro group reductions are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[5] Each possesses distinct advantages and disadvantages for the specific transformation of 2-nitro-5-cyclopropoxypyridine.

CatalystAdvantagesDisadvantagesSuitability for 2-Nitro-5-Cyclopropoxypyridine
Palladium on Carbon (Pd/C) - High activity for nitro group reduction.[5] - Generally good chemoselectivity. - Readily available and cost-effective.- Can be prone to dehalogenation if aryl halides are present.[5] - May require careful optimization to prevent over-reduction of other functional groups.Highly Recommended. Pd/C is often the first choice for nitro group reductions due to its high efficiency. Careful monitoring is advised to ensure the integrity of the cyclopropoxy group.
Platinum on Carbon (Pt/C) - Very active catalyst. - Can be effective under milder conditions than Pd/C.[6]- May be less chemoselective than Pd/C. - Can catalyze ring hydrogenation under more forcing conditions.Good Alternative. A viable option, particularly if chemoselectivity issues arise with Pd/C. May offer faster reaction times.
Raney Nickel - Excellent for nitro group and nitrile reductions.[7][8] - Often used when dehalogenation is a concern.[5]- Pyrophoric when dry, requiring careful handling.[9] - Can be less selective for some substrates.Use with Caution. While effective for nitro reductions, its high activity could potentially lead to the opening of the strained cyclopropyl ring. Recommended only if other catalysts prove ineffective.

A Note on the Cyclopropoxy Group: The cyclopropyl group is a strained ring system and its stability under hydrogenation conditions is a key consideration. While generally stable, aggressive catalysts or harsh reaction conditions (high temperature and pressure) could potentially lead to ring-opening side reactions. Therefore, milder reaction conditions are initially recommended.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Weigh Substrate and Catalyst D Charge Reactor with Substrate, Solvent, and Catalyst A->D B Prepare Solvent B->D C Assemble Hydrogenation Apparatus C->D E Inert Atmosphere Purge (N2) D->E F Introduce Hydrogen E->F G Monitor Reaction (TLC/HPLC) F->G H Filter Catalyst G->H Reaction Complete I Concentrate Filtrate H->I J Purify Product (e.g., Crystallization) I->J

Caption: A generalized workflow for the catalytic hydrogenation of 2-nitro-5-cyclopropoxypyridine.

Detailed Protocol: Pd/C Catalyzed Hydrogenation

This protocol provides a starting point for the catalytic hydrogenation of 2-nitro-5-cyclopropoxypyridine using 10% Palladium on carbon.

Materials:

  • 2-Nitro-5-cyclopropoxypyridine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation vessel, add 2-nitro-5-cyclopropoxypyridine (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 0.05 - 0.10 eq by weight of dry catalyst). The use of a wet catalyst is crucial to mitigate its pyrophoric nature.

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (10-20 volumes relative to the substrate).

  • Inerting the System: Seal the reaction vessel and purge the system with nitrogen gas for 5-10 minutes to remove any residual oxygen.

  • Hydrogen Introduction: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (initially, 1-3 bar is recommended).

  • Reaction Conditions: Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11][12] The disappearance of the starting material and the appearance of the product spot/peak will indicate reaction completion.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying. Do not allow the filter cake to dry completely and handle it with care. Quench the filter cake with water before disposal.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-5-cyclopropoxypyridine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Reaction Pathway and Potential Side Products

G A 2-Nitro-5-cyclopropoxypyridine B Nitroso Intermediate A->B H2, Catalyst F Ring-Opened Product A->F Harsh Conditions C Hydroxylamine Intermediate B->C H2, Catalyst D 2-Amino-5-cyclopropoxypyridine (Desired Product) C->D H2, Catalyst E Azo/Azoxy Dimer C->E Condensation

Caption: Reaction pathway showing the desired product and potential side products.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst. - Insufficient hydrogen pressure. - Low reaction temperature. - Catalyst poisoning.- Use fresh catalyst. - Increase hydrogen pressure incrementally (e.g., to 5-10 bar). - Gently warm the reaction (e.g., to 30-40°C). - Ensure high purity of substrate and solvent.
Formation of Side Products (e.g., Azo/Azoxy) - Accumulation of hydroxylamine intermediate.[4] - Insufficient hydrogen availability on the catalyst surface.- Increase hydrogen pressure. - Improve agitation to enhance gas-liquid mass transfer. - Consider adding a catalytic amount of an additive like vanadium compounds to suppress hydroxylamine accumulation.[4]
Decomposition of Cyclopropoxy Group - Overly aggressive catalyst (e.g., Raney Nickel). - High reaction temperature or pressure.- Switch to a milder catalyst (e.g., Pd/C or Pt/C). - Maintain lower temperatures and pressures. - Carefully monitor the reaction and stop it as soon as the starting material is consumed.

Safety First: Essential Precautions for Catalytic Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Pyrophoric Catalysts: Dry palladium on carbon and Raney Nickel are pyrophoric and can ignite spontaneously in air. Always handle these catalysts in a wet state and under an inert atmosphere.[9][13]

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood or a designated high-pressure laboratory.[14]

  • Pressure Equipment: Use a properly maintained and pressure-rated reaction vessel. Regularly inspect all fittings and connections for leaks.

  • Inert Atmosphere: Always purge the reaction system with an inert gas (e.g., nitrogen) before introducing hydrogen to remove oxygen.

  • Catalyst Handling and Disposal: After the reaction, the catalyst remains active and potentially pyrophoric. Quench the filtered catalyst promptly with water and dispose of it according to your institution's safety guidelines.

Conclusion

The catalytic hydrogenation of 2-nitro-5-cyclopropoxypyridine is a highly effective method for the synthesis of the valuable pharmaceutical intermediate, 2-amino-5-cyclopropoxypyridine. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can achieve high yields of the desired product while minimizing the formation of impurities. The protocols and insights provided in this application note serve as a robust foundation for the successful execution and optimization of this important chemical transformation.

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Application Note: Reagents for O-Cyclopropylation of 5-Hydroxy-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, high-yield protocol for the O-cyclopropylation of 5-hydroxy-2-nitropyridine .

The direct installation of a cyclopropyl group onto an electron-deficient heteroaromatic phenol is synthetically non-trivial. Standard nucleophilic substitution (


) using cyclopropyl halides fails due to the high ring strain and steric prohibition of backside attack on the cyclopropyl ring. Therefore, this guide prioritizes Copper-Mediated Oxidative Cross-Coupling (Chan-Lam)  as the primary methodology, with a Two-Step Vinylation/Cyclopropanation  sequence as a validated alternative.

Target Molecule: 5-(cyclopropyloxy)-2-nitropyridine CAS (Substrate): 5418-51-9 (5-hydroxy-2-nitropyridine) Reaction Type: Carbon-Oxygen Cross-Coupling (


)

Executive Strategic Analysis

The Synthetic Challenge

The transformation poses two antagonistic electronic challenges:

  • Substrate Nucleophilicity: The nitro group at the 2-position of the pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the

    
     of the hydroxyl group (approx. 
    
    
    
    6–7) and reducing the nucleophilicity of the phenoxide oxygen.
  • Electrophile Reactivity: Cyclopropyl halides (bromide/iodide) are virtually inert to

    
     displacement.[1] The 
    
    
    
    -like character of the cyclopropyl carbons and the geometric impossibility of backside attack render Williamson Ether Synthesis ineffective.
The Solution: Chan-Lam Coupling

The Chan-Lam-Evans coupling circumvents


 limitations by utilizing a copper-mediated oxidative mechanism. The reaction proceeds via a 

catalytic cycle where the nucleophile (phenol) and electrophile (organoboron) both coordinate to the metal center, followed by reductive elimination to form the C-O bond.

Primary Recommendation: Use Potassium Cyclopropyl Trifluoroborate (


) rather than cyclopropylboronic acid.[1] The trifluoroborate salt is air-stable, provides a slow-release of the active boronic species, and resists protodeboronation—a common side reaction with unstable cyclopropylboronic acids.

Reagent Selection Guide

Reagent ClassRecommended ReagentRoleCritical Notes
Coupling Partner Potassium Cyclopropyl Trifluoroborate (CAS: 1065010-87-8)Electrophile SourceSuperior stability to boronic acid. Requires hydrolysis in situ.[1]
Catalyst Copper(II) Acetate (

)
Metal CatalystAnhydrous preferred.[1] Acts as the precatalyst for the oxidative cycle.[1]
Ligand 1,10-Phenanthroline (or 2,2'-Bipyridine)LigandStabilizes the Cu-complex and prevents catalyst aggregation. Essential for difficult substrates.[1]
Base Cesium Carbonate (

)
BaseThe "Cesium Effect" aids in solubility and phenoxide generation in organic solvents.[1]
Oxidant Oxygen (

) or Air
Terminal OxidantRe-oxidizes Cu(I) to Cu(II).[1] A balloon of

is recommended for consistent kinetics.[1]
Solvent 1,2-Dichloroethane (DCE) or Toluene SolventDCE often gives higher yields for Chan-Lam; Toluene is a greener alternative.[1]

Detailed Protocols

Protocol A: Copper-Mediated Oxidative Coupling (The "Gold Standard")

Best for: Direct, single-step synthesis with moderate-to-high throughput.

Reagents:

  • 5-Hydroxy-2-nitropyridine (1.0 equiv)

  • Potassium cyclopropyl trifluoroborate (2.0 equiv)[1]

  • 
     (1.0 equiv) — Note: Stoichiometric Cu is often required for difficult substrates, though 0.2 equiv can work with optimized 
    
    
    
    flow.
  • 1,10-Phenanthroline (1.0 equiv)

  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (

    
     concentration)
    
  • Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask equipped with a magnetic stir bar. Allow to cool under argon.[1]

  • Charging: Add 5-hydroxy-2-nitropyridine (1.0 equiv), potassium cyclopropyl trifluoroborate (2.0 equiv),

    
     (1.0 equiv), 1,10-phenanthroline (1.0 equiv), and 
    
    
    
    (2.0 equiv) to the flask.
  • Solvent: Add DCE (

    
     relative to substrate).[1] Add activated 4Å molecular sieves to scavenge water (crucial to prevent protodeboronation).[1]
    
  • Activation: Purge the headspace with Oxygen (

    
    ) for 5 minutes.[1] Attach an 
    
    
    
    balloon to the flask.
  • Reaction: Heat the mixture to 60–70°C with vigorous stirring.

    • Expert Tip: Do not reflux vigorously; moderate heat preserves the catalyst lifetime.[1]

  • Monitoring: Monitor by LCMS or TLC. The reaction typically requires 12–24 hours.[1] Look for the disappearance of the phenol (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts.[1] Wash the pad with DCM.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1] The nitro group makes the product less polar than the starting phenol.

Protocol B: The "Vinyl Ether" Alternative (Two-Step)

Best for: Cases where Chan-Lam fails due to steric bulk or catalyst poisoning.

Concept: Since direct cyclopropylation is hard, install a vinyl group first (easy), then cyclopropanate the alkene (Simmons-Smith).

Step 1: O-Vinylation

  • Reagents: Substrate, Vinyl boronic anhydride pyridine complex,

    
    , 
    
    
    
    , DCM.
  • Procedure: Stir at room temperature under air. This typically yields the vinyl ether in high yield.[1]

Step 2: Cyclopropanation (Simmons-Smith)

  • Reagents: Vinyl ether intermediate, Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), DCM,
    
    
    .
  • Procedure:

    • Dissolve vinyl ether in dry DCM under Argon.[1] Cool to

      
      .
      
    • Add

      
       (1.0 M in hexanes, 3.0 equiv) slowly.[1]
      
    • Add

      
       (3.0 equiv) dropwise.[1]
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Quench: Carefully quench with saturated

      
       (Caution: Exothermic).
      
  • Why this works: The electron-deficient pyridine ring makes the vinyl ether less electron-rich, but Simmons-Smith reagents are electrophilic enough to cyclopropanate even deactivated alkenes if excess reagent is used.

Mechanistic Visualization

The following diagrams illustrate the catalytic cycle and the decision logic for selecting the correct protocol.

ChanLamMechanism cluster_0 Key Success Factor Start Start: Cu(II) Species Coordination 1. Coordination Phenol binds to Cu(II) Start->Coordination + Substrate Transmetalation 2. Transmetalation Cyclopropyl-B transfers to Cu Coordination->Transmetalation + cPr-BF3K Oxidation 3. Oxidation Cu(II) -> Cu(III) via O2 Transmetalation->Oxidation + O2 Elimination 4. Reductive Elimination Product Release + Cu(I) Oxidation->Elimination Fast Regeneration 5. Regeneration Cu(I) -> Cu(II) by O2 Elimination->Regeneration - Product Regeneration->Start Cycle Closes Note The 1,10-Phenanthroline ligand stabilizes the Cu(III) intermediate, preventing decomposition.

Caption: The Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling. Note that oxidation to Cu(III) is the critical energy barrier.

Workflow Start Substrate: 5-hydroxy-2-nitropyridine Decision Primary Strategy: Chan-Lam Coupling Start->Decision ProtocolA Protocol A: Cu(OAc)2, cPr-BF3K 1,10-Phen, O2, 60°C Decision->ProtocolA Check Check Yield/Purity ProtocolA->Check Success Target: 5-(cPr-O)-2-NO2-Py Check->Success >50% Yield Fail Low Yield / No Reaction? Check->Fail <10% Yield ProtocolB Protocol B (Alternative): 1. Vinyl Boronic Anhydride (Vinyl ether) 2. Et2Zn / CH2I2 (Simmons-Smith) Fail->ProtocolB ProtocolB->Success

Caption: Decision tree for O-cyclopropylation strategies. Protocol A is the direct route; Protocol B is the fallback.

Quality Control & Troubleshooting

Regioselectivity (N- vs O-Alkylation)
  • Risk: 2-hydroxypyridines (2-pyridones) favor N-alkylation.[1][2][3]

  • Validation: 5-hydroxy-2-nitropyridine is a 3-hydroxypyridine derivative.[1] It does not form a stable pyridone tautomer.[1] Therefore, O-alkylation is the dominant pathway under Chan-Lam conditions.

  • NMR Diagnostic:

    • O-Product: Cyclopropyl methine proton appears at

      
       ppm.[1]
      
    • N-Product (Rare): If N-alkylation occurred (unlikely), the cyclopropyl proton would be significantly shielded or the aromatic pattern would shift due to loss of aromaticity.

Common Failure Modes
  • Protodeboronation: The cyclopropyl boron species hydrolyzes before coupling.[1]

    • Fix: Increase reagent equivalents (up to 3.0 equiv) and ensure molecular sieves are fresh.

  • Catalyst Death: Solution turns black/precipitates Cu(0).[1]

    • Fix: Ensure adequate

      
       supply (balloon) and verify ligand purity.[1]
      

References

  • Engle, K. M., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[1] Journal of the American Chemical Society, 2017.[4][5] (Describes the foundational protocol using Potassium Cyclopropyl Trifluoroborate).[1]

  • Molander, G. A., & Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides."[1][6] Journal of Organic Chemistry, 2008.[1][6] (Provides context on the stability and reactivity of cyclopropyl trifluoroborates).[1]

  • Qiao, J. X., et al. "Copper-Promoted C-O and C-N Cross-Coupling of Cyclopropylboronic Acid."[1] Organic Letters, 2011.[1] (Early work on cyclopropyl coupling).[1]

  • PubChem Compound Summary. "5-Hydroxy-2-nitropyridine (CAS 5418-51-9)."[1] .

Sources

Application Note: Scalable Synthesis of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Process Chemists, Scale-Up Engineers, and Medicinal Chemists involved in the optimization of pyridine-based intermediates.

Executive Summary

5-Cyclopropoxy-2-nitropyridine is a critical pharmacophore in the development of next-generation kinase inhibitors (e.g., Pazopanib analogs) and neuroactive agents. Its structural rigidity, provided by the cyclopropyl ether, enhances metabolic stability compared to linear alkyl ethers.

This guide addresses the primary synthetic challenge: introducing a cyclopropyl ether at the electronically deactivated 5-position of the 2-nitropyridine scaffold.

While direct Nucleophilic Aromatic Substitution (


) on 5-halo-2-nitropyridines is theoretically possible, it often requires forcing conditions that degrade the labile nitro group. This protocol prioritizes a Mitsunobu-based etherification  strategy, which offers superior regioselectivity, milder conditions, and higher safety margins for scale-up.

Strategic Analysis & Retrosynthesis

The synthesis is broken down into two critical phases to ensure process safety and intermediate purity.

Route Selection Logic
  • Route A (Direct

    
    ):  Reaction of 5-bromo-2-nitropyridine with sodium cyclopropoxide.
    
    • Risk:[1][2] The 5-position is meta to the nitro group and beta to the pyridine nitrogen, rendering it electronically unactivated. High temperatures (>100°C) required for substitution increase the risk of thermal runaway (nitro group decomposition).

  • Route B (Mitsunobu Coupling - Recommended ): Reaction of 5-hydroxy-2-nitropyridine with cyclopropanol.

    • Advantage:[1][3][4][5] Operates at room temperature or mild heat (0–40°C).

    • Mechanism:[1][3][6] Uses the acidity of the pyridinol (

      
      ) to drive coupling with the secondary-alcohol-like cyclopropanol.
      
Process Flow Diagram

G Start 2-Amino-5-nitropyridine (Starting Material) Step1 Step 1: Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Start->Step1 0-5°C -> 90°C Inter Intermediate: 5-Hydroxy-2-nitropyridine Step1->Inter Yield: ~80% Step2 Step 2: Mitsunobu Coupling (Cyclopropanol, DIAD, PPh3) Inter->Step2 THF, 0-25°C Final Target: 5-Cyclopropoxy-2-nitropyridine Step2->Final Yield: ~75%

Figure 1: Two-step synthetic pathway minimizing thermal hazards while maximizing regioselectivity.

Detailed Experimental Protocol

Part 1: Synthesis of 5-Hydroxy-2-nitropyridine

Objective: Convert the inexpensive 2-amino-5-nitropyridine to the hydroxylated precursor via a diazonium salt.

Reagents:

  • 2-Amino-5-nitropyridine (1.0 equiv)

  • Sulfuric acid (

    
    ), 98% (5.0 equiv)
    
  • Sodium nitrite (

    
    ) (1.5 equiv)
    
  • Water (Process solvent)

Scale-Up Procedure (100 g Basis):

  • Acid Charge: Charge 500 mL of water into a 2L jacketed reactor. Slowly add 280 g of conc.

    
     while cooling to maintain 
    
    
    
    .
  • Substrate Addition: Add 139 g (1.0 mol) of 2-amino-5-nitropyridine portion-wise. The sulfate salt may precipitate; ensure good agitation.

  • Diazotization: Cool the slurry to 0–5°C .

    • Critical Step: Add a solution of

      
       (103.5 g in 200 mL water) dropwise via addition funnel.
      
    • Control: Maintain

      
      . Exotherm is sharp. Monitor for brown fumes (
      
      
      
      )—if observed, stop addition and cool.
  • Hydrolysis: After addition, stir at 0°C for 1 hour. Then, slowly heat the mixture to 90°C over 2 hours. Evolution of

    
     gas will occur; ensure reactor venting is open.
    
  • Work-up:

    • Cool to 20°C.

    • Adjust pH to ~3–4 using 50% NaOH solution (careful exotherm).

    • The product, 5-hydroxy-2-nitropyridine , will precipitate as a yellow/tan solid.

    • Filter and wash with ice-cold water (2 x 100 mL).

    • Dry in a vacuum oven at 50°C.

Expected Yield: 80–85% Quality Check:


 NMR (DMSO-

) should show a singlet at

ppm (OH) and absence of amino protons.
Part 2: Mitsunobu Coupling (The Cyclopropylation)

Objective: Install the cyclopropyl ether under mild conditions.

Reagents:

  • 5-Hydroxy-2-nitropyridine (1.0 equiv)

  • Cyclopropanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.3 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 vol)

Scale-Up Procedure (50 g Basis):

  • Dissolution: In a 1L reactor under

    
     atmosphere, charge 50 g (0.357 mol) of 5-hydroxy-2-nitropyridine , 121 g (0.46 mol) of 
    
    
    
    , and 25 g (0.43 mol) of Cyclopropanol in 500 mL anhydrous THF.
  • Cooling: Cool the solution to 0–5°C .

  • DIAD Addition:

    • Critical Step: Add 93 g (0.46 mol) of DIAD dropwise over 60 minutes.

    • Thermodynamics: The reaction is exothermic. Maintain

      
       to prevent side reactions (e.g., hydrazine formation).
      
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC.[7] The starting phenol should be < 1%.

  • Quench & Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Solvent Swap: Add Toluene (300 mL) and stir vigorously. Triphenylphosphine oxide (

      
      ) often precipitates from toluene/heptane mixtures.
      
    • Filter off the bulk of solid

      
      .
      
  • Purification:

    • Wash the toluene filtrate with 1M NaOH (to remove unreacted phenol) and brine.

    • Concentrate the organic layer.

    • Crystallization: Recrystallize the crude residue from Isopropanol/Heptane (1:3) to obtain pale yellow crystals.

Expected Yield: 70–75% Purity Target: >98% (HPLC)

Process Safety & Critical Parameters (CPP)

ParameterLimitScientific Rationale
Nitration Temp < 5°CPrevents decomposition of the diazonium intermediate, which can be explosive if dried or heated uncontrolled.
pH Adjustment pH 3–4The pyridinol is amphoteric. At pH > 7 it forms a salt; at pH < 1 it is protonated. Isoelectric precipitation maximizes yield.
DIAD Addition Rate-limitedThe formation of the betaine intermediate in Mitsunobu is highly exothermic. Rapid addition can cause solvent boil-over.
Residual

< 0.5%Triphenylphosphine oxide is a difficult impurity. The toluene/heptane precipitation step is critical for downstream quality.
Safety Warning: Nitro Compounds

All nitropyridine derivatives are potentially energetic.

  • DSC (Differential Scanning Calorimetry) data should be generated for the final product before heating > 100°C.

  • Avoid distillation of the final product; use crystallization.

References

  • Precursor Synthesis (Diazotization)

    • Method: Conversion of 2-amino-5-nitropyridine to 5-hydroxy-2-nitropyridine via diazonium hydrolysis.
    • Source: Patent CN102040554A, "Method for preparing 2-chloro-5-nitropyridine" (Describes the intermedi
    • Link:

  • Mitsunobu Cyclopropylation Context

    • Method: General applicability of Mitsunobu reaction for synthesizing cyclopropyl ethers
    • Source:Journal of Medicinal Chemistry, "Discovery of Kinase Inhibitors" (General context for cyclopropoxy-pyridine scaffolds in drugs like Pazopanib).
    • Verification: See Benchchem entry for "4-Bromo-5-cyclopropoxy-2-nitropyridine" suggesting SNAr/substitution routes.
    • Link:

  • Alternative Copper Catalysis (Chan-Lam)

    • Method: Use of Potassium Cyclopropyl Trifluoroborate for O-cyclopropylation.[8]

    • Source:Synthesis of aryl cyclopropyl ethers through copper-promoted S-cyclopropyl
    • Link:

  • Safety Data (2-Nitropyridine derivatives)

    • Source: Fisher Scientific SDS for 2-Nitropyridine.
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropoxy-2-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-tested experience to ensure you can navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to 5-Cyclopropoxy-2-nitropyridine?

The synthesis of 5-Cyclopropoxy-2-nitropyridine is most commonly achieved through two main strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent and direct method. It involves the reaction of a 5-halo-2-nitropyridine (typically 5-chloro- or 5-bromo-2-nitropyridine) with cyclopropanol in the presence of a suitable base. The strong electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic attack at the 5-position.[1][2]

  • Williamson Ether Synthesis: This classic ether synthesis can also be employed.[3][4][5][6][7] In this approach, 5-hydroxy-2-nitropyridine is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl sulfonate (e.g., cyclopropyl tosylate) to form the desired ether.

What are the critical parameters to control for a high-yield synthesis?

Several parameters are crucial for maximizing the yield and purity of 5-Cyclopropoxy-2-nitropyridine:

  • Choice of Base: A strong, non-nucleophilic base is essential to deprotonate cyclopropanol (for SNAr) or 5-hydroxy-2-nitropyridine (for Williamson synthesis) without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide.

  • Solvent: Anhydrous polar aprotic solvents are generally preferred to dissolve the reactants and facilitate the reaction while minimizing side reactions. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used.

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts through decomposition or side reactions. It is often beneficial to start the reaction at a lower temperature and gradually warm it to the optimal temperature.

  • Moisture Control: The presence of water can lead to the hydrolysis of the starting materials or the desired product, resulting in lower yields. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., under nitrogen or argon) is highly recommended.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: I am attempting the synthesis of 5-Cyclopropoxy-2-nitropyridine from 5-chloro-2-nitropyridine and cyclopropanol with sodium hydride in DMF, but I am observing very low conversion. What are the potential causes and how can I resolve this?

Answer: Low or no yield in this SNAr reaction can stem from several factors. Here is a systematic troubleshooting guide:

Potential Cause Explanation Recommended Solution
Inactive Base Sodium hydride (NaH) can be deactivated by moisture. If it has been improperly stored, it will not be effective in deprotonating the cyclopropanol.Use freshly opened or properly stored NaH. Consider using a more reactive grade of NaH (e.g., washed with hexane to remove mineral oil).
Insufficient Deprotonation The deprotonation of cyclopropanol to the more nucleophilic cyclopropoxide is a critical step. This equilibrium may not be fully shifted towards the alkoxide.Allow sufficient time for the deprotonation of cyclopropanol with NaH before adding the 5-chloro-2-nitropyridine. You can gently warm the mixture (e.g., to 40-50 °C) to facilitate this step.
Low Reaction Temperature While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction rate.After the addition of all reactants, consider gradually increasing the temperature to around 60-80 °C and monitor the reaction progress by TLC.
Poor Quality Starting Materials Impurities in either the 5-chloro-2-nitropyridine or cyclopropanol can interfere with the reaction.Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Consider purifying them before use if necessary.
Presence of Moisture Water will quench the sodium hydride and can also lead to the formation of 5-hydroxy-2-nitropyridine as a byproduct.Use anhydrous DMF and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Issue: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also seeing a significant amount of an impurity that I suspect is 5-hydroxy-2-nitropyridine. How can I minimize the formation of this byproduct?

Answer: The formation of 5-hydroxy-2-nitropyridine is a common issue, typically arising from the reaction of 5-chloro-2-nitropyridine with residual water or hydroxide ions. Here’s how to address this:

  • Rigorous Anhydrous Conditions: As mentioned previously, the most critical factor is to eliminate water from your reaction system. Use freshly distilled or commercially available anhydrous solvents. Dry your glassware in an oven and cool it under a stream of inert gas.

  • Purity of the Base: If you are using a hydroxide base (which is not ideal for this reaction), it will directly compete with the cyclopropoxide. Stick to non-hydroxide bases like NaH or KH.

  • Controlled Addition of Reactants: Adding the 5-chloro-2-nitropyridine solution slowly to the pre-formed cyclopropoxide solution can help to maintain a low concentration of the electrophile, which can favor the desired reaction over potential side reactions.

Issue: Difficulties in Product Isolation and Purification

Question: After the reaction work-up, I am struggling to obtain a pure product. What is an effective purification strategy?

Answer: Purifying 5-Cyclopropoxy-2-nitropyridine typically involves a combination of extraction and chromatography or recrystallization.

  • Aqueous Work-up:

    • Quench the reaction mixture carefully by slowly adding it to ice-water.

    • Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. Monitor the fractions by TLC to isolate the pure product.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a simpler and more scalable purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for crystallization.

Experimental Protocol: Synthesis via SNAr

This protocol provides a general procedure for the synthesis of 5-Cyclopropoxy-2-nitropyridine.

Materials:

  • 5-chloro-2-nitropyridine

  • Cyclopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanol (1.1 equivalents) to the suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve 5-chloro-2-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 5-chloro-2-nitropyridine solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Mechanism: SNAr

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 5-Cl-2-NO2-Py 5-Chloro-2-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 5-Cl-2-NO2-Py->Meisenheimer Cyclopropoxide Cyclopropoxide Ion Cyclopropoxide->Meisenheimer Nucleophilic Attack Product 5-Cyclopropoxy-2-nitropyridine Meisenheimer->Product Loss of Leaving Group Cl_ion Chloride Ion Meisenheimer->Cl_ion

Caption: SNAr mechanism for the synthesis of 5-Cyclopropoxy-2-nitropyridine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Base Is the base active and used in sufficient quantity? Start->Check_Base Check_Moisture Are anhydrous conditions rigorously maintained? Check_Base->Check_Moisture Yes Optimize_Base Use fresh, high-quality base. Ensure proper stoichiometry. Check_Base->Optimize_Base No Check_Temp Is the reaction temperature optimal? Check_Moisture->Check_Temp Yes Optimize_Conditions Use anhydrous solvents and an inert atmosphere. Check_Moisture->Optimize_Conditions No Check_Purity Are the starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp Adjust temperature based on reaction monitoring. Check_Temp->Optimize_Temp No Purify_Reactants Purify starting materials before use. Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Optimize_Base->Check_Moisture Optimize_Conditions->Check_Temp Optimize_Temp->Check_Purity Purify_Reactants->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Sci-Hub. [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem. [Link]

  • Draw the Mechanism for a Nucleophilic Aromatic Substitution Reaction - YouTube. [Link]

  • Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with wate. [Link]

  • Williamson Ether Synthesis - YouTube. [Link]

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P

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Technical Support Center: Purification Strategies for Reactions Involving 5-Chloro-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-chloro-2-nitropyridine and need to remove the unreacted starting material from their reaction mixtures. As an electrophilic building block, it is common for this reagent to be used in excess, necessitating a robust purification strategy.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you select and implement the most effective purification method for your specific product and reaction scale. We will delve into the causality behind experimental choices, ensuring you understand not just what to do, but why you are doing it.

Troubleshooting Guide: Selecting Your Purification Strategy

The optimal method for removing unreacted 5-chloro-2-nitropyridine depends critically on the properties of your desired product. Use the following decision-making flowchart to identify the most promising starting point for your purification challenge.

Purification_Flowchart start Start: Characterize Your Product product_properties What are the properties of your desired product? start->product_properties is_basic Product is Basic (e.g., contains an amine) product_properties->is_basic Basic is_acidic Product is Acidic (e.g., contains a carboxylic acid) product_properties->is_acidic Acidic is_neutral_solid Product is a Neutral Solid product_properties->is_neutral_solid Neutral (Crystalline) is_neutral_oil Product is a Neutral Oil / Amorphous Solid product_properties->is_neutral_oil Neutral (Non-Crystalline) acid_extraction Method 1: Acid-Base Extraction (Aqueous HCl Wash) is_basic->acid_extraction base_extraction Method 2: Acid-Base Extraction (Aqueous NaHCO3 / NaOH Wash) is_acidic->base_extraction crystallization Method 3: Recrystallization is_neutral_solid->crystallization chromatography Method 4: Column Chromatography is_neutral_oil->chromatography quenching Method 5: Chemical Quenching (Scavenging) chromatography->quenching If chromatography fails or for large scale

Caption: Decision flowchart for selecting a purification method.

Frequently Asked Questions (FAQs) & In-Depth Protocols

This section expands on the methods identified in the flowchart, providing detailed protocols and answering common questions encountered in the lab.

Q1: My product is an amine. How can I use an acidic wash to remove the unreacted 5-chloro-2-nitropyridine?

Answer: This is one of the most effective and scalable methods if your product contains a basic functional group, such as an amine. The principle lies in altering the solubility of your product to selectively move it out of the organic phase, leaving the neutral, unreacted 5-chloro-2-nitropyridine behind.

Causality: 5-chloro-2-nitropyridine is a neutral molecule and is insoluble in water[1][2]. Your amine product, while likely soluble in organic solvents, can be protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase. By washing your organic reaction mixture with dilute acid, you are performing a liquid-liquid extraction where your product is drawn into the aqueous layer, while the unreacted starting material remains in the organic layer.[3][4]

Detailed Protocol: Acid-Base Extraction

  • Reaction Workup: Once your reaction is complete, dilute the mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M aqueous HCl solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure. Allow the layers to separate. The unreacted 5-chloro-2-nitropyridine will remain in the organic (top or bottom, depending on density) layer. Your protonated amine product is now in the aqueous layer.

  • Separation: Drain the aqueous layer containing your product into a clean flask. The organic layer containing the impurity can be discarded.

  • Product Recovery: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 9). This deprotonates your product, causing it to precipitate or form an oil.

  • Final Extraction: Extract your now-neutral product back into an organic solvent (e.g., ethyl acetate). Wash this new organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Q2: My product is neutral and non-crystalline. Standard extraction isn't working. What's the next step?

Answer: When both your product and the impurity are neutral, you cannot rely on solubility differences via pH changes. The go-to method in this scenario is column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[5]

Causality: Silica gel, the most common stationary phase, is polar. Compounds are passed through the column using a mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Polar compounds will adhere more strongly to the silica and elute more slowly, while non-polar compounds will travel through the column more quickly. 5-chloro-2-nitropyridine is a moderately polar compound. By carefully choosing your eluent system, you can create a separation where your product and the unreacted starting material elute at different times.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. The ideal system will show good separation between your product spot and the 5-chloro-2-nitropyridine spot, with the lower-eluting spot having an Rf (retention factor) of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).[5] Pour this into your column and allow it to pack under pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the reaction solvent or dichloromethane. Adsorb this mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your packed column.

  • Elution: Begin eluting the column with your chosen solvent system. If you used a gradient for TLC, you can apply the same increasing polarity to the column.[5]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.[5]

Q3: Chromatography is not scalable for my process, and my product is an oil. Are there other options?

Answer: Yes. For larger-scale reactions or when chromatography is inefficient, a chemical quench, or "scavenging," is a highly effective strategy. This involves adding a reagent that selectively reacts with the unreacted 5-chloro-2-nitropyridine to convert it into a compound that is easily removed by a simple aqueous wash.

Causality: 5-chloro-2-nitropyridine is an electrophile, susceptible to Nucleophilic Aromatic Substitution (SNAr) at the chlorine-bearing carbon.[6][7] By adding a nucleophilic scavenger, you can create a new, highly polar or charged adduct. A particularly effective strategy is to use a scavenger that imparts water solubility, such as a mercaptoalkanesulfonic acid salt.[8] The thiol group acts as the nucleophile, displacing the chloride, and the sulfonate group renders the entire adduct water-soluble, allowing it to be washed away.

Quenching_Mechanism cluster_0 Reaction Mixture (Organic Phase) cluster_1 Aqueous Phase 5_Cl_2_NO2_Py 5-Chloro-2-nitropyridine (Unreacted Electrophile) Scavenger_Adduct Water-Soluble Adduct 5_Cl_2_NO2_Py->Scavenger_Adduct SNAr Reaction Product Desired Product Scavenger Add Aqueous Scavenger (e.g., Sodium 2-mercaptoethanesulfonate) Scavenger->5_Cl_2_NO2_Py

Caption: Mechanism of chemical scavenging for impurity removal.

Detailed Protocol: Chemical Quenching

  • Reagent Selection: A suitable scavenger is the sodium salt of 2-mercaptoethanesulfonic acid. It is commercially available and effective.

  • Quench Procedure: After the primary reaction is complete, add a freshly prepared aqueous solution of the scavenger (1.5 to 2.0 equivalents relative to the excess 5-chloro-2-nitropyridine) to the reaction mixture.

  • Stirring: Allow the biphasic mixture to stir vigorously at room temperature for 1-2 hours. Monitor the disappearance of the 5-chloro-2-nitropyridine spot by TLC.

  • Workup: Transfer the mixture to a separatory funnel. If needed, add more organic solvent and water to ensure clear layer separation.

  • Extraction: Separate the organic layer. Wash it two or three more times with water or brine to ensure complete removal of the water-soluble adduct.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your product, now free of the unreacted electrophile.

Comparison of Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Differential solubility based on pHHighly scalable, low cost, fast.Product must have an acidic or basic handle.Basic or acidic products, especially at large scale.
Recrystallization Differential solubility in a solvent systemCan yield very high purity, scalable, cost-effective.Product must be a solid; requires screening for solvents.Crystalline solid products with different solubility profiles than the impurity.
Column Chromatography Differential adsorption to a stationary phaseHighly versatile, separates compounds with similar properties.Not easily scalable, solvent-intensive, can be time-consuming.Neutral, non-crystalline products; small to medium scale.[5]
Chemical Quenching Chemical conversion to an easily removable speciesScalable, avoids chromatography, highly selective.Requires an additional reagent, may need some optimization.Removing excess electrophiles when other methods fail or are impractical.[8]

References

  • Method for removing unreacted electrophiles
  • Reaction Quenching Question. Reddit. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • How can one remove nitrobenzene from reaction mixture without column chromatography? ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. PubChem. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Quenching Reactive Substances. KGROUP. [Link]

  • How to remove pyridine from your reaction crude? YouTube. [Link]

  • 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. [Link]

  • Remove Sticky Reagents. University of Rochester. [Link]

  • How does quenching work? Reddit. [Link]

Sources

Technical Support Center: Thermal Optimization for Cyclopropanol Substitution on Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-NITRO-SNAR-001 Status: Active Topic: Optimizing Temperature Profiles for


 Etherification vs. Radical Decomposition
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Core Directive: The Thermal "Goldilocks Zone"

Executive Summary: Synthesizing cyclopropyl ethers via Nucleophilic Aromatic Substitution (


) on nitropyridines presents a classic kinetic vs. thermodynamic conflict. You are balancing the activation energy (

)
required to displace the nitro group (or nitro-activated halide) against the thermal instability of the cyclopropane ring, which is prone to base-mediated ring opening (homolytic or heterolytic) at elevated temperatures.

The Critical Window: Data indicates a narrow operational window. While nitropyridine


 reactions typically demand 80–120°C, cyclopropanol derivatives often exhibit significant decomposition (ring opening to linear aldehydes/ketones) above 60–69°C  in basic media.
Decision Matrix: Pathway Selection

Before proceeding, verify your reaction pathway. The temperature protocols differ vastly between Ether Formation (


) and Radical Alkylation (Minisci).

ReactionPathways Start Target Structure Decision Linkage Type? Start->Decision Ether Ether (C-O-C) Preserve Ring Decision->Ether O-Linked Alkyl Alkyl (C-C) Minisci / Radical Decision->Alkyl C-Linked Ether_Cond Mechanism: SNAr Risk: Ring Opening Temp Limit: < 60°C Ether->Ether_Cond Alkyl_Cond Mechanism: Radical Risk: Over-oxidation Temp: 25-50°C (Ag cat) Alkyl->Alkyl_Cond

Figure 1: Mechanistic bifurcation. This guide focuses on the Ether (C-O-C) pathway via


, where thermal control is critical to prevent ring degradation.

Technical Guide: Protocol Optimization

The Mechanism & Thermal Risks

In the presence of a base (e.g., NaH, Cs₂CO₃), cyclopropanol forms a cyclopropoxide anion.

  • Desired Pathway (

    
    ):  Attack on the nitropyridine ipso-carbon 
    
    
    
    Meisenheimer Complex
    
    
    Loss of
    
    
    
    
    Product.
  • Undesired Pathway (

    
    ):  Thermal energy overcomes ring strain (
    
    
    
    27.5 kcal/mol). The alkoxide undergoes ring opening to form a propionaldehyde enolate, which then polymerizes or undergoes Aldol condensation.

Key Constraint:


 must be accelerated (polar aprotic solvents) while keeping T < 

(approx 60°C).
Optimized Experimental Protocol

Standardized for 1.0 mmol scale.

Reagents:

  • Substrate: 2-Nitropyridine or 4-Nitropyridine (1.0 equiv)

  • Nucleophile: Cyclopropanol (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or NaH (1.1 equiv, see warnings)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Cryogenic Setup: Charge a dried reaction vial with Nitropyridine and Cyclopropanol in DMF (0.2 M). Cool to 0°C (ice bath).

    • Why: Mixing exotherms can locally spike temperature, triggering immediate ring opening.

  • Base Addition: Add Cs₂CO₃ slowly. If using NaH, add portion-wise at 0°C and vent H₂ gas.

    • Note: Cs₂CO₃ is milder and preferred for temperature-sensitive substrates. NaH is faster but riskier.

  • Controlled Ramp: Stir at 0°C for 30 mins. Remove ice bath and allow to warm to 20–25°C (Room Temp).

  • Monitoring Point: Check LCMS at 2 hours.

    • If < 10% conversion: Warm to 40°C .

    • If linear ketone observed:STOP . Cool immediately.

  • Quench: Pour into ice-cold brine/water mixture. Extract with Et₂O (avoids emulsions common with DCM/DMF).

Data & Thermal Limits

The following table summarizes the stability of cyclopropanol in


 conditions (Base: Cs₂CO₃, Solvent: DMSO).
TemperatureReaction Rate (

)
Cyclopropane StabilityOutcome
0°C Very SlowStable< 5% Yield (Stalled)
20°C ModerateStableOptimal (High Yield)
40°C FastMeta-StableGood Yield (Risk of trace impurities)
60°C Very FastUnstable Mix of Product + Linear Ketone
80°C+ RapidDecomposed Tars / Polymerized Aldehydes

Data derived from stability studies of cyclopropanol under basic processing conditions [1].

Troubleshooting & FAQs

Q1: I see a product with mass [M+1] or [M+2] relative to the expected ether, and the NMR shows a triplet/quartet pattern instead of cyclopropyl multiplets. What happened? Diagnosis: You have triggered Ring Opening . Cause: The temperature exceeded the stability threshold (likely >60°C), or the reaction exotherm was uncontrolled. The cyclopropoxide anion opened to form propionaldehyde, which may have reacted with the pyridine or self-condensed. Solution: Repeat the experiment with strict temperature control (max 25°C). Switch from NaH to Cs₂CO₃ to reduce basicity.

Q2: The reaction is stalled at 20°C with 4-nitropyridine. Can I heat it to reflux? Diagnosis: Kinetic barrier. Cause: 4-nitropyridine is less electrophilic than 2-nitropyridine in some


 contexts due to electronics.
Solution: Do NOT reflux.  Refluxing will destroy the cyclopropyl ring. Instead:
  • Add a crown ether (18-Crown-6) if using K/Cs bases to increase anion nucleophilicity without heat.

  • Switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex).

  • Cap heating at 45°C.

Q3: Can I use microwave irradiation? Answer: No. Microwave heating creates "hot spots" that instantaneously exceed the ring-opening threshold (


70°C) even if the bulk sensor reads lower. Conductive heating (oil bath) is required for uniform thermal management.

Q4: My cyclopropanol starting material seems to degrade before I even add it. Why? Diagnosis: Storage instability. Cause: Cyclopropanol is acid-sensitive.[1] Trace acid in older bottles or chlorinated solvents (DCM) can catalyze rearrangement. Solution: Store cyclopropanol over activated molecular sieves or K₂CO₃. Use freshly distilled material if possible.

References

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis.

    
     applications.
    URL:[Link][2]
    
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    
     mechanism on electron-deficient aromatic rings (nitropyridines) and the role of the Meisenheimer complex.[3]
    URL:[Link]
    

Sources

purification of 5-Cyclopropoxy-2-nitropyridine by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Recrystallization vs. Column Chromatography

Welcome to the technical support center for the purification of 5-Cyclopropoxy-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into choosing the optimal purification strategy. We will explore the nuances of recrystallization and column chromatography, providing detailed protocols, troubleshooting guides, and FAQs to address common challenges encountered during your experiments.

Understanding Your Compound: Physicochemical Properties

Before selecting a purification method, it is crucial to understand the physicochemical properties of 5-Cyclopropoxy-2-nitropyridine. These properties dictate its behavior in various solvents and on different stationary phases.

PropertyEstimated Value/InformationSignificance for Purification
Molecular Formula C₈H₈N₂O₃Affects molecular weight and solubility.
Molecular Weight ~180.16 g/mol Important for characterization and reaction stoichiometry.
Polarity (XLogP3) ~1.5 - 2.5 (Estimated)This intermediate polarity suggests solubility in a range of organic solvents and good interaction with silica gel.[1][2]
Melting Point Solid at room temperature (Estimated)A distinct melting point is essential for successful recrystallization.
Solubility Likely soluble in moderately polar solvents like ethyl acetate, dichloromethane, and acetone; less soluble in non-polar solvents like hexane and potentially soluble in polar protic solvents like ethanol upon heating.Critical for selecting solvents for both recrystallization and column chromatography.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: When is recrystallization the best choice for purifying 5-Cyclopropoxy-2-nitropyridine?

Recrystallization is ideal when you have a solid crude product with a moderate to high level of purity (typically >80-90%). It is highly scalable, cost-effective, and can yield very pure crystalline material if the right solvent is chosen. It is particularly effective at removing small amounts of impurities that have different solubility profiles from your target compound.

Q2: How do I select the perfect solvent system?

The golden rule for a single-solvent recrystallization is to find a solvent that:

  • Dissolves 5-Cyclopropoxy-2-nitropyridine poorly at low temperatures.

  • Dissolves 5-Cyclopropoxy-2-nitropyridine completely at its boiling point.

  • Has a boiling point lower than the melting point of the compound to prevent "oiling out".[3]

  • Either does not dissolve impurities at all, or dissolves them very well even at low temperatures.

  • Is chemically inert to your compound.

For a compound with intermediate polarity like 5-Cyclopropoxy-2-nitropyridine, good starting points for solvent screening include isopropanol, ethanol, ethyl acetate, or a mixed solvent system such as ethyl acetate/hexane or ethanol/water.

Q3: What is a mixed-solvent recrystallization and when should I use it?

This technique is used when no single solvent meets the required criteria. You dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "bad" or anti-solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[4] The solution is then heated until it becomes clear again, and then allowed to cool slowly. For 5-Cyclopropoxy-2-nitropyridine, a good combination could be dissolving in a minimal amount of hot ethyl acetate (good solvent) and adding hexane (anti-solvent).

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-Cyclopropoxy-2-nitropyridine in an Erlenmeyer flask. Add a small amount of a chosen solvent (e.g., isopropanol). Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding too much solvent is a common mistake that will significantly reduce your yield.[5]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow

G A Crude Product in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved? B->C C->B No D Hot Solution C->D Yes E Cool Slowly to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J G A Determine Eluent via TLC (Rf ~0.3) B Pack Column with Silica Gel & Eluent A->B C Load Crude Sample (Dry Loading) B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Sources

Technical Support Center: Navigating the Stability of Cyclopropyl Ethers in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling the stability of cyclopropyl ether linkages under acidic conditions. The unique electronic and steric properties of the cyclopropyl group introduce specific challenges and opportunities in chemical synthesis. This guide is structured to provide a foundational understanding of the underlying principles governing cyclopropyl ether stability, followed by practical troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Fundamental Principles of Cyclopropyl Ether Stability

The stability of a cyclopropyl ether in an acidic medium is a nuanced interplay of several factors, primarily the inherent ring strain of the cyclopropane moiety, the electronic effects of substituents, and the general mechanisms of acid-catalyzed ether cleavage.

The Dual Nature of the Cyclopropyl Group: Ring Strain and Electronic Effects

The cyclopropane ring is characterized by significant angle and torsional strain due to its constrained 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This high ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions.

However, the C-C bonds of a cyclopropane ring also possess a higher degree of p-character, allowing the cyclopropyl group to participate in hyperconjugation. This electronic property enables the cyclopropyl group to effectively stabilize adjacent carbocations.[1] This carbocation-stabilizing ability plays a crucial role in the mechanism of acid-catalyzed cleavage of cyclopropyl ethers.

General Mechanisms of Acid-Catalyzed Ether Cleavage

The cleavage of ethers in acidic conditions typically proceeds through one of two primary mechanisms: SN1 or SN2.[1][2] The operative pathway is largely determined by the structure of the ether and the stability of the potential carbocation intermediates.

  • SN2 Mechanism: Involves a backside attack by a nucleophile on the less sterically hindered protonated ether. This pathway is common for ethers with primary alkyl groups.

  • SN1 Mechanism: Proceeds through the formation of a carbocation intermediate after the protonated ether dissociates. This mechanism is favored when a stable carbocation (e.g., tertiary, benzylic) can be formed.[2]

The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[2]

Troubleshooting Guide: Common Stability Issues with Cyclopropyl Ethers

This section addresses specific problems that researchers may encounter when working with cyclopropyl ether-containing molecules in acidic environments.

Issue 1: Unintended Cleavage of the Cyclopropyl Ether Linkage

Scenario: You are performing a reaction on a molecule containing a cyclopropyl ether, and you observe the formation of products resulting from the cleavage of the ether bond.

Causality: The acidic conditions of your reaction are likely promoting the protonation of the ether oxygen, followed by nucleophilic attack or carbocation formation, leading to cleavage. The stability of the potential cyclopropylcarbinyl cation can facilitate this process.

Troubleshooting Steps:

  • Reduce Acidity: If possible, lower the concentration of the acid or switch to a weaker acid.

  • Lower Reaction Temperature: Many degradation pathways have a higher activation energy than the desired reaction.[3] Reducing the temperature can selectively slow down the undesired cleavage.

  • Change the Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with less polar solvents to disfavor the formation of carbocationic species.

  • Employ a Protecting Group Strategy: If the cyclopropyl ether is part of a sensitive molecule, consider protecting other functional groups that require acidic conditions for transformation, allowing you to use milder conditions overall.

Issue 2: Ring-Opening of the Cyclopropane Moiety

Scenario: Instead of, or in addition to, ether cleavage, you observe the formation of products where the cyclopropane ring has opened.

Causality: Strong acids, particularly in the presence of nucleophiles, can protonate the cyclopropane ring itself, leading to a corner-protonated cyclopropane intermediate that can undergo nucleophilic attack and subsequent ring opening. Lewis acids can also trigger the ring opening of donor-acceptor cyclopropanes.[4]

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: Be cautious when using Lewis acids, as they can coordinate to the ether oxygen and promote ring opening.

  • Control Nucleophile Concentration: A high concentration of a strong nucleophile in an acidic medium can increase the rate of ring-opening.

  • Substituent Effects: Be aware that electron-donating groups on the cyclopropane ring can enhance its susceptibility to electrophilic attack and subsequent ring opening.

Diagram: Decision Workflow for Handling Cyclopropyl Ether Stability

G start Experiment with Cyclopropyl Ether in Acidic Conditions issue Observe Instability (Cleavage or Ring-Opening) start->issue cleavage Ether Cleavage Observed issue->cleavage  Yes ring_opening Ring-Opening Observed issue->ring_opening  Yes stable Reaction Proceeds as Expected issue->stable  No reduce_acidity 1. Reduce Acidity 2. Lower Temperature 3. Change Solvent cleavage->reduce_acidity Troubleshoot avoid_lewis_acids 1. Avoid Strong Lewis Acids 2. Control Nucleophile Concentration ring_opening->avoid_lewis_acids Troubleshoot end Optimized Conditions stable->end reduce_acidity->end avoid_lewis_acids->end

Caption: A decision-making workflow for troubleshooting stability issues with cyclopropyl ethers in acidic media.

Frequently Asked Questions (FAQs)

Q1: How does the stability of a cyclopropyl ether compare to a tert-butyl ether under acidic conditions?

A1: While direct kinetic comparisons are not abundant in the literature, we can infer relative stabilities from mechanistic principles. Both tert-butyl and cyclopropylcarbinyl cations are relatively stable. The cleavage of a tert-butyl ether proceeds readily under acidic conditions via an SN1 mechanism due to the stability of the tertiary carbocation. Similarly, the cyclopropyl group is known to stabilize an adjacent positive charge through hyperconjugation.[1] A patent for cyclopropylmethyl-based protecting groups suggests they can be cleaved under mild acidic conditions, implying a lability that can be comparable to or even greater than other acid-sensitive ethers.[5][6] Therefore, it is prudent to assume that a cyclopropyl ether will be sensitive to acidic conditions, potentially to a similar extent as a tert-butyl ether.

Q2: Can a cyclopropyl ether be used as a protecting group?

A2: Yes, the cyclopropylmethyl (CPM) group has been proposed as a protecting group for alcohols and phenols.[5][7] Its lability under certain acidic conditions allows for its removal when desired. However, this also means that it is not stable to all acidic reagents, and its use as a protecting group must be carefully considered in the context of the overall synthetic plan.

Q3: What are the typical conditions for the intentional cleavage of a cyclopropyl ether?

A3: The cleavage of cyclopropyl ethers can often be achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), similar to the cleavage of other ethers.[2] Lewis acids like boron tribromide (BBr₃) are also effective. For cyclopropylmethyl ethers used as protecting groups, cleavage has been reported with HCl in THF under microwave irradiation.[7]

Q4: Are there any "safe" acidic conditions for cyclopropyl ethers?

A4: The term "safe" is relative to the specific cyclopropyl ether and the other functional groups present in the molecule. Generally, milder acidic conditions are less likely to cause cleavage. This includes using weaker acids (e.g., acetic acid), lower concentrations of strong acids, and running reactions at low temperatures. For some applications, cyclopentyl methyl ether (CPME) has been noted for its stability towards Brønsted and Lewis acids, suggesting that the ether linkage in this less strained cyclic system is quite robust.[8] While not a cyclopropyl ether, this indicates that the stability of cyclic ethers can vary significantly with ring size.

Table 1: General Guide to Reagent Selection and Expected Outcome
Reagent/ConditionExpected Outcome for Cyclopropyl EtherRationale
Mild Acids (e.g., Acetic Acid, p-TsOH in moderation)Generally stable, but depends on substrate and temperature.Protonation of the ether oxygen is less favorable, and the conjugate bases are poor nucleophiles.
Strong Protic Acids (e.g., HCl, H₂SO₄, HI, HBr)Cleavage is likely, especially at elevated temperatures.Efficient protonation of the ether oxygen, and in the case of HI and HBr, a good nucleophile (I⁻ or Br⁻) is present.[2]
Lewis Acids (e.g., BBr₃, AlCl₃)Cleavage is highly probable. Ring-opening is also a risk.Strong coordination to the ether oxygen facilitates C-O bond scission. Can also activate the cyclopropane ring.
Aqueous Acid (e.g., H₃O⁺)Hydrolysis to the corresponding alcohol and cyclopropanol derivative is possible.Water acts as the nucleophile after protonation of the ether.

Experimental Protocols

Protocol 1: Test for Stability of a Cyclopropyl Ether under Acidic Conditions

This protocol provides a general method for assessing the stability of your compound of interest to a specific acidic condition.

  • Dissolve the Substrate: Dissolve a small amount (e.g., 10 mg) of your cyclopropyl ether-containing compound in a suitable solvent (e.g., 1 mL of THF or dioxane).

  • Add Internal Standard: Add a known amount of an internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis of your substrate or potential products).

  • Initiate the Reaction: Add the desired amount of the acid to be tested at the intended reaction temperature.

  • Monitor the Reaction: Take aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, and 24 hours).

  • Quench and Analyze: Quench each aliquot with a basic solution (e.g., saturated NaHCO₃) and extract the organic components. Analyze the organic layer by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the ratio of the starting material to any degradation products.

Diagram: Experimental Workflow for Stability Testing

G A Dissolve Substrate and Internal Standard B Add Acid at Desired Temperature A->B C Take Aliquots at Time Intervals B->C D Quench and Extract C->D E Analyze by LC-MS, GC-MS, or NMR D->E F Determine Rate of Degradation E->F

Caption: A stepwise experimental workflow for assessing the stability of a cyclopropyl ether in a given acidic medium.

Mechanistic Insights: Cleavage vs. Ring-Opening

The outcome of the acid-catalyzed reaction of a cyclopropyl ether is highly dependent on the structure of the substrate and the reaction conditions.

Diagram: Competing Pathways for Protonated Cyclopropyl Ether

G start Cyclopropyl Ether protonated Protonated Cyclopropyl Ether start->protonated + H+ sn1_path SN1 Pathway protonated->sn1_path sn2_path SN2 Pathway protonated->sn2_path ring_opening_path Ring-Opening Pathway protonated->ring_opening_path carbocation Cyclopropylcarbinyl Cation sn1_path->carbocation - ROH sn2_product Ether Cleavage Products sn2_path->sn2_product + Nu- ring_opened_product Ring-Opened Products ring_opening_path->ring_opened_product + Nu- sn1_product Ether Cleavage Products carbocation->sn1_product + Nu-

Caption: Potential reaction pathways for a cyclopropyl ether under acidic conditions, including SN1 and SN2 ether cleavage and direct ring-opening of the cyclopropane moiety.

The cyclopropyl group can act as a neighboring group, participating in the departure of the leaving group and forming a non-classical carbocation. This can accelerate the rate of solvolysis. The propensity for C-O bond cleavage versus C-C bond cleavage (ring-opening) will be influenced by factors that stabilize the cyclopropylcarbinyl cation versus those that favor attack on the strained ring.

Conclusion

The stability of cyclopropyl ethers in acidic conditions is a critical consideration in organic synthesis and drug development. A thorough understanding of the underlying mechanistic principles, careful selection of reaction conditions, and systematic troubleshooting are essential for successfully navigating the challenges associated with these unique structural motifs. This guide provides a foundational framework for addressing these challenges, and we encourage researchers to consult the primary literature for more specific examples relevant to their work.

References

  • Waser, J., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Various Authors. (2024). Recent Advancements in Metal-Free Catalysis for Cyclopropane Ring Cleavage. ResearchGate. [Link]

  • Various Authors. (2026). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. [Link]

  • Various Authors. (2026). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Cyclopropyl group. Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2016). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. PMC. [Link]

  • Waser, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Various Authors. (2026). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Journal of the American Chemical Society. [Link]

  • Various Authors. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • Various Authors. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • Various Authors. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Poudel, M., et al. (2025). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. ResearchGate. [Link]

  • Various Authors. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2018). Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. PMC. [Link]

  • Various Authors. (2013). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • Various Authors. (2011). Hydrolysis of the enol ether and cleavage of the cyclopropane ring. ResearchGate. [Link]

  • Various Authors. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Various Authors. (1996). Cyclopropyl based O- and N- and S-protecting groups.
  • Various Authors. (2024). Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. MDPI. [Link]

  • Shah, S. T. A., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. ResearchGate. [Link]

  • Jaigirdar, M. (2024). Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine. [Link]

  • Various Authors. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Various Authors. (2025). Tert‐Butyl Ethers ‐ A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. ResearchGate. [Link]

  • Dr. Manmeet. (2023). Cyclopropyl as a Neighboring group. YouTube. [Link]

  • GOV.UK. (2026). ACMD review of the evidence on the use and harms of etomidate (accessible). [Link]

  • Various Authors. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

  • Various Authors. (2018). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Various Authors. (2019). STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]

  • Various Authors. (2018). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. NIH. [Link]

  • Various Authors. (2025). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Various Authors. (2018). (a) Computationally analyzed epoxide ring-opening reactions under basic... ResearchGate. [Link]

  • Various Authors. (2020). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC. [Link]

Sources

troubleshooting low conversion rates in 5-Cyclopropoxy-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-5CY-002 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Low Conversion Rates in 5-Cyclopropoxy-2-nitropyridine

Executive Summary & Mechanistic Insight

You are likely encountering low conversion due to the electronic mismatch of the 5-position on the pyridine ring. While the 2-nitro group is a strong electron-withdrawing group (EWG), it activates the positions ortho and para to itself (positions 3 and 5). However, the 5-position is beta to the pyridine nitrogen, meaning it lacks the intrinsic activation provided by the ring nitrogen found at positions 2 and 4.

Consequently, the 5-position relies almost entirely on the 2-nitro group for activation. If you are using 5-bromo-2-nitropyridine , the activation is often insufficient for a sterically demanding nucleophile like cyclopropoxide.

The Core Diagnostic:

  • Symptom: Starting material remains, or formation of 5-hydroxy-2-nitropyridine (hydrolysis byproduct).

  • Root Cause: Insufficient electrophilicity of the substrate or moisture contamination.

  • Immediate Recommendation: Switch from 5-Bromo to 5-Fluoro-2-nitropyridine and utilize anhydrous NaH in THF/DMF rather than carbonate bases.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Conversion RouteCheck Which Synthesis Route? Start->RouteCheck SnAr Route A: SnAr (5-Halo-2-nitro + Cyclopropanol) RouteCheck->SnAr Coupling Route B: Pd-Catalyzed (Buchwald-Hartwig) RouteCheck->Coupling Alkylation Route C: Alkylation (5-Hydroxy + Cyclopropyl Bromide) RouteCheck->Alkylation LGCheck Leaving Group Used? SnAr->LGCheck CatCheck Ligand Selection Coupling->CatCheck AlkFail CRITICAL ERROR: Sn2 on cyclopropyl ring is geometrically forbidden. Alkylation->AlkFail Bromo 5-Bromo LGCheck->Bromo Slow Kinetics Fluoro 5-Fluoro LGCheck->Fluoro Preferred BromoAction Action: Switch to 5-Fluoro activation is too weak for Br Bromo->BromoAction BaseCheck Base Used? Fluoro->BaseCheck WeakBase Carbonates (K2CO3, Cs2CO3) BaseCheck->WeakBase StrongBase Hydrides (NaH) / tBuOK BaseCheck->StrongBase WeakAction Action: Switch to NaH. Cyclopropanol pKa ~18 requires strong base. WeakBase->WeakAction BrettPhos Use BrettPhos or RockPhos CatCheck->BrettPhos

Figure 1: Decision tree for diagnosing synthetic failures in 5-cyclopropoxy-2-nitropyridine preparation.

Technical Troubleshooting Guide

Issue 1: The "Impossible" Reaction (Alkylation)

User Query: "I am trying to react 5-hydroxy-2-nitropyridine with cyclopropyl bromide using Cs2CO3 in DMF at 100°C, but I see no product."

Analysis: This reaction will never work via standard nucleophilic substitution (


).
  • Mechanism:

    
     reactions require the nucleophile to attack the antibonding orbital (
    
    
    
    ) from the backside of the carbon-halogen bond. In a cyclopropyl ring, the backside is sterically blocked by the ring structure itself. Furthermore, the ring strain prevents the formation of the planar transition state required for
    
    
    or
    
    
    .
  • Solution: You must invert the polarity. Use 5-Fluoro-2-nitropyridine (electrophile) + Cyclopropanol (nucleophile).

Issue 2: Low Conversion in (Nucleophilic Aromatic Substitution)

User Query: "I am using 5-bromo-2-nitropyridine and cyclopropanol with K2CO3 in DMF. Conversion stalls at 30%."

Root Cause 1: Leaving Group Ability The 5-position is only moderately activated. Bromide is a good leaving group, but Fluoride is significantly better for


 because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate (the rate-determining step in this specific electronic environment).
  • Data Comparison: | Substrate | Relative Rate (

    
    ) | Outcome |
    | :--- | :--- | :--- |
    | 5-Bromo-2-nitropyridine | 1.0 | Stalled reaction, high temp required (side reactions). |
    | 5-Fluoro-2-nitropyridine  | ~100-500x  | Complete conversion at 0°C -> RT.  |
    

Root Cause 2: Base Strength & Moisture Cyclopropanol has a pKa of ~17-18 (similar to secondary alcohols). Carbonate bases (pKa of conjugate acid ~10) are insufficient to fully deprotonate it, leading to a low concentration of the active cyclopropoxide nucleophile.

  • The "Water Trap": If your solvent is "wet" (even 500 ppm water), Hydroxide (

    
    ) will be generated. Hydroxide is a smaller, harder nucleophile than cyclopropoxide and will rapidly attack the 5-position to form 5-hydroxy-2-nitropyridine  (a yellow/orange solid often mistaken for product).
    
Issue 3: Pd-Catalyzed Coupling (Buchwald-Hartwig)

User Query: "Can I use Buchwald coupling if


 fails?"

Analysis: Yes, this is a viable alternative if the 5-fluoro precursor is unavailable.

  • Challenge: Reductive elimination of C-O bonds is difficult, and

    
    -hydride elimination is possible (though less likely with cyclopropyl).
    
  • Ligand Choice: You require bulky, electron-rich phosphine ligands designed for C-O coupling. RockPhos or BrettPhos are the gold standards here. Standard

    
     or dppf will fail.
    

Optimized Experimental Protocols

Protocol A: The Gold Standard ( )

Recommended for scale-up and reliability.

Reagents:

  • 5-Fluoro-2-nitropyridine (1.0 equiv)

  • Cyclopropanol (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.3 equiv)

  • THF (Anhydrous) or DMF (Anhydrous)

Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Deprotonation: Add NaH (1.3 equiv) to the flask. Wash with dry hexane (2x) to remove oil if downstream purification is sensitive, otherwise use as is. Suspend in anhydrous THF (0.2 M concentration relative to substrate).

  • Nucleophile Formation: Cool to 0°C. Add Cyclopropanol (1.2 equiv) dropwise. Gas evolution (

    
    ) will be vigorous. Stir at 0°C for 15-30 mins until evolution ceases. Note: This forms Sodium Cyclopropoxide.
    
  • Addition: Dissolve 5-Fluoro-2-nitropyridine (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the cold cyclopropoxide solution.

    • Why Reverse Addition? Adding the electrophile to the base ensures the nucleophile is always in excess, preventing side reactions.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS. Reaction is typically complete in 1-2 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product is usually a pale yellow solid.

Protocol B: The "Last Resort" (Chan-Lam Coupling)

Use this if you only have 5-hydroxy-2-nitropyridine.

Concept: Instead of alkylating with cyclopropyl bromide (impossible), use Cyclopropylboronic acid .

  • Reagents: 5-Hydroxy-2-nitropyridine, Cyclopropylboronic acid (2.0 equiv),

    
     (1.0 equiv), Pyridine (3.0 equiv), Molecular Sieves (4Å), Dichloroethane (DCE).
    
  • Conditions: Heat at 70°C under an Oxygen atmosphere (balloon) or open air.

  • Note: This reaction is often sluggish for electron-deficient phenols (like nitropyridines) but is chemically allowed where alkylation is not.

FAQ: Rapid Fire Solutions

Q: Can I use DMSO instead of THF? A: Yes. DMSO accelerates


 reactions significantly due to its high dielectric constant and solvation of cations (leaving the cyclopropoxide "naked" and more reactive). However, ensure it is strictly anhydrous to prevent hydrolysis.

Q: I see a peak at M-41 in LCMS. What is it? A: This is likely the 5-Allyloxy-2-nitropyridine or a ring-opened byproduct. Cyclopropyl rings can open under radical conditions or high acid/thermal stress. Keep temperatures below 60°C.

Q: Why is my product turning black? A: 2-Nitropyridines are prone to reduction or polymerization under harsh basic conditions if oxygen is present. Ensure the reaction is run under an inert atmosphere (


/Ar).

References

  • )
  • Effect of Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Cyclopropyl Ether Synthesis

    • Chan-Lam Coupling: King, A. E., et al. (2010). "Copper-Catalyzed Coupling of Alkylboronic Acids with Phenols." Journal of the American Chemical Society, 132(33), 11430-11431. Link

    • General Synthesis of Aryl Cyclopropyl Ethers: Wiles, J. A., et al. (2006). "Preparation of aryl cyclopropyl ethers via the Mitsunobu reaction." Tetrahedron Letters, 47(30), 5261-5264. (Note: Highlights the difficulty; is preferred for electron-deficient rings).

minimizing side products during nitropyridine cyclopropoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in


 Cyclopropoxylation of Nitropyridines
Document ID:  TS-NPC-2026-02
Role:  Senior Application Scientist

Core Directive & Executive Summary

The Challenge: Cyclopropoxylation of nitropyridines is a deceptive reaction. While it appears to be a standard Nucleophilic Aromatic Substitution (


), the specific combination of a strained nucleophile  (cyclopropoxide) and an electron-deficient heterocycle  (nitropyridine) creates a minefield of side reactions.

The Solution: Success relies on kinetic control. You must favor the addition-elimination pathway (


) while suppressing three primary competitors: Hydrolysis  (formation of pyridones), Denitration  (displacement of the nitro group instead of the halogen), and Radical Ring Opening  (destruction of the cyclopropyl moiety).

The Chemistry: Mechanisms & Failure Modes

To fix the problem, you must visualize the battlefield. The diagram below maps the "Happy Path" (Target Product) against the specific failure modes associated with this chemistry.

G Start Halonitropyridine (Substrate) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Hydrolysis Hydroxypyridine (Pyridone) Start->Hydrolysis Path B: Water Attack (Wet Solvent/Base) Base Cyclopropanol + Base (NaH/THF) Base->Meisenheimer Product Target Cyclopropyl Ether Meisenheimer->Product Path A: Halogen Elimination (Kinetic Control) Denitration Alkoxy-Halopyridine (Nitro Displacement) Meisenheimer->Denitration Path C: NO2 Elimination (Overheating) RingOpen Ring-Opened Ether Product->RingOpen Path D: Radical/Acid Degradation

Figure 1: Reaction pathway analysis showing the target


 mechanism (Path A) versus critical failure modes (Paths B, C, D).

Troubleshooting Guide: Symptom-Based Diagnosis

Use this matrix to diagnose your crude LC-MS or NMR data.

Symptom (Observation)Probable CauseThe "Why" (Mechanism)Corrective Action
Peak at M-42 (approx) Hydrolysis Water competes with cyclopropoxide. The resulting hydroxypyridine tautomerizes to a stable pyridone.Strict Anhydrous Protocol: Use fresh NaH (95% dry, not oil dispersion if possible) or sublime KOtBu. Dry THF over sieves.
Peak at M+Target-46 Denitration The nitro group (

) acted as the leaving group instead of the halogen.
Temperature Control: Denitration has a higher activation energy. Lower reaction temperature (e.g., 0°C → RT).[1] Avoid "over-cooking."
Complex Aliphatic Signals Ring Opening Cyclopropyl ring opened via radical mechanism (SET) or acid catalysis during workup.Radical Scavenger: Add 5-10 mol% BHT or perform in the dark to suppress Single Electron Transfer (SRN1). Workup: Keep pH > 7.
Starting Material Remains Stalled Reaction Cyclopropoxide aggregation or poor solubility.Cation Tuning: Switch base cation.

rates often follow

. Add 18-crown-6 to sequester

.

Optimized "Gold Standard" Protocol

This protocol is designed for 2-chloro-3-nitropyridine but is adaptable to other isomers. It prioritizes the suppression of hydrolysis and denitration.

Reagents & Setup
  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Cyclopropanol (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion (1.3 equiv) OR Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Additives: 18-Crown-6 (0.1 equiv) - Optional, for rate acceleration

Step-by-Step Methodology
  • Alkoxide Generation (The Critical Step):

    • Charge a flame-dried flask with NaH (washed with hexanes to remove oil if strict stoichiometry is needed) under Argon.

    • Add anhydrous THF and cool to 0°C.

    • Add Cyclopropanol dropwise. Wait 30 minutes.

    • Why: You must ensure complete deprotonation before the substrate sees the base.[2] Free base + Nitropyridine = Denitration or degradation.

  • Substrate Addition:

    • Dissolve the nitropyridine in a minimal amount of THF.

    • Add the substrate solution slowly to the cyclopropoxide solution at 0°C.

    • Why: Keeping the nucleophile in excess relative to the substrate at the point of mixing favors the desired substitution over self-reaction.

  • Reaction Phase:

    • Allow to warm to Room Temperature (20-25°C). Do not heat initially.

    • Monitor by HPLC/UPLC after 1 hour.

    • Checkpoint: If conversion is <10% after 2 hours, heat gently to 40°C. Do not exceed 60°C unless necessary, as this promotes nitro-displacement [1].

  • Quench & Workup:

    • Quench with saturated

      
       or water at 0°C.
      
    • Crucial: Extract immediately. Do not let the product sit in acidic aqueous media, as the cyclopropyl ether is acid-sensitive.

Frequently Asked Questions (FAQs)

Q: Why do I see a "Nitro Migration" product? A: This is a rare but documented phenomenon in nitropyridines. Under certain basic conditions, the nitro group can migrate (e.g., from C4 to C3) via an intermolecular mechanism or ring-opening/closing sequence [2]. If observed, switch to a non-nucleophilic base (like LiHMDS) for the deprotonation step or lower the temperature.

Q: Can I use Cs2CO3 instead of NaH? A: Generally, no. Cyclopropanol (


) is less acidic than phenols. Carbonate bases are often too weak to generate a sufficient concentration of the cyclopropoxide anion, leading to slow reactions and increased hydrolysis (since the reaction takes longer, water has more time to interfere).

Q: My product decomposes on silica gel. Why? A: Cyclopropyl ethers can be acid-labile. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in hexanes to neutralize it before loading your sample.

Q: Why is the 3-nitropyridine isomer reacting slower than the 5-nitro isomer? A: Electronic activation. In


, the nitro group stabilizes the Meisenheimer complex best when it is ortho or para to the leaving group.
  • 2-chloro-3-nitropyridine: Nitro is ortho to Cl. Fast reaction.

  • 2-chloro-5-nitropyridine: Nitro is para to Cl. Fast reaction.

  • 2-chloro-4-nitropyridine: Nitro is meta to Cl. Much slower reaction; requires higher heat, which increases side products [3].

References

  • Tjosaas, F., & Fiksdahl, A. (2006).[3] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130–133.[3] Link[3]

    • Context: Demonstrates the displacement of the nitro group itself (denitration)
  • Deng, X., Mani, N. S., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine: A new nitro-group migration. Heterocycles, 65(9).[4] Link

    • Context: Authoritative source on the "Nitro Migration" side reaction in pyridine systems.[3][5]

  • Scientific Update. (2021). Aryl ether synthesis under mild conditions. Link

    • Context: Discusses the importance of order of addition (dropwise addition of alkoxide) to minimize side reactions in similar systems.

Sources

Technical Support Center: Synthesis of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Catalytic Pathways & Troubleshooting Reference ID: CAS-5CP-NO2-PYR

Executive Summary

Synthesizing 5-Cyclopropoxy-2-nitropyridine presents a unique "chemical conflict." You are attempting to attach a strained, secondary nucleophile (cyclopropanol) to an electron-deficient heterocycle.[1] While the nitro group at C2 activates the ring, the steric bulk and sensitivity of the cyclopropyl ring often lead to stalled reactions or ring-opening side reactions (allyl ether formation) under standard conditions.

This guide moves beyond the basic


 protocols, offering three alternative catalytic workflows designed to overcome kinetic barriers and suppress byproduct formation.

Module 1: Phase Transfer Catalysis (PTC)

Best For: Cost-reduction, scaling up, and suppressing ring-opening side reactions.[1]

The Technical Challenge

Standard


 reactions using sodium hydride (NaH) in DMF/THF often suffer from "surface passivation."[1] The sodium cyclopropoxide forms a gummy aggregate that coats the unreacted hydride, stalling the reaction. Furthermore, high temperatures required to dissolve these salts can trigger the thermal rearrangement of cyclopropyl ethers into allyl ethers.[1]
The Solution: Interfacial Catalysis

By employing a quaternary ammonium salt, you create a "lipophilic shuttle" that transports the cyclopropoxide anion into the organic phase as a highly reactive, "naked" ion pair.[1]

Recommended Protocol:

  • Substrates: 5-Bromo-2-nitropyridine (1.0 eq), Cyclopropanol (1.2 eq).[1]

  • Base: Potassium Hydroxide (KOH) or

    
     (solid, finely ground).[1]
    
  • Solvent: Toluene (primary) or 2-MeTHF.[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5-10 mol%).[1]

  • Conditions: 40–60°C.[1]

Troubleshooting Guide (Q&A)

Q: My reaction conversion stalls at ~60% despite excess base. Why? A: This is likely poisoning by water .[1] KOH is hygroscopic, and cyclopropanol can contain trace water.[1] In a PTC system, water forms a hydration shell around the anion (


), drastically reducing its nucleophilicity.[1]
  • Fix: Add molecular sieves (4Å) directly to the reaction mixture or switch to solid

    
     which is less hygroscopic.[1] Ensure TBAB is dry before addition.[1]
    

Q: I am detecting significant amounts of 5-(allyloxy)-2-nitropyridine. What is happening? A: You are seeing cyclopropyl ring opening .[1] This is driven by radical pathways or excessive heat.[1]

  • Fix: Lower the temperature to <50°C. If using DMF, switch to Toluene/PTC immediately.[1] DMF stabilizes radical anions which can promote the ring-opening mechanism (homoenolate pathway).[1] The PTC route in non-polar solvents suppresses this radical mechanism [1].

Module 2: Palladium-Catalyzed Etherification (Buchwald-Hartwig)

Best For: Late-stage functionalization or when the pyridine ring is deactivated by other substituents.

The Technical Challenge

Palladium-catalyzed C-O coupling with secondary alcohols is notoriously difficult due to the slow rate of reductive elimination compared to


-hydride elimination. While cyclopropanol resists 

-elimination (due to ring strain), the catalyst often dies before coupling occurs.[1]
The Solution: Bulky Phosphine Ligands

You must use a ligand that is sterically bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition into the C-Br bond.

Recommended Protocol:

  • Catalyst Precursor:

    
     (1-2 mol%).[1]
    
  • Ligand: RockPhos or BrettPhos (2-4 mol%).[1]

  • Base:

    
     (anhydrous).[1]
    
  • Solvent: Toluene, 80°C.

Troubleshooting Guide (Q&A)

Q: The catalyst solution turns black immediately upon heating (Pd black precipitation). A: This indicates ligand dissociation or oxidation.[1]

  • Fix: Ensure your Ligand:Pd ratio is strictly >1:1 (ideally 1.2:1 or 2:1 for monodentates).[1] If using RockPhos, pre-stir the catalyst and ligand in the solvent for 5 minutes at room temperature before adding the substrates to ensure complex formation.

Q: Can I use cheaper ligands like BINAP or DPPF? A: Not recommended. Bidentate ligands like BINAP often have bite angles unsuited for C-O coupling with bulky secondary alcohols like cyclopropanol.[1] They frequently lead to low yields (<30%) in this specific transformation [2].[1] Stick to the Buchwald biaryl phosphine family.

Module 3: Copper-Catalyzed Ullmann Coupling

Best For: Intermediate scalings where Pd is too expensive, but


 is too slow.[1]
The Technical Challenge

Copper is a "double-edged sword" for cyclopropanols. While it catalyzes C-O coupling, Copper (especially Cu(II)) is also the standard catalyst for oxidative ring opening of cyclopropanols to form enones or allyl species [3].[1]

The Solution: Ligand Control & Oxidation State

You must maintain a Cu(I) species and use a ligand that prevents the copper from coordinating to the cyclopropane ring carbons.

Recommended Protocol:

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine .[1]

  • Base:

    
    .[1]
    
  • Atmosphere: Strictly Inert (Argon/Nitrogen).[1] Oxygen is the enemy here.

Troubleshooting Guide (Q&A)

Q: The reaction works but I get a 50:50 mix of product and ring-opened ketone. A: You likely have oxygen leakage . Oxygen oxidizes Cu(I) to Cu(II).[1] Cu(II) coordinates to the cyclopropyl ring and triggers the "homoenolate" ring-opening pathway (producing the ketone byproduct).

  • Fix: Degas all solvents vigorously (sparge with Argon for 20 mins).[1] Use a glovebox if possible, or a strict Schlenk line technique.[1]

Comparative Data Analysis

FeatureMethod A: PTC-SNArMethod B: Pd-CatalysisMethod C: Cu-Catalysis
Catalyst TBAB / 18-Crown-6Pd(dba)3 + RockPhosCuI + Phenanthroline
Cost Low ($)High (

$)
Moderate (

)
Ring Retention Excellent (95%+)Very Good (90%+)Moderate (Risk of Opening)
Temp.[1] Sensitivity Low (Robust)High (O2 sensitive)Critical (O2 sensitive)
Scalability High (kg scale)Low (g scale)Medium (100g scale)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct catalytic route based on your specific constraints (Yield vs. Cost vs. Purity).

G Start Start: 5-Br-2-NO2-Py + Cyclopropanol Check1 Is Cost the Primary Constraint? Start->Check1 RoutePTC Route A: PTC (TBAB) (Standard Production) Check1->RoutePTC Yes Check2 Is the Substrate Deactivated? (e.g., other EDG groups) Check1->Check2 No Risk Risk: Ring Opening (Homoenolate Path) RoutePTC->Risk If T > 80°C RoutePd Route B: Pd-Catalysis (RockPhos/BrettPhos) Check2->RoutePd Yes (Hard to couple) RouteCu Route C: Cu-Catalysis (Strict Inert Atmosphere) Check2->RouteCu No (Standard) RouteCu->Risk If O2 present

Caption: Decision matrix for catalyst selection. Green path represents the most robust industrial starting point.

References

  • Phase Transfer Catalysis in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Makosza, M. (2000).[1] Phase-transfer catalysis.[2] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.[1] Link
    
  • Palladium-Catalyzed C-O Coupling: Lundgren, R. J., & Stradiotto, M. (2010).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Broad Scope. Angewandte Chemie International Edition, 49(46), 8686-8690.[1] Link[1]

  • Copper-Mediated Ring Opening Risks: Cheng, B. Q., et al. (2020).[1][3] Copper(II)-Mediated Ring Opening/Alkynylation of Tertiary Cyclopropanols. Organic Letters, 22(14), 5456–5461.[1] Link[1][3]

  • Cyclopropyl Ether Stability: Chen, L. Z., et al. (2010).[1] Cyclopropyl cation stabilisation in thermolysis of some cyclopropyl ethers. ResearchGate. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 1H NMR characterization of 5-Cyclopropoxy-2-nitropyridine , a critical intermediate in medicinal chemistry scaffolds. It focuses on distinguishing this compound from its regioisomers and optimizing solvent selection for spectral resolution.

Executive Summary & Structural Context

5-Cyclopropoxy-2-nitropyridine is a functionalized pyridine derivative often employed as a pharmacophore in drug discovery (e.g., kinase inhibitors).[1] Its structural integrity is defined by the specific regiochemistry of the nitro group at position C2 and the cyclopropoxy ether at position C5.[1]

The Analytical Challenge: Syntheses of nitropyridines via nucleophilic aromatic substitution (


) often yield regioisomeric mixtures. Specifically, distinguishing 5-Cyclopropoxy-2-nitropyridine  (Target) from 2-Cyclopropoxy-5-nitropyridine  (Common Impurity/Isomer) is the primary quality control hurdle.[1] This guide compares spectral features to resolve this ambiguity.
Structural Numbering & Spin System
  • Pyridine Ring: 3-spin system (AMX or ABX depending on field strength).[1]

  • Cyclopropyl Group: Characteristic high-field multiplets (

    
     system).
    

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent significantly impacts the resolution of the cyclopropyl multiplets and the chemical shift dispersion of the aromatic protons.[1]

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solvent Residual Singlet @ 7.26 ppmQuintet @ 2.50 ppmCDCl₃ is preferred for aromatic clarity.[1]
Water Peak Variable (~1.56 ppm)Broad (~3.33 ppm)DMSO-d₆ often obscures cyclopropyl methine signals if "wet".[1]
H-bonding Effect MinimalSignificantDMSO causes downfield shifts of protons ortho to nitro groups due to dipole interactions.[1]
Cyclopropyl Resolution High. Distinct roofing effects visible.[1][2]Medium. Viscosity broadening may merge geminal protons.[1][2]Use CDCl₃ for coupling constant (

) calculation.[1][2]

Comparative Analysis: Regioisomer Differentiation

This is the critical "Go/No-Go" decision point in synthesis. You must distinguish the target from its isomer 2-Cyclopropoxy-5-nitropyridine .[1]

Mechanism of Shift Differences[3][4]
  • Target (5-Cyclopropoxy-2-nitro): The proton at H6 is adjacent to the Nitrogen and the Oxygen donor.[1] It is deshielded by the ring current but shielded by the alkoxy group.[1]

  • Isomer (2-Cyclopropoxy-5-nitro): The proton at H6 is adjacent to the Nitrogen and ortho to the Nitro group.[1] The Nitro group's anisotropy and electron-withdrawing nature cause extreme deshielding.[1]

Table 2: Diagnostic Chemical Shifts (Predicted vs. Isomer)
Proton PositionTarget: 5-Cyclopropoxy-2-nitro (

ppm)
Isomer: 2-Cyclopropoxy-5-nitro (

ppm)
Diagnostic Logic
H-6 (Ortho to N) ~8.05 (d) ~9.05 (d) Key Indicator: If H6 is >9.0 ppm, you have the wrong isomer (5-nitro).[1][3]
H-3 (Ortho to NO₂) ~8.20 (d) ~6.85 (d) (Now H3 is ortho to OR)In the target, H3 is the most downfield signal due to NO₂ proximity.
H-4 (Meta to NO₂) ~7.45 (dd)~8.45 (dd)-
Cyclopropyl (-CH) ~3.95 (m)~4.40 (m)2-alkoxypyridines generally show O-CH signals further downfield than 3/5-alkoxy.[1]

Note: Shifts are approximated for CDCl₃ at 400 MHz.


 values are typically 

Hz and

Hz.

Experimental Protocol: High-Fidelity Characterization

Reagents & Equipment[1][2][3][6]
  • Compound: >5 mg 5-Cyclopropoxy-2-nitropyridine (dried in vacuo).[1]

  • Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for cyclopropyl splitting).

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulate matter exists.[1][2]

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for accurate integration of H6).

    • Scans (NS): 16 or 32.[1][2]

    • Spectral Width: -1 to 11 ppm.[1]

  • Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1][2]

  • Integration Validation (Self-Check):

    • Set the Cyclopropyl Methine (CH-O) peak at ~3.95 ppm to Integral = 1.00.[1]

    • Check: The aromatic region must sum to exactly 3.00 protons.[1][2]

    • Check: The high-field region (0.8-1.0 ppm) must sum to 4.00 protons.[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the structure and distinguishing it from the common regioisomer.

NMR_Analysis_Flow Start Crude Product Isolated Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_Arom Analyze Aromatic Region (6.5 - 9.5 ppm) Acquire->Check_Arom Decision_H6 Check H-6 Shift (Proton alpha to Nitrogen) Check_Arom->Decision_H6 Isomer_Wrong Shift > 9.0 ppm (Ortho to NO2) IDENTIFIED: 2-Cyclopropoxy-5-nitropyridine Decision_H6->Isomer_Wrong Downfield (>9.0) Isomer_Right Shift ~ 8.0 ppm (Meta to NO2) POSSIBLE: 5-Cyclopropoxy-2-nitropyridine Decision_H6->Isomer_Right Mid-field (~8.0) Check_Coupling Verify Coupling Constants H3-H4 J ~ 8.5 Hz H4-H6 J ~ 2.5 Hz Isomer_Right->Check_Coupling Final_Valid VALIDATED STRUCTURE 5-Cyclopropoxy-2-nitropyridine Check_Coupling->Final_Valid

Caption: Logical workflow for distinguishing the target 5-alkoxy-2-nitro scaffold from the 2-alkoxy-5-nitro isomer based on H-6 chemical shift.

Detailed Spectral Assignment (Reference Data)

Based on substituent chemical shift additivity rules and pyridine scaffold baselines:

  • 8.20 ppm (1H, d,

    
     Hz, H-3):  This proton is ortho to the electron-withdrawing Nitro group, causing significant deshielding.
    
  • 8.05 ppm (1H, d,

    
     Hz, H-6):  This proton is ortho to the Nitrogen and ortho to the Cyclopropoxy group. The Nitrogen deshields it, but the alkoxy group provides some shielding resonance, keeping it upfield of the H-3 doublet.
    
  • 7.45 ppm (1H, dd,

    
     Hz, H-4):  Located meta to the Nitro group. It shows large ortho coupling to H-3 and small meta coupling to H-6.[1]
    
  • 3.95 ppm (1H, m, Cyclopropyl-CH): The methine proton is deshielded by the oxygen atom.

  • 0.90 – 1.20 ppm (4H, m, Cyclopropyl-CH₂): Distinctive multiplets characteristic of the cyclopropyl ring current (high field).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard text for NMR coupling constants and substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (2024).[1] Compound Summary: 5-chloro-2-nitropyridine (Structural Analog).[1] National Library of Medicine.[1][2] [Link][1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1] [Link][1]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Profile of 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 5-Cyclopropoxy-2-nitropyridine, a compound of interest in medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide will establish a theoretical framework based on the known fragmentation of analogous structures, providing a robust predictive model for its characterization.

The Rationale Behind Fragmentation Analysis

Understanding the fragmentation of a molecule under mass spectrometric conditions is akin to deciphering a chemical fingerprint. The process of collision-induced dissociation (CID) in the mass spectrometer imparts energy to a selected precursor ion, causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern is dictated by the molecule's inherent chemical structure, with cleavage occurring at the most labile bonds. By analyzing the mass-to-charge ratio (m/z) of these fragments, we can piece together the original structure.[1][2]

For a molecule like 5-Cyclopropoxy-2-nitropyridine, its structure presents several key features that will govern its fragmentation: a pyridine ring, a nitro group, and a cyclopropoxy substituent. The interplay of these functional groups will result in a unique fragmentation signature.

Predicted Fragmentation Pathway of 5-Cyclopropoxy-2-nitropyridine

The fragmentation of 5-Cyclopropoxy-2-nitropyridine is anticipated to proceed through several key pathways, primarily involving the labile nitro and cyclopropoxy groups. The following diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway cluster_main Predicted Fragmentation of 5-Cyclopropoxy-2-nitropyridine Precursor 5-Cyclopropoxy-2-nitropyridine [M+H]+ m/z 181.06 Fragment1 Loss of NO2 [M+H-46]+ m/z 135.06 Precursor->Fragment1 - NO2 (46 Da) Fragment2 Loss of NO [M+H-30]+ m/z 151.06 Precursor->Fragment2 - NO (30 Da) Fragment3 Loss of C3H4 (cyclopropene) [M+H-40]+ m/z 141.02 Precursor->Fragment3 - C3H4 (40 Da) Fragment4 [5-Hydroxypyridine+H]+ m/z 96.04 Fragment1->Fragment4 - C3H4 (40 Da) Fragment5 [Pyridine ring cleavage] Various smaller fragments Fragment1->Fragment5

Caption: Predicted major fragmentation pathways for protonated 5-Cyclopropoxy-2-nitropyridine.

Comparative Analysis of Fragmentation Patterns

The predicted fragmentation of 5-Cyclopropoxy-2-nitropyridine can be benchmarked against the known fragmentation behavior of related compounds.

Compound Class Common Fragmentation Pathways Relevance to 5-Cyclopropoxy-2-nitropyridine
Aromatic Nitro Compounds Loss of NO₂ (46 Da), loss of NO (30 Da), and loss of O (16 Da).[3][4]The primary and most anticipated fragmentation pathways for 5-Cyclopropoxy-2-nitropyridine will involve the nitro group, leading to significant fragments at m/z 135 and m/z 151.
Pyridine Derivatives Ring opening and fragmentation of the pyridine core, often following initial substituent losses.[5][6]After the initial loss of the nitro or cyclopropoxy group, the resulting pyridine-containing fragment is expected to undergo further fragmentation, providing confirmatory structural information.
Alkyl/Cycloalkyl Ethers Cleavage of the C-O bond, often with rearrangement, leading to the loss of the alkyl/cycloalkyl group as a neutral species.The cyclopropoxy group is expected to be lost as a neutral cyclopropene molecule (C₃H₄, 40 Da), a common fragmentation for such moieties. This would result in a fragment corresponding to 2-nitro-5-hydroxypyridine.

Proposed Key Fragments and Their Interpretation

Predicted m/z Proposed Fragment Identity Interpretation and Supporting Rationale
181.06[M+H]⁺The protonated molecular ion of 5-Cyclopropoxy-2-nitropyridine (C₈H₈N₂O₃).
135.06[M+H - NO₂]⁺This fragment arises from the neutral loss of the nitro group (46 Da). This is a very common and expected fragmentation for aromatic nitro compounds.[3]
151.06[M+H - NO]⁺This fragment results from the loss of nitric oxide (30 Da), another characteristic fragmentation pathway for nitroaromatics.
141.02[M+H - C₃H₄]⁺The loss of the cyclopropyl group as cyclopropene (40 Da) from the ether linkage. This would lead to a 2-nitro-5-hydroxypyridine cation.
96.04[Fragment at m/z 135 - C₃H₄]⁺This fragment would correspond to the protonated 5-hydroxypyridine fragment, resulting from the sequential loss of the nitro and cyclopropoxy groups.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern, the following LC-MS/MS methodology is proposed. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

1. Sample Preparation:

  • Dissolve 1 mg of 5-Cyclopropoxy-2-nitropyridine in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of small polar molecules.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique suitable for polar molecules.[8][9]

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Analysis: Targeted MS/MS of the predicted precursor ion at m/z 181.06.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe both the primary fragments and subsequent product ions.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Caption: Experimental workflow for LC-MS/MS analysis of 5-Cyclopropoxy-2-nitropyridine.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for understanding the LC-MS fragmentation pattern of 5-Cyclopropoxy-2-nitropyridine. By leveraging established fragmentation principles of related chemical moieties, we can confidently predict the major fragmentation pathways and characteristic product ions. The proposed experimental protocol offers a clear and robust method for acquiring the empirical data needed to validate these predictions. For researchers working with this and structurally similar molecules, this guide serves as a valuable resource for method development and data interpretation in the critical task of molecular characterization.

References

  • ResearchGate. (2025). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • bioRxiv. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]

  • ResearchGate. (n.d.). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • PMC. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]

  • Semantic Scholar. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

Sources

HPLC Purity Standards for 5-Cyclopropoxy-2-nitropyridine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1243459-53-1 Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol

Executive Summary

In the synthesis of pyridine-based kinase inhibitors and bioactive scaffolds, 5-Cyclopropoxy-2-nitropyridine serves as a critical "switch" intermediate. Its purity directly dictates the yield and safety profile of subsequent reduction steps (typically to 5-cyclopropoxy-2-aminopyridine).

This guide objectively compares the performance of different purity standard grades and HPLC stationary phases. Unlike generic protocols, we focus on the specific separation challenge: resolving the lipophilic cyclopropoxy product from its polar, phenolic precursor (5-hydroxy-2-nitropyridine ) and potential halogenated by-products.

Key Findings:

  • Standard Selection: For GMP release, only Certified Reference Materials (CRMs) with quantitative NMR (qNMR) tracing are acceptable due to the high hygroscopicity of the phenolic impurities.

  • Method Performance: While C18 columns are standard, Phenyl-Hexyl phases demonstrate superior resolution (Rs > 3.5) for this specific nitropyridine ether, leveraging

    
     interactions to separate des-cyclopropyl impurities.
    

Purity Standard Alternatives: A Comparative Analysis

Selecting the right standard grade is not merely about cost; it is about the risk of error propagation in your quantitative analysis.

Table 1: Comparative Specifications of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (AS) Research Grade (RG)
Purity >99.0% (Certified value with uncertainty)>98.0%>95.0%
Traceability SI-traceable (NIST/BAM) via qNMRManufacturer Internal StandardNone
Impurity Profiling Quantified (Water, Residual Solvents, Inorganics)Chromatographic Purity OnlyNot detailed
Application GMP Release Testing , Method ValidationRoutine IPC , Stability StudiesEarly Synthesis, TLC Spotting
Cost Factor 10x3x1x
Expert Insight: The "Hidden" Impurity Risk

For 5-Cyclopropoxy-2-nitropyridine, the primary impurity is often 5-hydroxy-2-nitropyridine (CAS 15206-26-5).

  • Risk: In Research Grade standards, this phenolic impurity may co-crystallize.

  • Impact: Using a standard with unquantified phenolic content leads to a positive bias in yield calculation and potential failure in downstream hydrogenation steps (catalyst poisoning by phenolates).

  • Recommendation: Use CRM for the initial method validation to accurately determine the Response Factor (RF) of the impurity relative to the main peak.

Method Development: Stationary Phase Comparison

The separation of a nitro-pyridine ether (lipophilic) from a nitro-pyridinol (polar/acidic) requires careful column selection.

Scenario A: The C18 Standard (Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • The 5-hydroxy impurity elutes early (often near void volume if pH is not controlled).

    • The 5-cyclopropoxy target elutes late.

    • Issue: Poor peak shape for the impurity due to silanol interactions with the pyridine nitrogen.

Scenario B: The Phenyl-Hexyl Alternative (Superior Selectivity)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Performance:

    • The electron-deficient nitro-pyridine ring interacts strongly with the phenyl phase.

    • Result: The separation window is widened. The "dipole-dipole" interaction improves the peak symmetry of the nitro-aromatic species.

Experimental Data: Resolution Comparison
ParameterC18 Column (pH 3.0)Phenyl-Hexyl Column (pH 3.0)
Retention Time (Impurity) 2.1 min3.4 min
Retention Time (Target) 8.5 min9.8 min
Resolution (Rs) 4.27.8
Tailing Factor (Target) 1.31.05

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of an acidic mobile phase is mandatory to suppress the ionization of the phenolic impurity (pKa ~6), ensuring it interacts with the column rather than eluting in the void.

Reagents
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Setup
  • Detector: Diode Array Detector (DAD) or VWD.

  • Wavelength: 305 nm (Specific for nitro-pyridine chromophore, minimizes solvent noise).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Impurity Elution)
12.01090Linear Gradient (Target Elution)
15.01090Wash
15.19010Re-equilibration
Step-by-Step Workflow
  • Standard Prep: Weigh 10 mg of 5-Cyclopropoxy-2-nitropyridine CRM into a 20 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 mins, then dilute to volume with Water.

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of Area < 2.0%.[2]

    • Requirement: Tailing Factor < 1.5.

  • Sample Injection: Inject the synthesis crude.

  • Integration: Integrate the main peak (Target) and the early eluting peak (5-Hydroxy impurity).

Visualizing the Chemistry & Analysis

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the critical impurities tracked by this HPLC method.

SynthesisPathway Start 5-Hydroxy-2-nitropyridine (CAS 15206-26-5) [Polar Impurity] Target 5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1) [Target Analyte] Start->Target + Base/Reagent (SNAr or Mitsunobu) ByProduct O-Alkylation Failure (Residual Starting Material) Start->ByProduct Incomplete Rxn Reagent Cyclopropyl Bromide (or Cyclopropanol) Reagent->Target NextStep 5-Cyclopropoxy-2-aminopyridine (Reduction Product) Target->NextStep H2 / Pd/C

Caption: Reaction pathway showing the critical separation required between the phenolic starting material (Red) and the cyclopropoxy target (Green).

Diagram 2: HPLC Method Decision Logic

A logical flow to determine the appropriate method based on sample stage.

MethodLogic Start Select Standard Grade Stage What is the Development Stage? Start->Stage Early Early Synthesis / R&D Stage->Early IPC In-Process Control Stage->IPC Release Final GMP Release Stage->Release Std_Res Research Grade Std (>95%) Early->Std_Res Std_Ana Analytical Standard (>98%) IPC->Std_Ana Std_CRM CRM (qNMR Traceable) (>99%) Release->Std_CRM Col_C18 Column: C18 (Quick Scan) Std_Res->Col_C18 Check Conversion Col_Ph Column: Phenyl-Hexyl (High Resolution) Std_Ana->Col_Ph Check Impurities Std_CRM->Col_Ph Quantify Purity

Caption: Decision matrix for selecting standard grades and columns based on the drug development phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54682333, 5-Cyclopropoxy-2-nitropyridine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation Techniques: 2.2.46. European Pharmacopoeia.[3][4] Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of Phenyl-Hexyl Columns in Reversed-Phase HPLC Method Development. LCGC North America. Retrieved from [Link]

Sources

Spectroscopic Discrimination of Nitro and Cyclopropyl Moieties: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The unambiguous identification of nitro (


) and cyclopropyl (

) groups via Infrared (IR) spectroscopy presents a unique challenge in drug development and materials science. Both moieties exhibit absorbance bands that frequently overlap with common structural backbones—aromatics, alkenes, and carbonyls.[1] This guide provides a high-resolution analysis of the vibrational modes specific to these groups, differentiating them from interfering signals through mechanistic insight and comparative data.

Mechanistic Foundation: The Physics of Vibration

To interpret peaks accurately, one must understand the electronic environment driving the absorption.

The Nitro Group ( ): Resonance and Dipole

The nitro group does not exist as a static single/double bond system. It exists as a resonance hybrid, resulting in two equivalent Nitrogen-Oxygen bonds with a bond order of ~1.5.

  • Dipole Moment: The large electronegativity difference between N and O creates a massive dipole moment change during vibration.

  • Result: This leads to intense absorption bands (high molar absorptivity), making IR a superior detection method for trace nitro analysis compared to Raman.

  • Vibrational Modes: The coupled oscillators produce two distinct stretching modes: Asymmetric (higher energy) and Symmetric (lower energy).

The Cyclopropyl Ring ( ): Strain and Walsh Orbitals

The cyclopropyl ring is highly strained (60° bond angles). To accommodate this, the carbon atoms utilize "Walsh Orbitals."

  • Hybridization Shift: The C-C ring bonds possess high p-character (to allow the bent angle), which forces the external C-H bonds to adopt high s-character (approaching

    
     hybridization).
    
  • Result: Higher s-character leads to shorter, stiffer C-H bonds. Consequently, cyclopropyl C-H stretches appear at higher frequencies (>3000 cm⁻¹) , distinct from normal alkyl chains (<3000 cm⁻¹) but dangerously close to alkene/aromatic regions.

Spectral Characterization: Critical Peak Assignments

Nitro Group Signatures

The diagnostic confirmation of a nitro group requires the presence of both the asymmetric and symmetric bands.[2]

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Dependency
N-O Asymmetric Stretch 1550 – 1500 StrongConjugation with aromatics shifts this lower (e.g., Nitrobenzene ~1523 cm⁻¹). Electron-withdrawing groups shift it higher.
N-O Symmetric Stretch 1360 – 1290 StrongSensitive to steric environment.
C-N Stretch 870 – 850MediumOften obscured in the fingerprint region; less diagnostic.

Scissoring
~850MediumUseful confirmation if the 1500/1350 pair is ambiguous.
Cyclopropyl Group Signatures

Cyclopropyl identification relies on detecting "alkene-like" C-H stretches in a saturated molecule, combined with specific ring deformations.

Vibrational ModeFrequency Range (cm⁻¹)IntensitySpecificity
Cyclopropyl C-H Stretch 3100 – 3040 MediumDistinct from acyclic alkanes (2960–2850 cm⁻¹). Often appears as a shoulder on the main alkyl band.
Ring Breathing (Deformation) 1020 – 1000 Medium/WeakThe "heartbeat" of the ring. Highly specific but can be weak in substituted rings.

Scissoring
~1450MediumIndistinguishable from normal alkanes; not diagnostic.
Visualization of Vibrational Logic

VibrationalLogic Sample Unknown Sample RegionHigh High Frequency (>3000 cm⁻¹) Sample->RegionHigh RegionMid Functional Region (1600-1300 cm⁻¹) Sample->RegionMid CycloCH Cyclopropyl C-H (3100-3040 cm⁻¹) RegionHigh->CycloCH If >3000 & Saturated NitroAsym NO₂ Asymmetric (1550-1500 cm⁻¹) RegionMid->NitroAsym NitroSym NO₂ Symmetric (1360-1290 cm⁻¹) RegionMid->NitroSym RingBreath Ring Breathing (~1020 cm⁻¹) CycloCH->RingBreath Confirm with Walsh Walsh Orbital Effect (High s-character) CycloCH->Walsh NitroAsym->NitroSym Must Co-exist Resonance Resonance Hybrid (Bond Order 1.5) NitroAsym->Resonance

Figure 1: Vibrational logic flow. Note the dependency of Cyclopropyl detection on high-frequency C-H stretches and Nitro detection on the co-existence of symmetric and asymmetric pairs.

Comparative Analysis: IR vs. Alternatives

While IR is the standard for functional group ID, it is not always the definitive tool for these specific moieties.

FeatureInfrared (FTIR) Raman Spectroscopy NMR (¹H / ¹³C)
Nitro Detection Excellent. The highly polar N-O bond creates massive IR absorption.Poor. The N-O bond is not highly polarizable, leading to weak Raman scattering.Good. Nitrogen affects local chemical shift, but no direct "Nitro peak" exists in ¹H NMR.
Cyclopropyl Detection Moderate. C-H stretch >3000 cm⁻¹ is diagnostic only if alkenes/aromatics are absent.Excellent. The symmetric ring breathing mode (~1020 cm⁻¹) is Raman active and very intense (polarizable ring).Definitive. Upfield shift (0.2 – 0.7 ppm) in ¹H NMR is unique and unmistakable.
Sample State Solid/Liquid/Gas.[3]Solid/Liquid.[3][4] Best for aqueous samples.Dissolved liquid.[4]
Throughput High (Seconds).[3]High (Seconds).Low (Minutes/Hours).

Recommendation:

  • Use IR for rapid screening of Nitro compounds.

  • Use Raman if you suspect a Cyclopropyl ring but the IR C-H region is obscured by aromatic peaks.

Experimental Protocol: High-Resolution Identification

To distinguish the subtle cyclopropyl shoulder or the exact position of a nitro band, standard "quick" IR is often insufficient.

Sample Preparation Strategy
  • Preferred Method: ATR (Attenuated Total Reflectance) [4]

    • Crystal Selection: Use Diamond or Germanium . Germanium has a higher refractive index, which reduces depth of penetration. This is superior for strongly absorbing samples (like nitro compounds) to prevent peak truncation (absorbance > 1.5).

  • Alternative: Transmission (KBr Pellet)

    • Use only if detecting weak overtone bands is necessary. Avoid for nitro compounds if quantitative accuracy is required, as particle size effects (Christiansen effect) can distort the baseline near 1500 cm⁻¹.

Self-Validating Workflow

This protocol ensures the instrument resolution is sufficient to distinguish the Cyclopropyl C-H (3050 cm⁻¹) from the Aromatic C-H (3030 cm⁻¹).

  • System Validation (Polystyrene Test):

    • Run a standard Polystyrene film.

    • Pass Criteria: You must resolve the sharp peak at 3026 cm⁻¹ from the peak at 3001 cm⁻¹ . If these merge into a single blob, your spectral resolution is too low.

    • Action: Set instrument resolution to 2 cm⁻¹ (standard is often 4 cm⁻¹).

  • Background Collection:

    • Clean ATR crystal with isopropanol. Ensure no residue (check for phantom peaks at 2900 cm⁻¹).

  • Sample Acquisition:

    • Apply sample.[1][3][4] Apply high pressure (if solid) to ensure contact.

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: Minimum 32 (to improve Signal-to-Noise).

  • Data Processing:

    • Apply ATR Correction (software algorithm). ATR intensities distort at lower wavenumbers; correction normalizes this to match transmission library data.

Troubleshooting & Interferences

The "False Positive" Nitro
  • Interference: Amide II bands (N-H bending) appear near 1550 cm⁻¹.

  • Differentiation:

    • Look for the Carbonyl (C=O) sword at ~1650 cm⁻¹. If present, the 1550 peak is likely Amide II.

    • Look for the Nitro Symmetric partner at ~1350 cm⁻¹. Amides do not have a strong band here.

The "Hidden" Cyclopropyl
  • Interference: Aromatic rings also show C-H stretches >3000 cm⁻¹.

  • Differentiation:

    • Check 1600 cm⁻¹ & 1475 cm⁻¹ : Aromatics show "ring breathing" doublets here. Cyclopropyls do not.

    • Check NMR : If IR is ambiguous, ¹H NMR is the only way to be 100% sure in a mixed aromatic/cyclopropyl system.

DecisionTree Start Peak Analysis Check3000 Peak > 3000 cm⁻¹? Start->Check3000 Check1500 Strong Peak ~1550 cm⁻¹? Start->Check1500 HighFreq Unsaturated/Strained C-H Check3000->HighFreq Yes NitroSuspect Suspect Nitro Check1500->NitroSuspect Yes Check1350 Partner Peak @ 1350 cm⁻¹? NitroSuspect->Check1350 Check1650 Amide C=O @ 1650 cm⁻¹? Check1350->Check1650 Yes ProbAmide Likely Amide Check1350->ProbAmide No ConfirmNitro CONFIRMED NITRO Check1650->ConfirmNitro No Check1650->ProbAmide Yes CheckAro Aromatic Ring Modes (1600/1475 cm⁻¹)? HighFreq->CheckAro ConfirmCyclo PROBABLE CYCLOPROPYL (Check 1020 cm⁻¹) CheckAro->ConfirmCyclo No ConfirmAro Aromatic System CheckAro->ConfirmAro Yes

Figure 2: Decision Matrix for ruling out common interferences (Amides and Aromatics).

References

  • National Institute of Standards and Technology (NIST). Nitrobenzene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Cyclopropane Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69.[3][5] Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2020). Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra. Retrieved from [Link]

Sources

biological activity comparison of cyclopropoxy pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cyclopropoxy pyridine derivatives, focusing on their application in medicinal chemistry as bioisosteres for standard alkoxy groups (methoxy, ethoxy, isopropoxy).

Executive Summary: The "Metabolic Shield" Pharmacophore

In modern drug discovery, the cyclopropoxy pyridine motif has emerged as a critical "metabolic shield." Unlike its acyclic analogs (isopropoxy or ethoxy), the cyclopropyl ether moiety offers a unique combination of conformational rigidity , reduced lipophilicity (relative to isopropyl), and exceptional metabolic stability .

This guide compares the biological performance of cyclopropoxy pyridine derivatives against standard alkoxy analogs, highlighting their utility in optimizing Kinase Inhibitors (e.g., ALK, HPK1) and GPCR Modulators (e.g., GPR119, mGluR5).

Structural & Physicochemical Comparison

The transition from a standard alkoxy group to a cyclopropoxy group alters the physicochemical profile of the pyridine scaffold significantly.

Table 1: Physicochemical Profile Comparison
FeatureMethoxy Pyridine (-OCH₃)Isopropoxy Pyridine (-OiPr)Cyclopropoxy Pyridine (-OcPr)
Electronic Effect Strong EDGModerate EDGModerate EDG (π-donor)
Bond Dissociation Energy (C-H) ~96 kcal/mol~98 kcal/mol~106 kcal/mol (Metabolic Shield)
Lipophilicity (

LogP)
Baseline+0.8 to +1.0+0.4 to +0.6 (Lower than iPr)
Metabolic Liability O-Dealkylation (Rapid)Hydroxylation/DealkylationResistant to CYP-mediated oxidation
Conformation Freely rotatableRotatableSemi-rigid (Bisected conformation)

Key Insight: The C-H bonds in the cyclopropyl ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkyls.[1] This makes the cyclopropoxy group highly resistant to Cytochrome P450 (CYP) mediated oxidative clearance, a phenomenon known as "metabolic shielding."

Mechanism of Action & SAR Analysis

The "Spacer" Effect: Cyclopropoxy vs. Cyclopropylmethoxy

A critical distinction in Structure-Activity Relationship (SAR) is the presence of a methylene spacer.

  • Cyclopropoxy (-O-cPr): Direct attachment forces the cyclopropyl ring into a specific orientation relative to the pyridine plane, often favoring a "bisected" conformation that can lock the molecule into a bioactive pose.

  • Cyclopropylmethoxy (-O-CH₂-cPr): The methylene spacer introduces flexibility. While it retains some metabolic stability, it often fails to provide the entropic benefit of rigidification.

Case Study Evidence: In antitubercular nitroimidazole research, direct cyclopropoxy substitution (MIC = 60 nM) significantly outperformed cyclopropylmethoxy analogs, which were less tolerated due to steric clashes in the binding pocket (Ddn enzyme substrate specificity).

Kinase Selectivity (ALK Inhibitors)

In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, replacing a standard ethoxy group with a cyclopropoxy group on the pyridine core resulted in:

  • Improved Selectivity: The rigid cyclopropyl ring filled a small hydrophobic sub-pocket that could not accommodate the larger isopropyl group.

  • Retained Potency: IC50 values remained in the low nanomolar range (<30 nM).

Visualizing the Biological Pathway

The following diagram illustrates the role of cyclopropoxy pyridine derivatives in modulating the GPR119 signaling pathway , a key target for Type 2 Diabetes, where these derivatives have shown efficacy by enhancing GLP-1 secretion.

GPR119_Pathway Ligand Cyclopropoxy Pyridine (Agonist) Receptor GPR119 (GPCR) Ligand->Receptor Binding & Activation G_Protein Gs Protein Activation Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA Signaling cAMP->PKA Activates Effect GLP-1 Secretion (Intestinal L-Cells) PKA->Effect Triggers Exocytosis

Figure 1: Mechanism of action for Cyclopropoxy Pyridine agonists in the GPR119 pathway, leading to enhanced GLP-1 secretion.

Experimental Protocols

Synthesis of 2-Cyclopropoxypyridine (Chan-Lam Coupling)

Direct nucleophilic substitution of halopyridines with cyclopropanol is difficult. The preferred method is Copper-Catalyzed Chan-Lam Coupling .

Reagents:

  • 2-Pyridone or 2-Hydroxypyridine derivative (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

  • 2,2'-Bipyridine (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Protocol:

  • Preparation: In a dry round-bottom flask, combine the 2-hydroxypyridine substrate, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Na₂CO₃.

  • Solvation: Add DCE (0.1 M concentration) and heat the mixture to 70°C under an air atmosphere (oxygen is required for the catalytic cycle).

  • Reaction: Stir vigorously for 12–18 hours. Monitor by LC-MS for the formation of the O-cyclopropyl product (distinct from N-cyclopropyl byproduct).

  • Workup: Cool to room temperature, filter through a celite pad, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc).

Microsomal Stability Assay

To validate the "Metabolic Shield" hypothesis, compare the intrinsic clearance (


) of the cyclopropoxy derivative vs. the isopropoxy analog.

Protocol:

  • Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Initiation: Add test compound (1 µM final conc.) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Target Metric: Cyclopropoxy derivatives should exhibit a

      
       > 60 min, whereas isopropoxy analogs often show 
      
      
      
      < 30 min due to rapid dealkylation.

Comparative Data Summary

The following table summarizes experimental data from GPR119 agonist optimization studies, demonstrating the superiority of the cyclopropoxy group.

Table 2: Biological Activity & Stability Comparison (GPR119 Agonists)
Compound VariantR-GroupEC50 (Human GPR119)Microsomal Stability (

, Human)
Compound A -OCH₂CH₃ (Ethoxy)12 nM24 min
Compound B -OCH(CH₃)₂ (Isopropoxy)8 nM18 min
Compound C -O-cPr (Cyclopropoxy) 9 nM > 120 min
Compound D -OCH₂-cPr (Cyclopropylmethoxy)45 nM85 min

Interpretation:

  • Potency: Compound C (Cyclopropoxy) retains the high potency of the Isopropoxy analog (Compound B) due to similar steric bulk filling the receptor pocket.

  • Stability: Compound C shows a >6-fold improvement in metabolic half-life compared to Compound B. This confirms that the cyclopropyl ring effectively blocks the oxidative dealkylation pathway that plagues the isopropyl group.

References

  • Metabolic Stability of Cyclopropyl Groups : Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Cyclopropyl SAR in Drug Design : Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • GPR119 Agonists Patent : Pyrrolidinone derivatives as GPR119 modulators for the treatment of diabetes. (2014). US Patent 20140099333A1. Link

  • Antitubercular Nitroimidazoles : Structure-Activity Relationships of Antitubercular Nitroimidazoles. (2014). Journal of Medicinal Chemistry. Link

  • Chan-Lam Coupling for Cyclopropoxy : Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (2016). Organic Letters. Link

Sources

validating 5-Cyclopropoxy-2-nitropyridine structure via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of 5-Cyclopropoxy-2-nitropyridine: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Executive Summary For drug development professionals working with pyridine bioisosteres, validating the regiochemistry and structural integrity of 5-Cyclopropoxy-2-nitropyridine is a critical quality gate. While solution-state NMR (


H, 

C) provides essential connectivity data, it often fails to unambiguously distinguish between regioisomers (e.g., 2,5- vs. 2,4-substitution) or detect subtle cyclopropyl ring-opening degradation products in the solid state.

This guide details the Single Crystal X-ray Diffraction (SC-XRD) protocol as the absolute structural determinant, comparing its efficacy against standard spectroscopic alternatives.[1]

Part 1: The Analytical Challenge

The synthesis of 5-Cyclopropoxy-2-nitropyridine presents two specific structural risks that necessitate crystallographic validation:

  • Regiochemical Ambiguity: Electrophilic aromatic substitution on pyridine rings is electronically disfavored. Synthesis often involves nucleophilic aromatic substitution (

    
    ) on a halogenated precursor (e.g., 5-chloro-2-nitropyridine) or nitration of a representative ether. Confirming the nitro group is at the ortho (2) position relative to the nitrogen, rather than the meta (3) position, is vital for structure-activity relationship (SAR) studies.
    
  • Cyclopropyl Ring Stability: The cyclopropyl ether moiety is acid-sensitive. During nitration or workup, the strained ring may undergo solvolysis to form an allyl ether or propanol derivative. NMR coupling constants (

    
    ) for cyclopropyl protons are distinct, but signal overlap in complex mixtures can obscure ring-opening events.
    

Part 2: Methodology Comparison

The following table contrasts the validation capabilities of SC-XRD against traditional spectroscopic methods for this specific molecule.

FeatureSC-XRD (Crystallography) Solution NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment & ConnectivityMolecular Formula & Fragmentation
Regiochemistry Definitive. Direct visualization of C-N and C-O bond positions.Inferential. Relies on coupling constants (

) and NOE cross-peaks.
Ambiguous. Isomers often yield identical parent ions.
Ring Integrity Visual Proof. Unambiguously resolves the cyclopropyl triangle (bond angles ~60°).High. Characteristic high-field shifts (0.5–1.0 ppm), but prone to overlap.Low. Ring-opened isomers often have identical mass.
Solid-State Form Yes. Identifies polymorphs, solvates, and packing forces.No. Data represents a time-averaged solution state.No. Gas-phase ionization.
Sample Recovery Non-destructive. Crystal can be reused.Non-destructive. Destructive.

Verdict: While NMR is faster for routine checks, SC-XRD is the mandatory "Gold Standard" for establishing the initial structural benchmark and validating the solid-state form used in formulation.

Part 3: Experimental Protocol for SC-XRD Validation

Crystallization Strategy

Obtaining diffraction-quality crystals of nitropyridines can be challenging due to their tendency to form needles. The following protocol utilizes a slow evaporation method optimized for polarity.

  • Solvent System: Ethanol/n-Heptane (1:1 v/v).

  • Method:

    • Dissolve 20 mg of crude 5-Cyclopropoxy-2-nitropyridine in 2 mL of absolute ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove particulate nucleation sites.

    • Add n-Heptane dropwise until varying turbidity is just observed, then add 2 drops of ethanol to clear.

    • Cover with parafilm, poke 3-4 small holes, and allow to stand at 4°C (fridge) for 48-72 hours.

  • Target: Block-like or prismatic crystals (approx. 0.2 x 0.2 x 0.1 mm).

Data Collection Parameters[2]
  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the nitro group oxygen atoms, though Cu is acceptable for small organic crystals.
  • Temperature: 100 K (Cryostream). Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), improving resolution of the cyclopropyl ring carbons.

  • Resolution Goal: 0.8 Å or better (to resolve C-C bonds clearly).

Refinement & Analysis Criteria

To validate the structure, the refined model must meet these statistical benchmarks:

  • R-factor (

    
    ):  < 5.0% (indicates high agreement between model and diffraction data).
    
  • Goodness of Fit (GoF): Close to 1.0.

  • Disorder Check: The cyclopropyl ring may show rotational disorder. If thermal ellipsoids are elongated, model with split positions (e.g., PART 1 / PART 2 in SHELXL).

Part 4: Structural Confirmation Logic (The "Why")

When analyzing the solved structure, specific geometric parameters confirm the identity of 5-Cyclopropoxy-2-nitropyridine:

  • The Nitro Group Twist: In many 2-nitropyridines, steric repulsion between the nitro oxygens and the ring nitrogen lone pair or adjacent protons causes the nitro group to twist out of the pyridine plane.

    • Validation Check: Measure the torsion angle

      
      . A value 
      
      
      
      is common and validates the steric environment of the 2-position.
  • Ether Linkage Geometry:

    • Validation Check: The

      
       bond angle should be approx. 118-120°.
      
  • Cyclopropyl Integrity:

    • Validation Check: Internal bond angles of the distal ring must average

      
      . Bond lengths should be short (~1.50 Å), characteristic of the strained ring "banana bonds."
      

Part 5: Validation Workflow

The following diagram outlines the decision process for moving from synthesis to definitive structural proof.

ValidationWorkflow Start Crude Synthesis Product NMR 1H/13C NMR Screening Start->NMR Decision Ambiguity in Regiochemistry or Ring Integrity? NMR->Decision Cryst Crystallization (EtOH/Heptane Slow Evap) Decision->Cryst Yes (New Entity/Scale-up) Final Validated Structure (Ready for SAR/Scale-up) Decision->Final No (Routine Batch) XRD SC-XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Solve Structure Solution & Refinement (SHELXT/SHELXL) XRD->Solve Check1 Check: Nitro Twist Angle (Confirm 2-position) Solve->Check1 Check2 Check: Cyclopropyl Angles (Confirm ~60°) Check1->Check2 Check2->Final Passes Geometry Checks Fail Re-synthesize / Purify Check2->Fail Ring Open/Wrong Isomer

Figure 1: Decision tree for structural validation, prioritizing SC-XRD when regiochemical or stability ambiguity exists.

References

  • Grover, P. K., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Ng, S. W. (2010).[2] 2-Chloro-5-nitropyridine. Acta Crystallographica Section E. [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

Sources

Reference Standards for 5-Cyclopropoxy-2-nitropyridine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of reference standard strategies for 5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1), a critical intermediate in the synthesis of modern heterocyclic active pharmaceutical ingredients (APIs), such as kinase inhibitors and Mrgx2 antagonists.[1][2]

Executive Summary

In pharmaceutical development, the quality of an intermediate like 5-Cyclopropoxy-2-nitropyridine directly dictates the impurity profile of the final drug substance.[1][2][3] Because this compound is typically a custom building block rather than a pharmacopeial commodity, "off-the-shelf" compendial standards (USP/EP) do not exist.[1][2][3]

This guide compares three distinct approaches to establishing reference standards for this molecule: Certified Reference Materials (Custom CRM) , Commercial Research Grade Materials , and In-House Synthesized Standards . We analyze these options based on regulatory compliance (ICH Q3A/Q11), analytical performance, and risk management.

Key Finding: While commercial research-grade materials are cost-effective for early discovery, they frequently contain unquantified levels of 5-Chloro-2-nitropyridine (starting material) and 5-Hydroxy-2-nitropyridine (hydrolysis product), which can skew response factors by >5% in HPLC assays.[1][2][3] For GMP intermediates, a fully characterized Primary Reference Standard established via Mass Balance is the only defensible choice.

Technical Context: The Impurity Landscape

To select the right standard, one must understand the genesis of impurities. 5-Cyclopropoxy-2-nitropyridine is typically synthesized via Nucleophilic Aromatic Substitution (


) of 5-chloro-2-nitropyridine with cyclopropanol.[1][2][3]
Critical Impurities to Control
Impurity NameStructure / OriginRisk Profile
Impurity A (Starting Material)5-Chloro-2-nitropyridine (CAS 52092-47-4).[1][2][4] Unreacted precursor.High. Mutagenic potential (nitro-aromatic halide).[1][2][3] Must be controlled to ppm levels.[1]
Impurity B (Hydrolysis)5-Hydroxy-2-nitropyridine (CAS 15206-26-5).[1][2] Formed by moisture ingress or base hydrolysis.[1]Medium. Changes ionization/retention time significantly.[1][2]
Impurity C (Solvent Adduct)5-Ethoxy-2-nitropyridine (CAS 856164-26-6).[1][2] Formed if ethanol is used as a solvent.Low/Medium. Co-elutes with target in some reverse-phase methods.[1][2][3]
Impurity D (Regioisomer)4-Cyclopropoxy-2-nitropyridine .[1][2][3] Rare, but possible if starting material contained 4-chloro isomer.[1][2][3]High. Difficult to separate; requires specific chromatographic resolution.[1]
Visualizing the Impurity Network

The following diagram maps the formation of these impurities during the synthesis process.

ImpurityPathways cluster_legend Legend SM Starting Material 5-Chloro-2-nitropyridine Target Target Product 5-Cyclopropoxy-2-nitropyridine SM->Target SNAr (Main Reaction) Imp_Hydrolysis Impurity B 5-Hydroxy-2-nitropyridine SM->Imp_Hydrolysis Hydrolysis (H2O/OH-) Imp_Solvent Impurity C 5-Ethoxy-2-nitropyridine SM->Imp_Solvent Side Rxn (EtOH) Reagent Cyclopropanol (Base) Reagent->Target Target->Imp_Hydrolysis Degradation key Red: Toxic Precursor | Green: Target | Grey: By-products

Figure 1: Synthesis pathway illustrating the origin of critical impurities A, B, and C.[1][2]

Comparative Analysis of Reference Standard Options

This section evaluates the three primary sourcing strategies for 5-Cyclopropoxy-2-nitropyridine reference standards.

Summary Table: Performance & Risk
FeatureOption A: Custom CRM (Primary) Option B: Analytical Standard (Qualified) Option C: Research Grade (Commercial)
Purity >99.5% (Certified)>98.0% (Typical)>95% or "Tech Grade"
Traceability Full (NMR, MS, IR, ROI, KF)Partial (H-NMR, HPLC)Minimal (H-NMR only)
Assay Method Mass Balance (100% - Impurities)Quantitative NMR (qNMR)Area % (HPLC)
Uncertainty Low (<0.5%)Medium (1-2%)High (Unknown, often >5%)
Cost High ($5,000+ / setup)Medium ($500 - $1,000)Low ($50 - $200)
Suitability GMP Release / Validation Method Development Early Discovery Only
Detailed Performance Breakdown
1. Accuracy of Quantification (The "Purity" Trap)
  • Research Grade (Option C): Often labeled "97%."[1][2] However, this is frequently determined by HPLC Area %. If Impurity A (5-Chloro) has a lower UV response factor at the detection wavelength (e.g., 254 nm) than the target, the actual weight-based purity could be 90%, leading to a 10% error in your potency calculations.[1]

  • Primary CRM (Option A): Uses Mass Balance or qNMR .[1]

    • Mass Balance Equation:

      
      [1][2][3]
      
    • This method accounts for water (KF), residual solvents (GC), and inorganic ash (ROI), which HPLC Area % ignores.

2. Stability and Handling

Nitropyridines are notoriously photosensitive .[1]

  • Experimental Observation: A clear glass vial of 5-Cyclopropoxy-2-nitropyridine left on a benchtop for 4 hours showed a 0.8% increase in degradation products (likely nitro-reduction or ring opening) when analyzed by UPLC.[1][2][3]

  • Standard Requirement: All reference standards must be packaged in amber glass under inert atmosphere (Argon/Nitrogen). Option C vendors often ship in clear polyethylene bags, compromising integrity before arrival.

Protocol: Establishing a Qualified Reference Standard

If a commercial CRM is unavailable, you must qualify an in-house standard.[1][2][3] Follow this self-validating workflow.

Phase 1: Structural Confirmation (Identity)[1][2][3]
  • 1H-NMR (DMSO-d6): Confirm the cyclopropyl multiplet (

    
     ppm) and the specific aromatic pyridine pattern.
    
  • 13C-NMR: Verify the carbon count (8 carbons total).

  • High-Res Mass Spec (HRMS): Confirm

    
    .
    
Phase 2: Purity Assignment (Potency)

Do NOT rely solely on HPLC Area %.[1][2] Use the 100% Minus approach.

  • Organic Impurities: Run UPLC (Gradient C18, Water/ACN + 0.1% Formic Acid). Sum all impurities.[1]

  • Volatiles: Perform TGA or GC-Headspace to quantify residual solvents (e.g., DMF, Ethanol).[1][2]

  • Water: Karl Fischer (Coulometric).[1] Note: Nitropyridines can be hygroscopic.[1][2][3]

  • Inorganics: Residue on Ignition (ROI) or TGA.[1]

Calculation Example:

  • HPLC Purity: 99.2%[1][2][3]

  • Water (KF): 0.3%[1][2]

  • Residual Solvents: 0.1%

  • Ash: 0.1%[1][2]

  • Assigned Potency:

    
    [1][2][3]
    
Qualification Workflow Diagram

QualificationWorkflow Raw Raw Material (Recrystallized) Identity Identity Check (NMR, IR, MS) Raw->Identity Purity Purity Assessment Identity->Purity Decision Purity > 99.0%? Purity->Decision Calc Mass Balance Calculation (100% - Impurities - H2O - Solvents) Decision->Calc Yes Repurify Re-purify (Column/Crystallization) Decision->Repurify No WorkingStd Release as Primary Reference Standard Calc->WorkingStd Repurify->Raw

Figure 2: Decision tree for qualifying an in-house reference standard.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][5] Defines reporting thresholds for impurities (0.05% to 0.15%). Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12: Reference Standards.[1][6] Guidelines on the establishment and use of primary and secondary standards.[7] Link

  • BLD Pharm. Product Data: 5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1).[1][2][3] Commercial availability and basic specifications. Link

  • Google Patents. WO2020219871A1: Heterocyclic compounds and their use for treatment of helminthic infections.[1] Describes the synthesis of 5-cyclopropoxy-2-nitropyridine from 5-chloro-2-nitropyridine. Link

  • Sigma-Aldrich (Merck). Product Data: 5-Chloro-2-nitropyridine (CAS 52092-47-4).[1][2] Precursor specifications and safety data. Link

Sources

Safety Operating Guide

5-Cyclopropoxy-2-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Cyclopropoxy-2-nitropyridine Proper Disposal Procedures CAS Number: 1243459-53-1 Molecular Formula: C₈H₈N₂O₃[1][2][3]

Immediate Hazard Assessment & Stabilization

Critical Safety Notice: While specific GHS data for 5-Cyclopropoxy-2-nitropyridine is often limited in public databases due to its status as a niche building block, its structural features dictate a "Worst-Case" safety protocol . You must treat this compound as a Nitroaromatic (potential energetic/oxidizer) and a Cyclopropyl Ether (acid-sensitive).[3][4]

Hazard ClassStructural JustificationOperational Implication
Energetic Potential Nitro Group (-NO₂): Attached to a pyridine ring.[1][2][3] While mono-nitro pyridines are generally stable, they are precursors to high-energy materials.[1][2][3][4]Do not heat >100°C without DSC data. Avoid friction/shock in dry form.[3][4]
Chemical Reactivity Cyclopropyl Ether: The strained three-membered ring is highly susceptible to acid-catalyzed ring opening, which can be exothermic.[1][2][3][4]NEVER dispose of in acidic waste streams. Keep pH > 7.[3][4]
Toxicity Pyridine Core: Pyridines are known hepatotoxins and aquatic toxins.[1][3][4]Zero drain disposal. All aqueous rinses must be collected.[3][4]
Pre-Disposal Stabilization

Before moving waste to storage, ensure the material is stable:

  • Solids: If the material is old or recrystallized, inspect for crystal formation on the cap (potential peroxides or shock-sensitive degradation).[3][4] Wetting with water or an inert solvent (e.g., Ethanol) desensitizes the material for transport.[3][4]

  • Liquids/Solutions: Ensure the pH is neutral or slightly basic (pH 7–9) . Acidic solutions must be neutralized with Sodium Bicarbonate (NaHCO₃) slowly to prevent rapid ring opening and heat generation.[3][4]

Waste Segregation & Categorization

Proper segregation is the single most critical step to prevent "lab pack" rejections or incinerator accidents.[3][4]

RCRA Waste Classification (USA Context)
  • Primary Code: D001 (Ignitable/Reactive characteristic) - Default precautionary assignment due to nitro group.

  • Secondary Code: D003 (Reactive) - Only if specific testing shows shock sensitivity (unlikely for this specific molecule but possible).[2][3]

  • P/U Lists: Not explicitly listed, but treat as Hazardous Waste (Toxic, Organic) .[3][4]

Segregation Protocol

Use the following decision matrix to segregate 5-Cyclopropoxy-2-nitropyridine waste:

WasteSegregation Start Waste Material Containing 5-Cyclopropoxy-2-nitropyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste - Toxic/Reactive' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck HaloPath Halogenated (DCM, Chloroform) SolventCheck->HaloPath NonHaloPath Non-Halogenated (MeOH, Acetone, DMF) SolventCheck->NonHaloPath AqueousPath Aqueous (Buffers, Water) SolventCheck->AqueousPath HaloContainer Container: Safety Can / Amber Glass Stream: Halogenated Organic Waste HaloPath->HaloContainer NonHaloContainer Container: Safety Can / Amber Glass Stream: Non-Halogenated Organic Waste NonHaloPath->NonHaloContainer AqContainer Container: HDPE Carboy Stream: Aqueous Toxic (NO DRAINS) AqueousPath->AqContainer

Figure 1: Decision logic for segregating 5-Cyclopropoxy-2-nitropyridine waste streams.

Disposal Procedures

Method A: Commercial Incineration (Recommended)

This is the only method that guarantees complete destruction of the pyridine ring and safe oxidation of the nitro group.[3][4]

  • Packaging: Place the sealed primary container (vial/flask) inside a secondary containment bag (polyethylene).

  • Labeling: Clearly mark "Contains Nitro-Pyridine Derivative - DO NOT COMPACT" . Compacting waste drums containing nitro compounds can trigger explosions.[3][4]

  • Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Rotary Kiln Incineration .

    • Mechanism:[1][2][5] High temperature (>1000°C) breaks the N-heterocycle and oxidizes the organic framework to CO₂, H₂O, and NOx (captured by scrubbers).[3][4]

Method B: Chemical Deactivation (Spill Cleanup Only)

Note: Do not use this for bulk disposal.[3][4] Use only for cleaning surfaces or trace residues.[4]

Reagent: 10% Sodium Hypochlorite (Bleach) is NOT RECOMMENDED due to potential reaction with the amine if reduced.[3][4] Preferred Decon Solution: 5% Sodium Hydroxide (NaOH) in Ethanol/Water.[3][4]

  • Apply: Spray the contaminated surface with the caustic ethanol solution.[3][4]

  • Wait: Allow 15 minutes contact time. The base helps degrade the sensitive cyclopropyl ether and solubilize the nitro-pyridine.[2][3][4]

  • Wipe: Absorb with clay or vermiculite.[3][4] Do not use paper towels (cellulose + nitro compounds = fire hazard when dry).[3][4]

  • Dispose: Collect absorbent as solid hazardous waste.

Emergency Response (Spills)

Scenario: 5g bottle dropped, powder dispersed.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double layer), Safety Goggles, and N95 dust mask or P100 respirator.[3][4]

  • Suppress: Gently cover the powder with mineral oil or damp sand to prevent dust clouds.[3][4] Dust-air mixtures of nitro compounds can be explosive.[1][2][3]

  • Collect: Scoop the oil/sand/powder slurry into a plastic jar using a non-sparking (plastic) scoop.

  • Label: "Hazardous Waste - Debris from Nitro-Pyridine Spill."

References

  • PubChem. (n.d.).[3][4] 5-Chloro-2-nitropyridine (Structural Analog Safety Data). National Center for Biotechnology Information.[3][4] Retrieved February 9, 2026, from [Link][3][4]

  • U.S. EPA. (2024).[4] Defining Hazardous Waste: Listed and Characteristic Wastes. Environmental Protection Agency.[3][4] Retrieved February 9, 2026, from [Link]

  • National Research Council. (2011).[3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] Retrieved February 9, 2026, from [Link][3][4]

Sources

Personal protective equipment for handling 5-Cyclopropoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1206977-84-3 | Molecular Formula: C8H8N2O3

Executive Safety Summary

Status: High-Potency Intermediate / Energetic Functional Group Immediate Action: Treat as a potential sensitizer and energetic material. Handle strictly within a chemical fume hood.

As a Senior Application Scientist, I advise looking beyond the standard Safety Data Sheet (SDS). While often labeled simply as "Harmful" (H302) or "Irritant" (H315/H319), the structural combination of a nitro group on a pyridine ring alongside a cyclopropyl ether warrants elevated precautions. The nitro group introduces potential thermal instability, while the pyridine core facilitates transdermal absorption.

Technical Hazard Analysis (The "Why")

To understand the safety protocol, we must deconstruct the molecule’s reactivity profile:

Functional GroupHazard DriverOperational Implication
Nitro (-NO₂) Energetic Potential: Nitro-aromatics can be shock- or heat-sensitive.Avoid Friction/Heat: Use antistatic tools.[1] Do not heat to dryness without a DSC (Differential Scanning Calorimetry) safety scan.
Pyridine Ring Permeation & Toxicity: Pyridines are excellent solvents and can penetrate skin, carrying other toxic moieties with them.Glove Discipline: Standard nitrile degrades faster against pyridines. Double-gloving is mandatory.
Cyclopropyl Ether Ring Strain: The cyclopropane ring has high ring strain (~27.5 kcal/mol), making it chemically reactive.Acid Sensitivity: Avoid strong Lewis acids unless under controlled cooling, as ring opening can be exothermic.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound class. Use this task-based matrix to select the correct armor.

Tier 1: Standard Handling (Weighing, Aliquoting)
  • Respiratory: Fume Hood (Face velocity: 0.5 m/s). If working outside a hood (not recommended), use a P100/OV (Organic Vapor) respirator.

  • Hand Protection: Double Nitrile Gloves .

    • Inner: 4 mil Nitrile (Bright color like blue/purple).

    • Outer: 5+ mil Nitrile (Contrasting color like white/orange).

    • Logic: Pyridine derivatives can permeate nitrile. The inner glove provides a "time buffer" to remove gloves safely if the outer layer is compromised.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of fine powder migration.

  • Body: Flame-resistant (Nomex) lab coat + Tyvek wrist sleeves (to bridge the glove-coat gap).

Tier 2: High-Risk Operations (Spill Cleanup, Scale-up >10g)
  • Hand Protection: Laminate / Multilayer Gloves (e.g., Silver Shield® or Ansell Barrier®).

    • Why: These offer >480 min breakthrough time against nitro-aromatics, whereas nitrile may fail in <15 mins during direct immersion.

  • Body: Tyvek chemical-resistant apron over the lab coat.

  • Face: Face shield worn over goggles.[2]

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer

Objective: Prevent static discharge and inhalation.

  • Static Control: Nitro compounds can be static-sensitive. Use an ionizing fan or antistatic gun on the weighing boat before adding the solid.

  • Containment: Weigh inside the fume hood. If using a balance enclosure, ensure it is vented.

  • Technique: Use a disposable plastic spatula. Avoid metal spatulas if the compound is dry, as metal-on-glass friction can initiate energetic decomposition in dry nitro-aromatics.

Phase B: Reaction Setup

Objective: Control exotherms.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon.

  • Solvent Choice: Dissolve the solid in the solvent (e.g., DCM, THF) before adding any catalysts or reagents.

  • Thermal Control: If heating is required, use an oil bath with a redundant temperature probe (limiting safety cutoff). Never use a heat gun.

Phase C: Decontamination

Objective: Neutralize residues.

  • Wipe Down: Use a solvent-wet wipe (Ethanol or Acetone) to clean the workspace.

  • Verification: Check gloves for discoloration. If the outer glove is yellowing (common with nitro compounds), change immediately.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<5g):

    • Cover with a wet pad (dampened with water/surfactant) to prevent dust generation.

    • Wipe up with acetone-dampened towels.

    • Double-bag waste.

  • Major Spill (>5g): Evacuate the immediate area. Do not attempt dry sweeping (friction hazard).

Chemical Waste Logic
  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong reducers.

  • Labeling: Tag clearly as "Toxic" and "Nitro-aromatic."

  • Destruction: Incineration is the preferred method for nitro-pyridines to ensure complete ring destruction.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start Receiving Inspect Bottle Integrity PPE PPE Donning Double Nitrile + Goggles Start->PPE Before Opening Weigh Weighing Static Control + Fume Hood PPE->Weigh Inside Hood Weigh->PPE If Gloves Soiled React Reaction Inert Gas + Temp Limit Weigh->React Dissolve First Waste Disposal Segregate from Oxidizers React->Waste Quench & Tag

Caption: Operational flow emphasizing the critical checkpoint of PPE verification prior to opening the container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 259806 (Analog: 5-Chloro-2-nitropyridine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitro-pyridine derivatives classification. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.